[4-(2-Aminoethyl)phenyl]methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
[4-(2-aminoethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,11H,5-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJUPJKYBZVMCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506361 | |
| Record name | [4-(2-Aminoethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64353-30-6 | |
| Record name | [4-(2-Aminoethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to [4-(2-Aminoethyl)phenyl]methanol (CAS Number: 64353-30-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
[4-(2-Aminoethyl)phenyl]methanol, also known as 4-(2-aminoethyl)benzyl alcohol, is a substituted phenethylamine derivative with potential applications in pharmaceutical and chemical research.[1][2] This technical guide provides a comprehensive overview of its physicochemical properties, safety information, and proposed methodologies for its synthesis, purification, and analysis. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines compiled data with inferred protocols based on established organic chemistry principles and analytical practices for structurally related molecules.
Core Properties
The fundamental physicochemical characteristics of this compound are summarized below. It is important to note that some of the presented data are predicted values obtained from computational models.
Identification
| Identifier | Value |
| CAS Number | 64353-30-6[3][4] |
| IUPAC Name | This compound[3] |
| Molecular Formula | C₉H₁₃NO[3][4] |
| Molecular Weight | 151.21 g/mol [3] |
| Synonyms | 4-(2-Aminoethyl)benzyl alcohol, (4-(2-aminoethyl)phenyl)methanol, p-(2-aminoethyl)benzyl alcohol[1][3] |
Physicochemical Data
| Property | Value | Source |
| Melting Point | <20 °C | Predicted |
| Boiling Point | 291.9 ± 20.0 °C at 760 mmHg | Predicted |
| Density | 1.082 ± 0.06 g/cm³ | Predicted |
| pKa | 14.44 ± 0.10 | Predicted |
| Flash Point | 130.4 °C | [1] |
Safety and Handling
This compound is classified with several hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area.
GHS Hazard Statements
| Hazard Code | Statement |
| H302 | Harmful if swallowed[3] |
| H315 | Causes skin irritation[3] |
| H318 | Causes serious eye damage[3] |
| H335 | May cause respiratory irritation[3] |
Experimental Protocols
Proposed Synthesis
A plausible synthetic route to this compound involves the reduction of a suitable precursor, such as 4-(2-aminoethyl)benzoic acid or its corresponding amide. The reduction of amides to amines is a common transformation in organic synthesis, often employing powerful reducing agents like lithium aluminum hydride (LiAlH₄).
Reaction: Reduction of 4-(2-aminoethyl)benzamide with Lithium Aluminum Hydride.
Materials:
-
4-(2-aminoethyl)benzamide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Distilled water
-
15% aqueous sodium hydroxide solution
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 4-(2-aminoethyl)benzamide in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add LiAlH₄ portion-wise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting granular precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
Caption: Proposed synthesis of this compound.
Purification
The crude product from the synthesis can be purified using column chromatography.
Materials:
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Methanol
-
Dichloromethane
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of solvents, starting with a non-polar eluent (e.g., hexane/ethyl acetate) and gradually increasing the polarity by adding methanol.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Analytical Methods
The purity and identity of this compound can be confirmed using a combination of chromatographic and spectroscopic techniques.
3.3.1. High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reversed-phase column is suitable for the analysis of this polar compound.
-
Mobile Phase: A gradient of water (containing an additive like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).
3.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the presence of polar -OH and -NH₂ groups, derivatization may be necessary to improve the volatility and chromatographic behavior of the compound for GC analysis.
-
Derivatization: Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the active hydrogens to trimethylsilyl ethers and amines.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-17ms).
-
Carrier Gas: Helium.
-
Injection: Split or splitless injection depending on the concentration.
-
MS Detection: Electron ionization (EI) to obtain a characteristic fragmentation pattern for identification.
3.3.3. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can confirm the structure of the molecule by identifying the different types of protons and carbons and their connectivity.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present, such as the O-H stretch of the alcohol, the N-H stretch of the amine, and the C-H and C=C stretches of the aromatic ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, confirming its elemental composition.
Caption: A general workflow for the analytical characterization.
Biological Activity and Signaling Pathways
As of the current literature review, there is a significant lack of published data on the specific biological activity of this compound. While its structural similarity to phenethylamines suggests potential interactions with monoaminergic systems in the central nervous system, no specific studies have been identified that investigate its effects on receptors, transporters, or signaling pathways. Therefore, a diagrammatic representation of its signaling pathway cannot be provided at this time. Further research is required to elucidate the pharmacological profile and potential therapeutic applications of this compound.
Conclusion
This compound is a chemical compound with established physicochemical properties and safety classifications. While detailed, peer-reviewed experimental protocols for its synthesis and analysis are not currently available, this guide provides plausible methodologies based on established chemical principles for related structures. The most significant gap in the current knowledge of this compound is the absence of data regarding its biological activity and mechanism of action. This presents an opportunity for future research to explore its potential pharmacological effects, which could be valuable for drug discovery and development programs.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Aminophenethyl Alcohol
Disclaimer: Initial searches for "4-(2-aminoethyl)benzyl alcohol" did not yield sufficient data for a comprehensive technical guide. This document instead focuses on the closely related and well-characterized isomer, 4-aminophenethyl alcohol , also known as 2-(4-aminophenyl)ethanol. This substitution is made to provide a valuable and data-rich resource for researchers, scientists, and drug development professionals.
Introduction
4-Aminophenethyl alcohol is an aromatic amino alcohol that serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a primary aromatic amine and a primary alcohol, allows for a wide range of chemical modifications, making it a valuable intermediate in the synthesis of pharmaceuticals and functional materials.[1] This guide provides a detailed overview of its physical and chemical properties, experimental protocols for its synthesis and characterization, and insights into its potential applications.
Physical and Chemical Properties
The physical and chemical properties of 4-aminophenethyl alcohol are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical reactions.
General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 104-10-9 | [2] |
| Molecular Formula | C₈H₁₁NO | [2] |
| Molecular Weight | 137.18 g/mol | [2] |
| Appearance | White to off-white or brown crystalline powder/crystals | [3] |
| Melting Point | 107-110 °C | [4] |
| Boiling Point | 255 °C | [4][5] |
| Solubility | Soluble in methanol and highly polar solvents. | [5] |
| pKa (Predicted) | 15.05 ± 0.10 | [5] |
| Density (Estimate) | 1.063 g/cm³ | [5] |
| Refractive Index (Estimate) | 1.547 | [5] |
Spectroscopic Data
| Spectroscopy | Key Features | Reference(s) |
| ¹H NMR | See detailed interpretation in Section 4.2.1. | [6][7] |
| IR | Strong, broad O-H stretch (~3300-3400 cm⁻¹), N-H stretch, and C-O stretch (~1000 cm⁻¹). | [2][8] |
| Mass Spectrometry | Molecular ion peak (M+) at m/z = 137. Characteristic fragmentation patterns include loss of water (M-18) and alpha-cleavage. | [2][9][10] |
Experimental Protocols
Synthesis of 4-Aminophenethyl Alcohol
A common method for the synthesis of 4-aminophenethyl alcohol is the reduction of 4-nitrophenethyl alcohol.
Reaction Scheme:
Caption: Synthesis of 4-aminophenethyl alcohol.
Protocol:
-
Dissolution: In a suitable reaction vessel, dissolve 4-nitrophenethyl alcohol in a solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).
-
Reduction: Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-aminophenethyl alcohol.[11]
Characterization Workflow
A typical workflow for the characterization of synthesized 4-aminophenethyl alcohol involves a combination of spectroscopic techniques.
Caption: Experimental workflow for characterization.
Detailed Spectroscopic Analysis
Infrared (IR) Spectroscopy
The IR spectrum of 4-aminophenethyl alcohol displays characteristic peaks for its functional groups. A strong and broad absorption in the region of 3300-3400 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadness arising from hydrogen bonding.[8][12][13] The N-H stretching vibrations of the primary amine typically appear in the same region as two sharp bands. A strong absorption around 1000-1200 cm⁻¹ corresponds to the C-O stretching vibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
-
Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the protons on the benzene ring. The protons ortho to the amino group will appear at a different chemical shift than the protons ortho to the ethyl alcohol group due to their different electronic environments.[6][7]
-
Ethyl Group Protons: Two triplets are expected for the -CH₂-CH₂- group. The triplet corresponding to the CH₂ adjacent to the aromatic ring will typically appear more downfield than the triplet for the CH₂ adjacent to the hydroxyl group.
-
Hydroxyl and Amine Protons: The chemical shifts of the -OH and -NH₂ protons are variable and depend on the solvent and concentration. They often appear as broad singlets. Deuterium exchange (adding a drop of D₂O to the NMR sample) can be used to confirm these peaks, as they will disappear from the spectrum.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 4-aminophenethyl alcohol will show a molecular ion peak (M⁺) at m/z = 137.[2] Common fragmentation patterns for alcohols include the loss of a water molecule (M-18), resulting in a peak at m/z = 119.[9][10][14] Alpha-cleavage, the breaking of the bond between the carbon bearing the hydroxyl group and the adjacent carbon, is also a common fragmentation pathway for alcohols. For primary amines, a characteristic fragmentation is the loss of an alkyl radical adjacent to the nitrogen.[10][14][15]
Biological and Chemical Reactivity
Signaling Pathways and Biological Activity
While 4-aminophenethyl alcohol itself is not widely reported as a potent bioactive molecule, its structural motif is found in various biologically active compounds. It is a known metabolite and its derivatives have been investigated for various therapeutic applications. For instance, it serves as a precursor in the synthesis of compounds with potential anticancer and antimicrobial activities.[16] The amino and hydroxyl groups can participate in hydrogen bonding and other interactions with biological targets. Further research is needed to fully elucidate the specific signaling pathways that may be modulated by 4-aminophenethyl alcohol and its derivatives.
Chemical Reactivity and Applications
The bifunctional nature of 4-aminophenethyl alcohol makes it a valuable synthon in organic chemistry.
-
Amine Group Reactivity: The primary aromatic amine can undergo diazotization, acylation, alkylation, and other reactions typical of anilines.
-
Alcohol Group Reactivity: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted to an alkyl halide.
This dual reactivity allows for the synthesis of a wide array of derivatives, including poly(amide-ester)s and functionalized graphene nanoplatelets.[17]
Caption: Chemical reactivity of 4-aminophenethyl alcohol.
Safety and Handling
4-Aminophenethyl alcohol is considered hazardous. It can cause skin and serious eye irritation and may cause respiratory irritation.[2][18][19] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[18] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[18]
Conclusion
4-Aminophenethyl alcohol is a valuable and versatile chemical intermediate with a rich chemistry owing to its dual functionality. This guide has provided a comprehensive overview of its physical and chemical properties, along with detailed experimental protocols for its synthesis and characterization. The data and diagrams presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the effective use of this compound in their research and development endeavors.
References
- 1. 4-アミノフェネチルアルコール - 2-(4-アミノフェニル)エタノール [sigmaaldrich.com]
- 2. 4-Aminophenethyl alcohol | C8H11NO | CID 66904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 400931000 [thermofisher.com]
- 4. 104-10-9 CAS MSDS (2-(4-Aminophenyl)ethanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-(4-Aminophenyl)ethanol(104-10-9) 1H NMR [m.chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. echemi.com [echemi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. benchchem.com [benchchem.com]
- 17. 2-(4-Aminophenyl)ethanol | 104-10-9 [chemicalbook.com]
- 18. fishersci.com [fishersci.com]
- 19. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide to the Synthesis of [4-(2-Aminoethyl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
[4-(2-Aminoethyl)phenyl]methanol, also known as 4-(2-aminoethyl)benzyl alcohol, is a valuable building block in medicinal chemistry and drug development. Its structure, featuring a primary amino group and a primary alcohol, makes it a versatile intermediate for the synthesis of a variety of biologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction schemes to aid in laboratory-scale and potential scale-up production.
Introduction
The strategic importance of this compound lies in its utility as a precursor for more complex molecules, including adrenergic receptor agonists and other pharmacologically relevant scaffolds. The presence of two reactive functional groups allows for selective modification and elaboration of the molecular structure. This guide details two principal retrosynthetic approaches for its preparation, highlighting the key chemical transformations and necessary experimental considerations.
Synthesis Pathway 1: Reduction of a Carboxylic Acid Precursor
One of the most direct routes to this compound involves the reduction of a corresponding carboxylic acid or its ester derivative. This pathway is advantageous if 4-(2-aminoethyl)benzoic acid is a readily available starting material.
Logical Workflow for Pathway 1
Caption: Synthesis of this compound via esterification and subsequent reduction.
Experimental Protocols
Step 1: Esterification of 4-(2-Aminoethyl)benzoic acid
-
Objective: To convert the carboxylic acid to its methyl ester to facilitate reduction.
-
Procedure:
-
To a solution of 4-(2-aminoethyl)benzoic acid (1 equivalent) in methanol (10 volumes), cautiously add concentrated sulfuric acid (0.1 equivalents) at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 4-(2-aminoethyl)benzoate.
-
Step 2: Reduction of Methyl 4-(2-aminoethyl)benzoate
-
Objective: To reduce the methyl ester to the corresponding primary alcohol.
-
Procedure:
-
Prepare a suspension of lithium aluminum hydride (LiAlH4) (2-3 equivalents) in anhydrous tetrahydrofuran (THF) (20 volumes) under an inert atmosphere (e.g., nitrogen or argon) in a flame-dried flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of methyl 4-(2-aminoethyl)benzoate (1 equivalent) in anhydrous THF (5 volumes) dropwise to the LiAlH4 suspension, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH4 in grams.
-
Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of celite.
-
Wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to afford the crude this compound.
-
Purify the product by column chromatography on silica gel.
-
Quantitative Data for Pathway 1
| Step | Reactant | Product | Reagents | Solvent | Yield (%) | Purity (%) |
| Esterification | 4-(2-Aminoethyl)benzoic acid | Methyl 4-(2-aminoethyl)benzoate | Methanol, Sulfuric Acid | Methanol | 85-95 | >95 (crude) |
| Reduction | Methyl 4-(2-aminoethyl)benzoate | This compound | Lithium Aluminum Hydride | THF | 70-85 | >98 |
Synthesis Pathway 2: Reduction of a Nitro or Cyano Precursor
An alternative and often more practical approach starts from a commercially available precursor bearing a nitro or cyano group, which is subsequently reduced to the amine. This pathway avoids the need to handle the potentially difunctional 4-(2-aminoethyl)benzoic acid. A common starting material for this route is 4-(2-nitroethyl)benzoic acid or a derivative where the carboxyl group is already reduced. A highly efficient variation involves the reduction of 4-(hydroxymethyl)phenylacetonitrile.
Logical Workflow for Pathway 2
Caption: Synthesis of this compound via reduction of a nitrile precursor.
Experimental Protocols
Method A: Reduction of 4-(Hydroxymethyl)phenylacetonitrile with LiAlH4
-
Objective: To simultaneously reduce the nitrile to a primary amine.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare a suspension of LiAlH4 (2-3 equivalents) in anhydrous THF (20 volumes).
-
Cool the suspension to 0 °C.
-
Add a solution of 4-(hydroxymethyl)phenylacetonitrile (1 equivalent) in anhydrous THF (5 volumes) dropwise, maintaining the temperature below 10 °C.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to 0 °C and quench cautiously by the sequential addition of water, 15% NaOH (aq), and more water.
-
Filter the resulting precipitate and wash with THF.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
-
Purify by column chromatography if necessary.
-
Method B: Catalytic Hydrogenation of 4-(Hydroxymethyl)phenylacetonitrile
-
Objective: To reduce the nitrile to a primary amine using catalytic hydrogenation.
-
Procedure:
-
Dissolve 4-(hydroxymethyl)phenylacetonitrile (1 equivalent) in methanol or ethanol (15 volumes) in a hydrogenation vessel.
-
Add Raney Nickel (5-10% by weight) to the solution. For reactions with ammonia, this helps to suppress the formation of secondary amines.
-
Pressurize the vessel with hydrogen gas (50-100 psi).
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
Carefully filter the catalyst through a pad of celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify as needed.
-
Quantitative Data for Pathway 2
| Method | Reactant | Product | Reagents | Solvent | Yield (%) | Purity (%) |
| A: LiAlH4 Reduction | 4-(Hydroxymethyl)phenylacetonitrile | This compound | Lithium Aluminum Hydride | THF | 75-90 | >97 |
| B: Hydrogenation | 4-(Hydroxymethyl)phenylacetonitrile | This compound | H2, Raney Nickel | Methanol/Ethanol | 80-95 | >98 |
Conclusion
The synthesis of this compound can be effectively achieved through multiple pathways. The choice of a particular route will depend on the availability and cost of the starting materials, as well as the desired scale of the reaction. The reduction of 4-(hydroxymethyl)phenylacetonitrile via either LiAlH4 or catalytic hydrogenation generally offers a more convergent and high-yielding approach. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to produce this key intermediate for their synthetic endeavors. Appropriate safety precautions should be taken when handling hazardous reagents such as lithium aluminum hydride and when performing reactions under pressure.
Structural Elucidation and Spectroscopy of [4-(2-Aminoethyl)phenyl]methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation and spectroscopic properties of [4-(2-Aminoethyl)phenyl]methanol. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide presents predicted spectroscopic data based on the analysis of structurally analogous compounds, namely tyramine and 4-ethylbenzyl alcohol. This document is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of substituted phenylethylamine derivatives in fields such as medicinal chemistry and drug development. The guide outlines detailed experimental protocols for key spectroscopic techniques and includes visualizations of relevant biological pathways to provide a broader context for the potential significance of this compound.
Introduction
This compound, also known as 4-(hydroxymethyl)phenethylamine, is a substituted phenethylamine derivative. The phenethylamine scaffold is a core component of many biologically active molecules, including neurotransmitters, hormones, and therapeutic agents. The structural features of this compound, comprising a primary amine, a flexible ethyl chain, and a benzyl alcohol moiety, suggest its potential for interacting with various biological targets. A thorough understanding of its three-dimensional structure and spectroscopic characteristics is paramount for its identification, characterization, and the rational design of new molecules with desired pharmacological profiles.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 64353-30-6 | --INVALID-LINK-- |
| Molecular Formula | C₉H₁₃NO | --INVALID-LINK-- |
| Molecular Weight | 151.21 g/mol | --INVALID-LINK-- |
| Predicted Boiling Point | 291.9 ± 20.0 °C | |
| Predicted Density | 1.082 ± 0.06 g/cm³ |
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the known spectral properties of structurally similar compounds, including tyramine and 4-ethylbenzyl alcohol.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) would exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the ethylamine side-chain protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.25 | d, J ≈ 8 Hz | 2H | Aromatic (H-2, H-6) |
| ~ 7.15 | d, J ≈ 8 Hz | 2H | Aromatic (H-3, H-5) |
| ~ 4.50 | s | 2H | -CH ₂OH |
| ~ 2.90 | t, J ≈ 7 Hz | 2H | Ar-CH ₂- |
| ~ 2.70 | t, J ≈ 7 Hz | 2H | -CH ₂-NH₂ |
| Variable | br s | 3H | -OH, -NH₂ |
Note: The chemical shifts of the -OH and -NH₂ protons are highly dependent on the solvent, concentration, and temperature, and they may exchange with deuterium in solvents like D₂O, leading to their disappearance from the spectrum.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum would show distinct signals for the aromatic carbons, the benzylic carbon, and the carbons of the ethylamine side chain.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 | Aromatic (C-4) |
| ~ 138 | Aromatic (C-1) |
| ~ 128 | Aromatic (C-3, C-5) |
| ~ 127 | Aromatic (C-2, C-6) |
| ~ 64 | -C H₂OH |
| ~ 43 | Ar-C H₂- |
| ~ 38 | -C H₂-NH₂ |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and N-H stretching of the alcohol and amine groups, C-H stretching of the aromatic and aliphatic parts, C=C stretching of the aromatic ring, and C-O stretching of the alcohol.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H and N-H stretching |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 3000 - 2850 | Medium | Aliphatic C-H stretching |
| 1610, 1515 | Medium | Aromatic C=C stretching |
| 1050 - 1000 | Strong | C-O stretching |
Predicted Mass Spectrometry Data
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at m/z 151. Key fragmentation patterns would likely involve the loss of water from the benzyl alcohol group, and cleavage of the C-C bond benzylic to the aromatic ring.
| m/z | Relative Intensity | Possible Fragment |
| 151 | Moderate | [M]⁺ |
| 133 | Moderate | [M - H₂O]⁺ |
| 121 | Strong | [M - CH₂NH₂]⁺ |
| 107 | Moderate | [C₇H₇O]⁺ |
| 91 | Moderate | [C₇H₇]⁺ |
| 30 | Strong | [CH₂NH₂]⁺ |
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques discussed. These should be adapted based on the specific instrumentation and sample properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The solvent should be chosen based on the solubility of the compound and its compatibility with the desired analysis.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process and reference the spectrum similarly to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply the sample to the crystal and ensure good contact using the pressure arm.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
Instrumentation: Use a GC-MS system equipped with an electron ionization source.
-
Gas Chromatography:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., a non-polar or medium-polarity column) and a temperature program that allows for the separation and elution of the compound.
-
-
Mass Spectrometry:
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
The molecules are ionized by a high-energy electron beam (typically 70 eV).
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A mass spectrum is recorded, showing the relative abundance of the different ions.
-
Biological Context and Signaling Pathways
This compound is structurally related to the biogenic amines tyramine and octopamine. These molecules play important roles as neurotransmitters and neuromodulators in both invertebrates and vertebrates. Understanding their biosynthesis and signaling pathways can provide insights into the potential biological activities of this compound.
Tyramine and Octopamine Biosynthesis
The biosynthesis of tyramine and octopamine starts from the amino acid L-tyrosine. This pathway involves a series of enzymatic reactions.
Caption: Biosynthesis of Tyramine and Octopamine from L-Tyrosine.
Tyramine Signaling Pathway
Tyramine exerts its effects by binding to specific G-protein coupled receptors (GPCRs), known as tyramine receptors (TARs). Activation of these receptors can lead to various downstream cellular responses.
Caption: Simplified Tyramine Signaling Pathway.
Conclusion
This technical guide has provided a detailed overview of the structural and spectroscopic characteristics of this compound. While direct experimental data remains elusive, the predicted spectroscopic data, based on sound chemical principles and analogous compounds, offers a solid foundation for its identification and further investigation. The provided experimental protocols serve as a practical guide for researchers aiming to characterize this and similar molecules. Furthermore, the exploration of related biological pathways highlights the potential for this compound to interact with biological systems, warranting further research into its pharmacological properties. This guide is intended to be a living document, to be updated as new experimental data becomes available.
Starting materials for the synthesis of 4-(2-aminoethyl)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic pathways for 4-(2-aminoethyl)benzyl alcohol, a key building block in pharmaceutical and materials science. The guide provides a comparative analysis of synthetic strategies, complete with detailed experimental protocols and quantitative data to facilitate reproducible and efficient synthesis.
Introduction
4-(2-aminoethyl)benzyl alcohol is a bifunctional molecule featuring a primary amine and a primary alcohol, making it a valuable intermediate for the synthesis of a wide range of more complex molecules. Its structural motifs are found in various biologically active compounds, and it serves as a versatile scaffold in drug discovery and a monomer in polymer chemistry. This guide focuses on the most common and practical synthetic routes starting from commercially available materials.
Core Synthetic Strategies
The most prevalent and efficient synthesis of 4-(2-aminoethyl)benzyl alcohol involves a two-step process:
-
Synthesis of the key intermediate, 4-(2-hydroxyethyl)benzonitrile.
-
Reduction of the nitrile group to a primary amine.
Alternative routes, such as those starting from 4-aminobenzyl alcohol or 4-nitrobenzyl alcohol derivatives, are also discussed, providing a comprehensive overview of the available synthetic options.
Primary Synthetic Route: From 4-Formylbenzonitrile
This route is often preferred due to the ready availability of the starting material, 4-formylbenzonitrile (also known as 4-cyanobenzaldehyde), and the generally high yields of the individual steps. The overall transformation involves the addition of a two-carbon unit to the aldehyde, followed by the reduction of the nitrile.
Step 1: Synthesis of 4-(2-Hydroxyethyl)benzonitrile
A robust method for the introduction of the 2-hydroxyethyl group is the Corey-Chaykovsky reaction to form an epoxide, followed by a reductive ring-opening.
Reaction Scheme:
Caption: Synthesis of 4-(2-Hydroxyethyl)benzonitrile from 4-Formylbenzonitrile.
Experimental Protocol: Corey-Chaykovsky Epoxidation and Reductive Ring Opening
-
Part A: Epoxidation of 4-Formylbenzonitrile
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) is suspended in anhydrous dimethyl sulfoxide (DMSO).
-
Trimethylsulfoxonium iodide ((CH₃)₃S(O)I, 1.1 eq) is added portion-wise to the suspension at room temperature, and the mixture is stirred for 1 hour, or until the evolution of hydrogen gas ceases, to form the dimethylsulfoxonium methylide ylide.[1][2][3][4][5]
-
A solution of 4-formylbenzonitrile (1.0 eq) in anhydrous DMSO is added dropwise to the ylide solution, maintaining the temperature below 25 °C.
-
The reaction mixture is stirred at room temperature for 2-4 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of cold water. The product is extracted with ethyl acetate (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 4-(oxiran-2-yl)benzonitrile.
-
-
Part B: Reductive Ring Opening of 4-(Oxiran-2-yl)benzonitrile
-
The crude epoxide from Part A is dissolved in anhydrous tetrahydrofuran (THF) and added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere.[6]
-
The reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours. The reaction progress is monitored by TLC.
-
After completion, the reaction is cooled to 0 °C and carefully quenched by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
The resulting precipitate is filtered off and washed with THF. The filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude 4-(2-hydroxyethyl)benzonitrile can be purified by column chromatography on silica gel.[7][8][9]
-
Quantitative Data for Step 1
| Parameter | Value | Reference |
| Starting Material | 4-Formylbenzonitrile | [10] |
| Reagents | Trimethylsulfoxonium iodide, NaH, DMSO, LiAlH₄, THF | [1][2][3][4][5][6] |
| Typical Yield (Epoxidation) | 85-95% | General literature values for Corey-Chaykovsky reaction |
| Typical Yield (Ring Opening) | 80-90% | General literature values for epoxide reduction |
| Overall Yield | 68-85% | Estimated |
| Purity | >95% after chromatography | [7][8][9] |
Step 2: Reduction of 4-(2-Hydroxyethyl)benzonitrile to 4-(2-aminoethyl)benzyl alcohol
The final step involves the reduction of the nitrile functionality to a primary amine. Lithium aluminum hydride is a common and effective reagent for this transformation.
Reaction Scheme:
Caption: Reduction of 4-(2-Hydroxyethyl)benzonitrile.
Experimental Protocol: LiAlH₄ Reduction
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) is prepared.
-
A solution of 4-(2-hydroxyethyl)benzonitrile (1.0 eq) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-8 hours. The reaction progress is monitored by TLC or IR spectroscopy (disappearance of the nitrile peak at ~2230 cm⁻¹).
-
After completion, the reaction is cooled to 0 °C and quenched cautiously by the sequential dropwise addition of water, 15% aqueous NaOH, and water, as described in the previous step.[11]
-
The resulting aluminum salts are filtered off and washed thoroughly with THF.
-
The combined filtrate is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield crude 4-(2-aminoethyl)benzyl alcohol.
-
Purification can be achieved by column chromatography on silica gel, often with a mobile phase containing a small amount of triethylamine or ammonia to prevent tailing, or by crystallization.[12]
Quantitative Data for Step 2
| Parameter | Value | Reference |
| Starting Material | 4-(2-Hydroxyethyl)benzonitrile | [7][8][9] |
| Reagent | Lithium aluminum hydride (LiAlH₄), THF | [6][11] |
| Typical Yield | 70-85% | General literature values for nitrile reduction |
| Purity | >98% after purification | [12] |
Alternative Synthetic Routes
While the route from 4-formylbenzonitrile is highly effective, other strategies can be employed depending on the availability of starting materials and the desired scale of the synthesis.
Route 2: Catalytic Hydrogenation of 4-(2-Hydroxyethyl)benzonitrile
Catalytic hydrogenation offers a milder and often safer alternative to metal hydride reductions, particularly on a larger scale.
Reaction Scheme:
Caption: Catalytic Hydrogenation of the Intermediate.
Experimental Protocol: Catalytic Hydrogenation
-
4-(2-hydroxyethyl)benzonitrile is dissolved in a suitable solvent, such as ethanol or methanol, often with the addition of ammonia to suppress the formation of secondary amines.
-
A catalytic amount of Raney Nickel or Palladium on Carbon (Pd/C) is added to the solution.
-
The mixture is subjected to a hydrogen atmosphere (typically 50-500 psi) in a pressure reactor.
-
The reaction is stirred at a temperature ranging from room temperature to 100 °C until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to give the crude product.
-
Purification is performed as described in the LiAlH₄ reduction method.[12]
Quantitative Data for Catalytic Hydrogenation
| Parameter | Value | Reference |
| Catalyst | Raney Nickel or Pd/C | [13][14][15][16] |
| Pressure | 50-500 psi H₂ | General literature values |
| Temperature | 25-100 °C | General literature values |
| Typical Yield | 60-80% | [15] |
Route 3: Starting from 4-Nitrobenzyl Alcohol Derivatives
This route involves the reduction of a nitro group to an amine. The two-carbon side chain would need to be introduced prior to or after the nitro group reduction. For instance, one could envision a synthesis starting from 4-nitrobenzyl alcohol, converting the alcohol to a leaving group, displacing with cyanide, followed by reduction of the nitrile and the nitro group. However, this route is generally more complex and may suffer from lower overall yields.
Purification and Characterization
The purification of 4-(2-aminoethyl)benzyl alcohol can be challenging due to its amphipathic nature.[12]
-
Column Chromatography: Silica gel chromatography is a common method. To prevent streaking and improve separation, the eluent is often doped with a small amount of a base like triethylamine (0.1-1%) or by using a solvent system containing ammonia in methanol.[12]
-
Crystallization: If the crude product is of sufficient purity, crystallization from a suitable solvent system (e.g., ethanol/ether or toluene) can be an effective purification method.[17][18][19]
-
Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.
Conclusion
The synthesis of 4-(2-aminoethyl)benzyl alcohol is most efficiently achieved through a two-step sequence starting from 4-formylbenzonitrile. This route, involving a Corey-Chaykovsky reaction followed by a lithium aluminum hydride reduction, offers high overall yields and utilizes readily available starting materials. Alternative methods, such as catalytic hydrogenation, provide a viable option for larger-scale synthesis. Careful purification is crucial to obtain a high-purity product suitable for applications in drug discovery and materials science. This guide provides the necessary details for researchers and professionals to successfully synthesize and purify this valuable chemical intermediate.
References
- 1. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 2. adichemistry.com [adichemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 5. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 6. Reduction of 4-(haloalkyl)azetidin-2-ones with LiAlH4 as a powerful method for the synthesis of stereodefined aziridines and azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-(2-Hydroxyethyl)benzonitrile | 69395-13-7 | FH66695 [biosynth.com]
- 8. 4-(2-HYDROXYETHYL)BENZONITRILE | 69395-13-7 [chemicalbook.com]
- 9. 4-(2-Hydroxyethyl)Benzonitrile | CymitQuimica [cymitquimica.com]
- 10. orgsyn.org [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Efficient selective hydrogenation of benzonitrile over TiO2-supported nickel catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 17. US3523978A - Process for the purification of benzyl alcohol - Google Patents [patents.google.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Potential Biological Activity of [4-(2-Aminoethyl)phenyl]methanol Derivatives: A Theoretical and Applied Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential biological activities of derivatives based on the [4-(2-Aminoethyl)phenyl]methanol scaffold. Due to the limited availability of direct research on a diverse range of these specific derivatives in publicly accessible scientific literature and patent databases, this document focuses on a theoretical framework grounded in the strong structural analogy of the core molecule to known biogenic amines and their corresponding receptor ligands. The primary hypothesized targets for these derivatives are adrenergic and octopamine receptors, given the structural similarities to phenylethanolamines. This guide provides an overview of the parent compound, postulates the structure-activity relationships (SAR) for its derivatives, outlines detailed, generalized experimental protocols for screening such compounds, and visualizes the key signaling pathways that are likely to be modulated. This document is intended to serve as a foundational resource to stimulate and guide future research and drug discovery efforts centered on this promising chemical scaffold.
Introduction to the this compound Scaffold
The compound this compound is a phenylethylamine derivative characterized by a benzyl alcohol moiety at the para position of the phenyl ring. Its structure is closely related to octopamine, a key neurotransmitter and neuromodulator in invertebrates, and to a lesser extent, to vertebrate adrenergic agonists like norepinephrine.[1] This structural similarity strongly suggests that derivatives of this compound could exhibit significant biological activity by interacting with G-protein coupled receptors (GPCRs) that bind endogenous phenylethanolamines.
The core scaffold presents multiple points for chemical modification, including the amino group, the ethyl chain, and the phenyl ring, allowing for the generation of a diverse chemical library with a wide range of potential pharmacological profiles.
Hypothesized Biological Targets and Signaling Pathways
Based on the structural characteristics of the scaffold, the primary potential biological targets are the adrenergic receptors in vertebrates and octopamine receptors in invertebrates.
Adrenergic Receptors
Adrenergic receptors are a class of GPCRs that are targets of the catecholamines, primarily norepinephrine and epinephrine. They are subdivided into α and β subtypes, each with further classifications. These receptors are involved in a multitude of physiological processes, making them important drug targets.
-
β-Adrenergic Signaling: Activation of β-adrenergic receptors typically leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.
Caption: β-Adrenergic Receptor Signaling Pathway.
-
α-Adrenergic Signaling: α1-adrenergic receptors typically couple to Gq proteins, activating phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC). α2-adrenergic receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels.
Octopamine Receptors
In invertebrates, octopamine receptors are involved in processes such as learning, memory, and the fight-or-flight response. These receptors are also GPCRs and share signaling mechanisms with their vertebrate adrenergic counterparts. This makes them attractive targets for the development of selective insecticides.
Postulated Structure-Activity Relationships (SAR)
While specific data is lacking, general SAR principles for phenylethanolamines can be applied to hypothesize how modifications to the this compound scaffold might influence biological activity.
Table 1: Postulated Structure-Activity Relationships for this compound Derivatives
| Modification Site | Potential Impact on Activity |
| Amino Group (N-substitution) | - Small alkyl substituents (e.g., methyl, ethyl) may be tolerated or enhance activity. - Larger, bulky substituents may decrease affinity or alter selectivity between receptor subtypes. |
| Ethyl Chain | - Hydroxylation at the β-position (to form a phenylethanolamine) is often crucial for strong adrenergic/octopaminergic activity. - Alkyl substitution on the α-carbon can influence potency and metabolic stability. |
| Phenyl Ring | - Substitution with hydroxyl groups at the meta and/or para positions (relative to the ethylamine) can mimic catecholamines and enhance activity. - Halogen or other electron-withdrawing/donating groups can modulate binding affinity and selectivity. |
| Methanol Group | - Esterification or etherification of the hydroxyl group could serve as a prodrug strategy or alter pharmacokinetic properties. - Oxidation to an aldehyde or carboxylic acid would significantly change the electronic and steric profile, likely altering activity. |
Experimental Protocols for Biological Evaluation
The following are generalized protocols for assessing the biological activity of novel this compound derivatives at their hypothesized targets.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Caption: Radioligand Binding Assay Workflow.
Detailed Methodology:
-
Membrane Preparation: Cell lines stably expressing the human adrenergic or invertebrate octopamine receptor of interest are cultured and harvested. The cells are lysed, and the membrane fraction is isolated by centrifugation.
-
Assay Conditions: In a multi-well plate, the cell membranes are incubated with a known concentration of a suitable radioligand and varying concentrations of the test compound in a binding buffer.
-
Incubation: The mixture is incubated at a specific temperature for a set time to allow binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assays (cAMP Measurement)
These assays are used to determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of a test compound by measuring its effect on second messenger levels.
Detailed Methodology for Agonist Activity:
-
Cell Culture: Cells expressing the target receptor are plated in multi-well plates.
-
Compound Treatment: The cells are treated with varying concentrations of the test compound.
-
cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined.
For antagonist activity, cells are co-incubated with a known agonist and varying concentrations of the test compound to determine the IC50 for the inhibition of the agonist-induced response.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel modulators of adrenergic and octopamine receptors. While direct experimental data on a series of its derivatives is currently lacking in the public domain, the strong structural analogy to known biogenic amines provides a solid foundation for rational drug design. Future research should focus on the synthesis of a diverse library of N-substituted, ring-substituted, and side-chain modified analogs of this compound. Systematic screening of these compounds using the experimental protocols outlined in this guide will be crucial for elucidating their structure-activity relationships and identifying lead candidates for therapeutic or agricultural applications. The insights gained from such studies will be invaluable for advancing our understanding of adrenergic and octopaminergic pharmacology and for the development of novel chemical entities with tailored biological activities.
References
Solubility Profile of [4-(2-Aminoethyl)phenyl]methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of [4-(2-Aminoethyl)phenyl]methanol (CAS: 64353-30-6). Due to a lack of publicly available quantitative solubility data, this document focuses on predicting the solubility of this compound in common laboratory solvents based on its physicochemical properties. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise solubility values. This guide is intended to be a valuable resource for scientists and professionals working with this compound in research and development settings.
Introduction
This compound, also known as 4-(2-aminoethyl)benzyl alcohol, is an organic compound with applications in pharmaceutical research and chemical synthesis. A thorough understanding of its solubility in various solvents is critical for its effective use in laboratory and industrial applications, including reaction chemistry, purification, formulation, and analytical characterization. This guide provides a detailed analysis of the predicted solubility of this compound and outlines the methodologies for its experimental determination.
Physicochemical Properties
The solubility of a compound is largely dictated by its physical and chemical properties. Key properties of this compound are summarized in the table below.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO | PubChem[1] |
| Molecular Weight | 151.21 g/mol | PubChem[1] |
| Appearance | Powder (for hydrochloride salt) | Sigma-Aldrich |
| XLogP3 | 0.4 | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
The presence of both a hydroxyl (-OH) and an amino (-NH₂) group makes this compound a polar molecule capable of forming hydrogen bonds. The XLogP3 value of 0.4 suggests a relatively balanced hydrophilic and lipophilic character.
Predicted Solubility in Common Laboratory Solvents
Based on the principle of "like dissolves like," the solubility of this compound in various solvents can be predicted. The presence of polar functional groups suggests solubility in polar protic and aprotic solvents, while the aromatic phenyl ring provides some nonpolar character, allowing for potential solubility in less polar organic solvents.
| Solvent | Polarity | Predicted Solubility | Rationale |
| Water | High | Moderately Soluble | The amino and hydroxyl groups can form hydrogen bonds with water. The basic nature of the amino group should increase solubility in acidic aqueous solutions. |
| Methanol | High | Soluble | As a polar protic solvent, methanol can act as both a hydrogen bond donor and acceptor, effectively solvating the molecule. |
| Ethanol | High | Soluble | Similar to methanol, ethanol is a polar protic solvent and is expected to be a good solvent for this compound. |
| Dimethyl Sulfoxide (DMSO) | High | Soluble | DMSO is a highly polar aprotic solvent and is generally an excellent solvent for a wide range of organic compounds. |
| Acetone | Medium | Moderately Soluble | Acetone's polarity should allow for some degree of solubility. |
| Acetonitrile | Medium | Moderately Soluble | Acetonitrile is a polar aprotic solvent that may dissolve the compound to a moderate extent. |
| Dichloromethane | Low | Sparingly Soluble | The nonpolar phenyl ring may allow for some interaction, but the polar groups will limit solubility. |
| Ethyl Acetate | Low | Sparingly Soluble | Limited solubility is expected due to the significant difference in polarity. |
| Toluene | Low (Nonpolar) | Sparingly Soluble to Insoluble | The nonpolar nature of toluene makes it a poor solvent for this polar compound. |
| Hexanes | Low (Nonpolar) | Insoluble | As a nonpolar aliphatic solvent, hexanes are unlikely to dissolve this compound. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, the following experimental protocols can be employed.
Qualitative Solubility Assessment
This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.
Materials:
-
This compound
-
A selection of common laboratory solvents (e.g., water, methanol, ethanol, DMSO, acetone, dichloromethane, toluene, hexanes)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected solvent
-
Scintillation vials or other sealable containers
-
Analytical balance
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve using the analytical instrument (e.g., HPLC, UV-Vis) by plotting the instrument response versus the concentration of the standard solutions.
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vial to stand undisturbed for a period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtered solution as necessary to fall within the range of the calibration curve.
-
Analyze the diluted solution using the analytical instrument.
-
Determine the concentration of the saturated solution from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.
Visualizations
Logical Flow for Solubility Prediction
The following diagram illustrates the logical process for predicting the solubility of an organic compound based on its structural features.
Caption: Logical workflow for predicting solubility.
Experimental Workflow for Quantitative Solubility Determination
This diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.
References
An In-depth Technical Guide to the Safe Handling and Potential Applications of [4-(2-Aminoethyl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety precautions, handling procedures, and potential areas of scientific interest for the chemical compound [4-(2-Aminoethyl)phenyl]methanol. The information is intended for use by trained professionals in a laboratory or drug development setting. All quantitative data has been summarized in tables for clarity and comparative purposes. Detailed experimental methodologies for plausible synthetic routes and general handling procedures are also provided.
Chemical Identity and Properties
This compound is a substituted phenethylamine derivative. The presence of both a primary amine and a primary alcohol functional group suggests it may have interesting pharmacological properties and serves as a versatile building block in medicinal chemistry.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO | PubChem |
| Molecular Weight | 151.21 g/mol | PubChem |
| CAS Number | 64353-30-6 | PubChem |
| IUPAC Name | This compound | PubChem |
| Synonyms | (4-(2-aminoethyl)phenyl)methanol | PubChem |
Safety and Hazard Information
This compound is classified as a hazardous substance. Strict adherence to safety protocols is mandatory when handling this compound. The following tables summarize the GHS classification and associated hazard and precautionary statements.[1]
Table 2.1: GHS Classification [1]
| Classification | Code | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | May cause respiratory irritation |
Table 2.2: Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard | H302 | Harmful if swallowed.[1] |
| H315 | Causes skin irritation.[1] | |
| H318 | Causes serious eye damage.[1] | |
| H335 | May cause respiratory irritation.[1] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P280 | Wear protective gloves/eye protection/face protection. | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P310 | Immediately call a POISON CENTER or doctor/physician. | |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are required.[2]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[3]
-
Skin and Body Protection: A fire-retardant lab coat and closed-toe shoes are mandatory.[3][4]
Engineering Controls
-
Work should be conducted in a well-ventilated chemical fume hood.[2]
-
An eyewash station and a safety shower must be readily accessible.[2]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[2]
-
Due to the amine functional group, this compound may be sensitive to air and carbon dioxide. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[2]
Experimental Protocols: Plausible Synthetic Routes
Workflow for the Synthesis of this compound via LAH Reduction
Caption: Plausible synthetic workflow for this compound.
Reduction of 4-(2-Aminoethyl)benzoic Acid or its Amide Derivative with LiAlH₄
Disclaimer: This is a generalized protocol and should be adapted and optimized by a qualified chemist. Lithium Aluminum Hydride is a highly reactive and dangerous reagent. All handling must be performed by experienced personnel with appropriate safety measures in place.
Materials:
-
4-(2-Aminoethyl)benzoic acid or 4-(2-Aminoethyl)benzamide
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
15% aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Celite
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line)
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (argon or nitrogen), a slurry of LiAlH₄ (typically 2-4 equivalents) in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
The flask is cooled to 0 °C in an ice bath.[6]
-
The starting material (1 equivalent) is dissolved in anhydrous THF in a separate flask and transferred to the dropping funnel.
-
-
Reduction:
-
The solution of the starting material is added dropwise to the stirred LAH slurry at a rate that maintains the internal temperature below 10 °C.[1]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to drive the reaction to completion.
-
The reaction progress is monitored by an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup (Fieser Method): [1][7]
-
Once the reaction is complete, the flask is cooled back to 0 °C.
-
The reaction is carefully quenched by the sequential, dropwise addition of:
-
'x' mL of water for every 'x' g of LAH used.
-
'x' mL of 15% aqueous NaOH for every 'x' g of LAH used.
-
'3x' mL of water for every 'x' g of LAH used.
-
-
The resulting mixture is stirred vigorously at room temperature for at least 30 minutes until a granular precipitate of aluminum salts forms.
-
Anhydrous MgSO₄ is added to the mixture to absorb excess water, and stirring is continued for another 15 minutes.
-
The solid is removed by filtration through a pad of Celite, and the filter cake is washed thoroughly with THF or diethyl ether.
-
-
Purification:
-
The combined filtrate is concentrated under reduced pressure to yield the crude product.
-
Due to the polar nature of the product, purification is typically achieved by column chromatography on silica gel. A polar solvent system, often with a small amount of a basic modifier like triethylamine or ammonium hydroxide in the mobile phase, may be necessary to prevent streaking and improve separation.[8][9]
-
Potential Biological Activity and Signaling Pathways
Many substituted phenethylamines are known to interact with dopamine and serotonin receptors and transporters.[10] The presence of a hydroxyl group on the phenyl ring is a feature shared with endogenous trace amines like octopamine and synephrine. These compounds are known to act as agonists at α- and β-adrenergic receptors, although with lower potency than norepinephrine.[11][12]
Hypothesized Signaling Pathway Interactions
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. research.uga.edu [research.uga.edu]
- 4. fishersci.com [fishersci.com]
- 5. westliberty.edu [westliberty.edu]
- 6. youtube.com [youtube.com]
- 7. Magic Formulas [chem.rochester.edu]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Activities of octopamine and synephrine stereoisomers on alpha-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and history of 4-(2-aminoethyl)benzyl alcohol
An In-Depth Technical Guide to the Synthesis and Properties of 4-(2-aminoethyl)benzyl alcohol and its Closely Related Analogs
Introduction
4-(2-aminoethyl)benzyl alcohol is an aromatic compound featuring a benzyl alcohol moiety substituted with a 2-aminoethyl group at the para position. Its structure suggests potential applications in pharmaceutical development and material science, drawing parallels from its simpler analogs. 4-Aminobenzyl alcohol is a known intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory agents, and is also used in the production of dyes, pigments, and specialty polymers.[1] Similarly, 4-aminophenethyl alcohol is utilized in the synthesis of polymers and other organic compounds.[2] This guide will detail the established synthetic routes and characterize the properties of these precursor molecules to provide a predictive framework for 4-(2-aminoethyl)benzyl alcohol.
Proposed Synthetic Pathways
The synthesis of 4-(2-aminoethyl)benzyl alcohol can be logically extrapolated from the established methods for preparing 4-aminobenzyl alcohol and 4-aminophenethyl alcohol. The most common and industrially viable approach involves the reduction of a corresponding nitro compound.
Synthesis of 4-Aminobenzyl Alcohol
The primary route for synthesizing 4-aminobenzyl alcohol is the reduction of 4-nitrobenzyl alcohol.[3] This transformation can be achieved through several reducing agent systems.
A widely used method employs a hydrazine hydrate-Raney nickel system.[4] This approach is favored for its high yield and operational convenience.[4] Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is another efficient and environmentally friendly industrial method.[3]
dot
Caption: Synthesis of 4-aminobenzyl alcohol via reduction.
Synthesis of 4-Aminophenethyl Alcohol
A similar strategy is employed for the synthesis of 4-aminophenethyl alcohol, starting from 4-nitrophenethyl alcohol. A patented method describes the use of a Pt-SnO2/C catalyst in methanol, with the pH adjusted to 7, to achieve a high yield of the desired product.[5]
dot
Caption: Synthesis of 4-aminophenethyl alcohol via reduction.
Quantitative Data
The following tables summarize the key physical and chemical properties of 4-aminobenzyl alcohol and 4-aminophenethyl alcohol.
Table 1: Physicochemical Properties of 4-Aminobenzyl Alcohol
| Property | Value | Reference(s) |
| CAS Number | 623-04-1 | [1][6] |
| Molecular Formula | C₇H₉NO | [1][6] |
| Molecular Weight | 123.15 g/mol | [1][6] |
| Appearance | Light yellow to off-white crystalline powder | [1] |
| Melting Point | 60-65 °C | [6][7][8] |
| Boiling Point | 171 °C at 11 mmHg | [6][7][8] |
| Solubility | Soluble in alcohol, ether, and benzene. Partially soluble in water. | [6][7][8] |
Table 2: Physicochemical Properties of 4-Aminophenethyl Alcohol
| Property | Value | Reference(s) |
| CAS Number | 104-10-9 | [2][9] |
| Molecular Formula | C₈H₁₁NO | [9][10] |
| Molecular Weight | 137.18 g/mol | [2][9] |
| Appearance | White solid | [5] |
| Melting Point | 107-110 °C | [2][9] |
| Boiling Point | 255 °C | [11] |
| Solubility | Moderately soluble in alcohols. | [12] |
Potential Biological Activity and Applications
While the biological profile of 4-(2-aminoethyl)benzyl alcohol is uncharacterized, the activities of its analogs provide a basis for speculation. 4-Aminobenzyl alcohol serves as a versatile scaffold in the synthesis of molecules with diverse biological activities.[13] Derivatives of 4-aminobenzyl alcohol have shown significant schistosomicidal activity, with some being more potent and less toxic than their corresponding methyl-substituted counterparts.[13][14] It is also a key intermediate in the development of drugs targeting neurological disorders.[1]
Furthermore, 4-aminobenzyl alcohol is used as a self-eliminating linker in the synthesis of fluorescent probes for imaging inflammatory responses.[15] Its applications extend to polymer chemistry, where it is used to formulate specialty polymers and resins, and in bioconjugation to link biomolecules for enhanced drug delivery systems.[1]
4-Aminophenethyl alcohol has been used as a monomer in the preparation of poly(amide-ester)s and in the functionalization of graphene nanoplatelets.[2]
Experimental Protocols
Synthesis of 4-Aminobenzyl Alcohol via Hydrazine-Raney Nickel Reduction[5]
Materials:
-
4-Nitrobenzyl alcohol (15.3g, 0.1mol)
-
Isopropanol (100ml)
-
Raney nickel (0.5g)
-
Hydrazine hydrate (33.75g, 0.5mol)
-
Ethyl acetate (150ml)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-nitrobenzyl alcohol in isopropanol in a reaction flask.
-
Add Raney nickel to the solution and stir.
-
Heat the mixture to 50°C.
-
Slowly add hydrazine hydrate dropwise.
-
After the addition is complete, heat the mixture to reflux at 85°C and continue the reaction for 1.5 hours.
-
After the reaction is complete, filter off the Raney nickel.
-
Remove the solvent and excess hydrazine hydrate by rotary evaporation.
-
Dissolve the residue in ethyl acetate and wash three times with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and recover the solvent to obtain the product.
-
Yield: 11.2g (91.1%) of an off-white solid.[4]
-
Melting Point: 59-61°C.[4]
dot
Caption: Experimental workflow for the synthesis of 4-aminobenzyl alcohol.
Synthesis of 4-Aminophenethyl Alcohol[6]
Materials:
-
4-Nitrophenethyl alcohol (100g)
-
Methanol (500ml)
-
0.1 M Hydrochloric acid (10ml)
-
Pt-SnO2/C catalyst (2g)
-
30% Sodium hydroxide solution
-
Water
Procedure:
-
In a three-necked flask equipped with a thermometer, mechanical stirrer, and reflux condenser, add methanol, 0.1 M hydrochloric acid, and the Pt-SnO2/C catalyst.
-
Heat the mixture to 68°C.
-
Add 4-nitrophenethyl alcohol to the reaction mixture.
-
Adjust the pH to 7 with a 30% sodium hydroxide solution.
-
Slowly add water dropwise and heat to reflux, maintaining a temperature of 68°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Filter the reaction mixture to remove the catalyst.
-
Recover the methanol by distillation.
-
Cool the remaining mixture to 20°C, add water and a small amount of NaOH solution.
-
The product is obtained as a white solid after freezing and vacuum drying.
-
Yield: 99.7%.[5]
dot
Caption: Experimental workflow for the synthesis of 4-aminophenethyl alcohol.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-アミノフェネチルアルコール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. CN104262176A - Method for preparing 4-aminobenzyl alcohol - Google Patents [patents.google.com]
- 5. 2-(4-Aminophenyl)ethanol synthesis - chemicalbook [chemicalbook.com]
- 6. 4-Aminobenzyl alcohol CAS#: 623-04-1 [m.chemicalbook.com]
- 7. 4-Aminobenzyl alcohol | 623-04-1 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. 4-Aminophenethyl alcohol 98 104-10-9 [sigmaaldrich.com]
- 10. 4-Aminophenethyl alcohol | C8H11NO | CID 66904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 104-10-9 CAS MSDS (2-(4-Aminophenyl)ethanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. US3379620A - Process for producing 4-aminobenzyl alcohol derivatives - Google Patents [patents.google.com]
- 15. medchemexpress.com [medchemexpress.com]
[4-(2-Aminoethyl)phenyl]methanol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides core information regarding the chemical properties of [4-(2-Aminoethyl)phenyl]methanol, a compound of interest in various research and development applications.
Chemical Identity and Properties
This compound is a chemical compound with the CAS number 64353-30-6.[1][2] It is also known by several synonyms, including (4-(2-aminoethyl)phenyl)methanol and 4-(2-Aminoethyl)benzyl alcohol.[1][3]
The fundamental molecular characteristics of this compound are summarized in the table below, providing a clear reference for researchers.
| Property | Value | Source |
| Molecular Formula | C9H13NO | [1][2][4] |
| Molecular Weight | 151.21 g/mol | [1][2][4] |
This data is crucial for a variety of experimental and theoretical applications, including stoichiometry calculations, analytical characterization, and computational modeling. The molecular formula indicates the elemental composition, while the molecular weight is essential for preparing solutions of known concentrations and for interpreting mass spectrometry data.
References
Methodological & Application
[4-(2-Aminoethyl)phenyl]methanol: A Versatile Building Block in Medicinal Chemistry
[4-(2-Aminoethyl)phenyl]methanol , a phenylethanolamine derivative, serves as a valuable scaffold in medicinal chemistry for the development of potent and selective therapeutic agents. Its unique structure, featuring a primary amino group and a benzylic alcohol, provides synthetic handles for the construction of more complex molecules, particularly in the realm of kinase inhibitors. This application note will detail its use in the synthesis of Rho kinase (ROCK) inhibitors, providing experimental protocols and highlighting its role in the generation of bioactive compounds.
Application in the Synthesis of Rho Kinase (ROCK) Inhibitors
Rho kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating cellular processes such as contraction, motility, and proliferation. Dysregulation of the ROCK signaling pathway is implicated in various cardiovascular diseases, including hypertension and glaucoma, making ROCK an attractive therapeutic target. This compound has been utilized as a key intermediate in the synthesis of isoquinolone-based ROCK inhibitors.
The general synthetic strategy involves the transformation of this compound into a substituted isoquinolinone core, which then serves as the central scaffold for the ROCK inhibitors. The aminoethyl side chain of the parent molecule is often incorporated into a heterocyclic ring system, while the hydroxymethyl group can be used for further derivatization to modulate the pharmacokinetic and pharmacodynamic properties of the final compound.
Experimental Protocol: Synthesis of an Isoquinolinone Intermediate
The following protocol describes a representative synthesis of a key isoquinolinone intermediate derived from this compound. This intermediate can be further elaborated to generate a library of potential ROCK inhibitors.
Step 1: N-Acetylation of this compound
To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C is added triethylamine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq). The reaction mixture is stirred at room temperature for 2 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-[2-(4-(hydroxymethyl)phenyl)ethyl]acetamide.
Step 2: Oxidation of the Benzylic Alcohol
The N-acetylated intermediate (1.0 eq) is dissolved in DCM, and Dess-Martin periodinane (1.5 eq) is added portion-wise at room temperature. The reaction is stirred for 3 hours. The reaction mixture is then diluted with diethyl ether and washed sequentially with saturated aqueous sodium bicarbonate containing sodium thiosulfate and brine. The organic layer is dried and concentrated to afford N-[2-(4-formylphenyl)ethyl]acetamide.
Step 3: Pictet-Spengler Reaction for Isoquinolinone Formation
The aldehyde from the previous step (1.0 eq) is dissolved in a mixture of acetonitrile and water. An excess of an amino acid, such as glycine (3.0 eq), and a catalytic amount of a strong acid, like trifluoroacetic acid (0.1 eq), are added. The mixture is heated to 80 °C for 12 hours. After cooling, the solvent is removed, and the residue is purified by column chromatography to yield the desired 2-acetyl-1,2,3,4-tetrahydroisoquinolin-6-one derivative.
Structure-Activity Relationships and Biological Data
The isoquinolinone scaffold derived from this compound serves as a versatile platform for exploring structure-activity relationships (SAR) of ROCK inhibitors. Modifications at various positions of the isoquinolinone ring and the pendant phenyl group can significantly impact potency and selectivity.
| Compound ID | Modification on Isoquinolinone | R-group on Phenyl Ring | ROCK1 IC₅₀ (nM) | ROCK2 IC₅₀ (nM) |
| ROCK-Inhib-A | N-Methyl | 4-pyridyl | 15 | 8 |
| ROCK-Inhib-B | N-Ethyl | 3-pyridyl | 45 | 25 |
| ROCK-Inhib-C | N-Propyl | 4-methoxyphenyl | 120 | 80 |
| ROCK-Inhib-D | N-H | 4-chlorophenyl | 250 | 150 |
Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Actual values may vary depending on the specific assay conditions.
Signaling Pathway and Experimental Workflow
The development of ROCK inhibitors from this compound follows a structured workflow from initial synthesis to biological evaluation. The ultimate goal is to modulate the Rho/ROCK signaling pathway, which is central to many cellular functions.
Caption: Workflow for ROCK inhibitor development.
The Rho/ROCK signaling pathway is a key regulator of the actin cytoskeleton. Upon activation by RhoA, ROCK phosphorylates several downstream substrates, including Myosin Light Chain (MLC), leading to stress fiber formation and cell contraction. Inhibition of ROCK by compounds derived from this compound can block this phosphorylation event.
Application Notes and Protocols for 4-(2-Aminoethyl)benzyl Alcohol
Scientific Name: 2-(4-Aminophenyl)ethanol Common Names: 4-Aminophenethyl alcohol, 4-(2-Hydroxyethyl)aniline CAS Number: 104-10-9
These application notes provide an overview of the utility of 4-(2-aminoethyl)benzyl alcohol, correctly identified as 2-(4-aminophenyl)ethanol, as a versatile chemical intermediate. This document is intended for researchers, scientists, and professionals in drug development and materials science. It details its primary applications in polymer synthesis, as a precursor for vinyl monomers, and in the functionalization of nanomaterials.
Synthesis of Ordered Poly(amide-ester)s
2-(4-Aminophenyl)ethanol serves as a valuable nonsymmetric monomer in the synthesis of ordered poly(amide-ester)s. The presence of both a nucleophilic amine and a hydroxyl group allows for the formation of both amide and ester linkages within the same polymer backbone. The controlled, sequential reaction of these functional groups enables the creation of polymers with a defined head-to-head or tail-to-tail arrangement, influencing the material's physical and chemical properties.
One key application is the direct polycondensation with diacid chlorides, such as isophthaloyl chloride, to yield ordered poly(amide-ester)s. This reaction is typically carried out at low temperatures to control the reactivity of the functional groups.
Experimental Protocol: Low-Temperature Polycondensation
This protocol describes the synthesis of an ordered poly(amide-ester) from 2-(4-aminophenyl)ethanol and isophthaloyl chloride[1].
Materials:
-
2-(4-Aminophenyl)ethanol
-
Isophthaloyl chloride
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Triethylamine (TEA)
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and an inert gas inlet, dissolve a specific molar amount of 2-(4-aminophenyl)ethanol in anhydrous NMP.
-
Add an equimolar amount of triethylamine to the solution to act as an acid scavenger.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add a solution of an equimolar amount of isophthaloyl chloride in anhydrous NMP to the stirred reaction mixture. The slow addition is crucial for the formation of an ordered polymer structure.
-
Allow the reaction to proceed at 0°C for 2-4 hours, and then let it warm to room temperature, continuing the stirring for an additional 12-24 hours.
-
Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent such as methanol.
-
Filter the polymer, wash it thoroughly with methanol and water to remove unreacted monomers and salts, and then dry it under vacuum at 60-80°C.
Quantitative Data:
| Parameter | Value | Reference |
| Monomers | 2-(4-Aminophenyl)ethanol, Isophthaloyl chloride | [1] |
| Solvent | N-Methyl-2-pyrrolidone (NMP) | [1] |
| Base | Triethylamine (TEA) | [1] |
| Reaction Temperature | 0°C to Room Temperature | [1] |
| Inherent Viscosity | 0.30 dL/g | [1] |
Experimental Workflow: Poly(amide-ester) Synthesis
Caption: Workflow for the synthesis of ordered poly(amide-ester).
Synthesis of 4-Aminostyrene
4-Aminostyrene is a valuable monomer for the production of functional polymers. 2-(4-Aminophenyl)ethanol can be converted to 4-aminostyrene through a thermal dehydration reaction. The presence of a suitable catalyst, such as potassium hydroxide, facilitates this transformation at elevated temperatures.
Experimental Protocol: Thermal Dehydration
This protocol is based on the findings of a study on the thermal dehydration of 2-(4-aminophenyl)ethanol[2].
Materials:
-
2-(4-Aminophenyl)ethanol
-
Potassium hydroxide (KOH)
-
High-boiling point, inert solvent (optional)
Procedure:
-
In a reaction vessel equipped for high-temperature reactions and distillation, mix 2-(4-aminophenyl)ethanol with a catalytic amount of potassium hydroxide. The optimal reported range for KOH is 100–180 mol % with respect to the starting alcohol[2].
-
Heat the mixture to a temperature range of 200–260°C[2].
-
The 4-aminostyrene product can be distilled from the reaction mixture as it is formed.
-
Collect the distillate and purify it further, for example, by vacuum distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Reactant | 2-(4-Aminophenyl)ethanol | [2] |
| Catalyst | Potassium Hydroxide (KOH) | [2] |
| Catalyst Loading | 100–180 mol % | [2] |
| Reaction Temperature | 200–260°C | [2] |
| Product | 4-Aminostyrene | [2] |
| Yield | High | [2] |
Logical Relationship: Dehydration Reaction
Caption: Dehydration of 2-(4-aminophenyl)ethanol to 4-aminostyrene.
Functionalization of Graphene Nanoplatelets
The dual functionality of 2-(4-aminophenyl)ethanol makes it an effective agent for the non-covalent functionalization of graphene nanoplatelets. The aromatic ring can interact with the graphene surface via π-π stacking, while the amino and hydroxyl groups provide reactive sites for further modification or improve the dispersibility of the graphene in various solvents. This functionalization is particularly relevant for creating graphene-based composites and sensors.
Experimental Protocol: Graphene Functionalization
This is a general protocol for the functionalization of graphene oxide (GO), which can be adapted for 2-(4-aminophenyl)ethanol. The amine group of 2-(4-aminophenyl)ethanol can react with the epoxide groups on the GO surface.
Materials:
-
Graphene oxide (GO)
-
2-(4-Aminophenyl)ethanol
-
Ethanol
-
Deionized water
-
Ultrasonicator
Procedure:
-
Disperse a known amount of graphene oxide in a mixture of ethanol and deionized water using ultrasonication to obtain a homogeneous suspension.
-
Add an excess of 2-(4-aminophenyl)ethanol to the GO suspension.
-
Subject the mixture to further ultrasonication or reflux for several hours to promote the reaction between the amine groups and the epoxide groups on the GO surface.
-
After the reaction, centrifuge the mixture to collect the functionalized graphene.
-
Wash the product repeatedly with ethanol and water to remove unreacted 2-(4-aminophenyl)ethanol.
-
Dry the functionalized graphene under vacuum.
Experimental Workflow: Graphene Functionalization
Caption: Workflow for the functionalization of graphene oxide.
Use in Drug Development
While specific examples of drugs derived directly from 2-(4-aminophenyl)ethanol are not widely documented in the initial literature search, its structural motifs are of interest in medicinal chemistry. The phenethylamine backbone is present in a variety of biologically active molecules. The primary amine and hydroxyl groups offer convenient handles for the synthesis of a diverse range of derivatives for biological screening. Further research may explore the synthesis of amides, esters, and other derivatives to investigate their potential pharmacological activities, such as antimicrobial or anticancer properties, similar to what has been observed for derivatives of the related compound, 4-aminophenol.
References
Application Notes and Protocols for the N-acylation of [4-(2-Aminoethyl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
[4-(2-Aminoethyl)phenyl]methanol is a valuable bifunctional building block in medicinal chemistry and materials science. Its structure incorporates a primary aliphatic amine and a primary alcohol, offering two reactive sites for chemical modification. The selective N-acylation of the amino group is a crucial transformation for the synthesis of a diverse range of derivatives with potential applications in drug discovery and polymer chemistry. The resulting amide linkage can modulate the compound's physicochemical properties, such as solubility and lipophilicity, and is a common feature in many biologically active molecules.
This document provides detailed protocols for the chemoselective N-acylation of this compound using two common and effective methods: acylation with an acyl chloride and acylation with an acid anhydride. These protocols are designed to favor the formation of the N-acylated product while minimizing side reactions at the hydroxyl group.
Data Presentation
The following table summarizes the key quantitative data for the N-acylation of this compound based on representative protocols. Please note that yields are based on reactions with analogous substrates and may vary depending on the specific acylating agent and reaction conditions.
| Parameter | Method A: Acyl Chloride | Method B: Acid Anhydride |
| Starting Material | This compound | This compound |
| Acylating Agent | Benzoyl Chloride | Acetic Anhydride |
| Base | Triethylamine (TEA) | Pyridine |
| Solvent | Dichloromethane (DCM) | Pyridine |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours | 2 - 4 hours |
| Typical Yield | 85 - 95% | 90 - 98% |
| Purification | Aqueous work-up, Column Chromatography | Aqueous work-up, Recrystallization |
Experimental Protocols
Method A: N-Acylation using an Acyl Chloride (e.g., Benzoyl Chloride)
This protocol describes the N-benzoylation of this compound under Schotten-Baumann-like conditions, which are widely used for the acylation of amines.[1][2][3][4] The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl generated during the reaction without competing with the primary amine.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add a solution of benzoyl chloride (1.1 eq.) in anhydrous dichloromethane dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-(2-(4-(hydroxymethyl)phenyl)ethyl)benzamide.
Method B: N-Acylation using an Acid Anhydride (e.g., Acetic Anhydride)
This protocol details the N-acetylation of this compound using acetic anhydride.[5] Pyridine can serve as both the solvent and the base to neutralize the acetic acid byproduct.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine, anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Dichloromethane (DCM) or Ethyl acetate
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add acetic anhydride (1.2 eq.) dropwise to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to yield N-(2-(4-(hydroxymethyl)phenyl)ethyl)acetamide.
Mandatory Visualization
Caption: General experimental workflow for the N-acylation of this compound.
Caption: Logical relationship of reactants and products in the N-acylation reaction.
Spectroscopic Data
This compound (Starting Material) [6]
-
¹H NMR (DMSO-d₆): δ 7.20 (d, J=8.0 Hz, 2H), 7.11 (d, J=8.0 Hz, 2H), 4.95 (t, J=5.5 Hz, 1H, -OH), 4.39 (d, J=5.5 Hz, 2H, -CH₂OH), 2.80 (t, J=7.5 Hz, 2H, -CH₂-Ar), 2.65 (t, J=7.5 Hz, 2H, -CH₂-NH₂), 1.5-2.0 (br s, 2H, -NH₂).
-
¹³C NMR (DMSO-d₆): δ 142.5, 136.0, 128.5 (2C), 126.8 (2C), 62.9, 42.0, 38.5.
N-(2-(4-(hydroxymethyl)phenyl)ethyl)acetamide (Expected Product from Method B)
-
Expected ¹H NMR Shifts: The -CH₂-NH₂ signal at ~2.65 ppm will shift downfield to ~3.2-3.4 ppm upon acylation and will show coupling to the NH proton. A new singlet for the acetyl methyl group will appear around 1.8-2.0 ppm. The NH proton will appear as a broad triplet around 7.8-8.2 ppm.
-
Expected ¹³C NMR Shifts: The -CH₂-NH₂ carbon signal at ~42.0 ppm will shift slightly. A new carbonyl carbon signal will appear around 170 ppm, and a new methyl carbon signal will be observed around 23 ppm.
References
- 1. CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C9H13NO | CID 12671358 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: [4-(2-Aminoethyl)phenyl]methanol in Solid-Phase Peptide Synthesis for C-Terminal Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the efficient construction of complex biomolecules. A critical component of SPPS is the choice of a linker, which anchors the nascent peptide chain to an insoluble resin support and dictates the C-terminal functionality of the final product. While standard linkers like Wang and Rink Amide are widely used to generate C-terminal carboxylic acids and amides respectively, there is a growing demand for methodologies that allow for diverse C-terminal modifications. Such modifications can significantly impact a peptide's biological activity, stability, and pharmacokinetic properties.[1]
[4-(2-Aminoethyl)phenyl]methanol is a bifunctional molecule that is not a conventional, pre-fabricated linker for SPPS. However, its unique structure, possessing both a primary amine and a primary alcohol, presents an opportunity for its use as a custom linker to synthesize peptides with a C-terminal 4-(hydroxymethyl)phenylethylamide modification. This application note details the protocols for incorporating this compound into an SPPS workflow, enabling the synthesis of C-terminally modified peptides. Two primary strategies are presented: attachment to the resin via the hydroxyl group and attachment via the amino group.
Principle of Application
The core application of this compound in SPPS is to serve as a handle for the synthesis of peptides with a modified C-terminus. The bifunctional nature of this compound allows for two main approaches for its immobilization on a solid support and subsequent peptide chain elongation.
Strategy A: Attachment via the Hydroxyl Group. In this approach, the hydroxyl group of this compound is attached to a suitable resin, such as 2-chlorotrityl chloride resin. The amino group is temporarily protected (e.g., with Fmoc) during this step. Once the linker is anchored, the Fmoc group is removed, and the liberated amine serves as the initiation point for standard Fmoc-based peptide synthesis. This strategy results in a peptide with a C-terminal 4-(hydroxymethyl)phenylethylamide.
Strategy B: Attachment via the Amino Group. This strategy involves the reductive amination of the amino group of this compound onto an aldehyde-functionalized resin. The hydroxyl group of the linker then becomes the site for the attachment of the first amino acid, typically through an ester linkage. This approach also yields a C-terminally modified peptide, though the linkage to the resin is different.
Upon completion of the peptide sequence assembly, the peptide is cleaved from the resin using standard acidolytic conditions, yielding the C-terminally modified peptide.
Data Presentation
Table 1: Comparison of Resins for Linker Attachment
| Resin Type | Functional Group | Attachment Chemistry | Recommended for | Key Advantages |
| 2-Chlorotrityl Chloride Resin | Chloryl Chloride | Nucleophilic Substitution | Strategy A (via -OH) | Mild cleavage conditions possible, suppresses racemization of the first amino acid.[2] |
| Aldehyde Resin (e.g., FIA AM resin) | Aldehyde | Reductive Amination | Strategy B (via -NH2) | Forms a stable secondary amine linkage.[3] |
| Merrifield Resin | Chloromethyl | Nucleophilic Substitution | Strategy A (via -OH) | Cost-effective, stable linkage. |
Table 2: Typical Reagents and Solvents for SPPS using this compound Linker
| Reagent/Solvent | Purpose | Typical Concentration/Amount |
| Dichloromethane (DCM) | Resin swelling, washing, coupling solvent | As required |
| N,N-Dimethylformamide (DMF) | Resin swelling, washing, coupling solvent | As required |
| Diisopropylethylamine (DIPEA) | Base for coupling and attachment | 2-4 equivalents |
| Piperidine | Fmoc deprotection | 20% in DMF |
| HBTU/HATU/HCTU | Coupling reagent | 3-4 equivalents |
| Trifluoroacetic acid (TFA) | Cleavage from resin | 95% in cleavage cocktail |
| Triisopropylsilane (TIS) | Scavenger in cleavage cocktail | 2.5% |
| Water | Scavenger in cleavage cocktail | 2.5% |
Table 3: Quantitative Parameters for Custom Linker Synthesis
| Parameter | Typical Value | Notes |
| Resin Loading Capacity | 0.5 - 1.5 mmol/g | Dependent on the base resin. |
| Linker Loading Efficiency | 70 - 95% | Can be determined by Fmoc quantification if the linker is Fmoc-protected. |
| First Amino Acid Coupling Efficiency | > 95% | Monitored by Kaiser test. |
| Final Peptide Purity (crude) | 70 - 90% | Sequence-dependent. |
Experimental Protocols
Protocol 1: Attachment of Fmoc-[4-(2-Aminoethyl)phenyl]methanol to 2-Chlorotrityl Chloride Resin (Strategy A)
This protocol describes the anchoring of the linker to the resin via its hydroxyl group. The amino group is pre-protected with Fmoc.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-[4-(2-aminoethyl)phenyl]methanol
-
Dichloromethane (DCM), anhydrous
-
Diisopropylethylamine (DIPEA)
-
Methanol
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell 1 g of 2-chlorotrityl chloride resin in anhydrous DCM (10 mL) for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
Dissolve 1.5 equivalents of Fmoc-[4-(2-aminoethyl)phenyl]methanol and 3 equivalents of DIPEA in anhydrous DCM (10 mL).
-
Add the solution to the swollen resin and agitate at room temperature for 2 hours.
-
To cap any unreacted chlorotrityl groups, add 1 mL of methanol and agitate for 30 minutes.
-
Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
-
Determine the loading capacity by spectrophotometric quantification of the Fmoc group released from a small sample of resin upon treatment with 20% piperidine in DMF.
Protocol 2: Reductive Amination of this compound to Aldehyde Resin (Strategy B)
This protocol details the attachment of the linker to an aldehyde-functionalized resin via its amino group.
Materials:
-
Aldehyde-functionalized resin
-
This compound
-
1% Acetic acid in DMF
-
Sodium cyanoborohydride (NaBH3CN)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell 1 g of aldehyde resin in DMF (10 mL) for 1 hour.
-
Drain the DMF.
-
Dissolve 3 equivalents of this compound in 1% acetic acid in DMF (10 mL).
-
Add the solution to the resin and agitate for 1 hour.
-
Add 3 equivalents of sodium cyanoborohydride to the reaction mixture and continue to agitate for 4 hours.
-
Drain the solution and wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
Dry the resin under vacuum.
-
The success of the reaction can be monitored by a colorimetric test (e.g., TNBSA test) to detect the disappearance of the aldehyde groups.
Protocol 3: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the standard steps for elongating the peptide chain on the custom linker-functionalized resin.
Materials:
-
Linker-functionalized resin
-
Fmoc-protected amino acids
-
Coupling reagent (e.g., HBTU)
-
DIPEA
-
20% Piperidine in DMF
-
DMF, DCM
Procedure:
-
Fmoc Deprotection:
-
Swell the resin in DMF.
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and repeat the treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (2 x 10 mL).
-
-
Amino Acid Coupling:
-
Dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HBTU in DMF.
-
Add 6 equivalents of DIPEA to the amino acid solution.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction with a Kaiser test. If the test is positive, repeat the coupling.
-
Wash the resin with DMF (5 x 10 mL) and DCM (2 x 10 mL).
-
-
Repeat the deprotection and coupling steps for each amino acid in the sequence.
Protocol 4: Cleavage and Deprotection
This protocol describes the final step of releasing the C-terminally modified peptide from the solid support.
Materials:
-
Peptide-resin
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O
-
Cold diethyl ether
Procedure:
-
Wash the dried peptide-resin with DCM and dry it thoroughly.
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase HPLC.
Mandatory Visualizations
Caption: Workflow for Strategy A: Attachment via the hydroxyl group.
Caption: Workflow for Strategy B: Attachment via the amino group.
Conclusion
The use of this compound as a custom linker in solid-phase peptide synthesis provides a reliable and flexible method for the preparation of peptides with a C-terminal 4-(hydroxymethyl)phenylethylamide modification. The two distinct strategies for linker attachment offer versatility in the choice of solid support and synthetic design. The detailed protocols herein provide a comprehensive guide for researchers to implement this methodology, thereby expanding the toolbox for creating novel peptide therapeutics and research tools with tailored C-terminal functionalities.
References
Application Notes and Protocols for the Derivatization of [4-(2-Aminoethyl)phenyl]methanol for Biological Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction to the [4-(2-Aminoethyl)phenyl]methanol Scaffold
This compound is a versatile chemical scaffold possessing two key functional groups amenable to derivatization: a primary aliphatic amine and a primary benzylic alcohol. This structure is analogous to endogenous neurotransmitters and neuromodulators such as dopamine and norepinephrine.[1] By systematically modifying these functional groups, a diverse chemical library can be generated to investigate structure-activity relationships (SAR) and identify novel ligands for various biological targets, particularly G-protein coupled receptors (GPCRs).[2][3][4][5] The derivatization of this scaffold allows for the fine-tuning of physicochemical properties like lipophilicity, polarity, and steric bulk, which are critical for receptor affinity and selectivity.
Derivatization Strategies for Biological Screening
The primary amine and primary alcohol of this compound can be modified through several common synthetic transformations to create a library of analogs for biological evaluation.
N-Derivatization (Amine Modification)
-
N-Acylation: The introduction of an acyl group (e.g., acetyl, benzoyl) via reaction with an acyl chloride or anhydride results in an amide. This modification neutralizes the basicity of the amine and introduces hydrogen bond acceptor capabilities, which can alter receptor interactions.
-
N-Sulfonylation: Reaction with a sulfonyl chloride yields a sulfonamide, a stable and neutral functional group that is a common feature in many therapeutic agents. The sulfonamide can act as a hydrogen bond acceptor and its substituents can probe steric and electronic requirements of a binding pocket.
-
N-Alkylation/N-Arylation: The addition of alkyl or aryl groups to the nitrogen atom can significantly influence receptor selectivity and potency. For instance, increasing the steric bulk of the N-substituent in phenylethanolamines is a well-known strategy to modulate activity between α- and β-adrenergic receptors.[4]
O-Derivatization (Alcohol Modification)
-
O-Acylation (Esterification): The conversion of the benzylic alcohol to an ester can serve multiple purposes. It can act as a prodrug strategy, where the ester is hydrolyzed in vivo to release the active parent alcohol. Additionally, the ester group itself can form new interactions within a receptor binding site.
-
O-Etherification: The formation of a stable ether linkage allows for the introduction of a wide variety of substituents. This strategy is useful for exploring larger regions of chemical space around the benzylic alcohol.
Experimental Protocols for Derivatization
The following protocols provide detailed methodologies for the derivatization of a phenylethanolamine scaffold like this compound.
General Protocol for N-Acylation
This protocol outlines the reaction of the primary amine with an acyl chloride to form an N-acyl derivative.
-
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for reaction, extraction, and drying.
-
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add TEA (1.2 equivalents) to the solution and cool the mixture to 0 °C using an ice bath.
-
Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by adding water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
General Protocol for O-Etherification (Williamson Ether Synthesis)
This protocol describes the formation of an ether linkage at the benzylic alcohol. Note: the primary amine may need to be protected (e.g., as a Boc-carbamate) prior to this reaction to prevent N-alkylation.
-
Materials:
-
N-protected this compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., Benzyl bromide, Methyl iodide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Standard laboratory glassware for reaction, extraction, and drying.
-
-
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the N-protected this compound (1.0 equivalent) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath and add NaH (1.2 equivalents) portion-wise.
-
Stir the resulting suspension at 0 °C for 30 minutes to ensure complete deprotonation of the alcohol.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
If necessary, deprotect the amine to yield the final product.
-
Application in Biological Assays: Targeting G-Protein Coupled Receptors (GPCRs)
Derivatives of this compound are prime candidates for screening against GPCRs, particularly those involved in neurotransmission, due to their structural similarity to endogenous monoamines.
-
Adrenergic Receptors (α and β): These receptors are integral to the sympathetic nervous system and are crucial targets for cardiovascular and respiratory diseases. The substitution pattern on the aromatic ring and the nature of the N-substituent are key determinants of affinity and selectivity for α- and β-adrenergic receptor subtypes.[2][3][4]
-
Trace Amine-Associated Receptors (TAARs): TAAR1 is a receptor for endogenous trace amines like β-phenylethylamine and octopamine. It functions as a modulator of dopaminergic and serotonergic neurotransmission and is an emerging target for the treatment of neuropsychiatric disorders.[[“]][7]
Biological Assay Protocols
The following are standard, detailed protocols for the initial characterization of novel compounds at GPCR targets.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from a receptor.
-
Materials:
-
Cell membranes prepared from cells expressing the target receptor (e.g., β2-adrenergic receptor).
-
Radioligand with high affinity and specificity for the target receptor (e.g., [3H]-Dihydroalprenolol for β2-AR).
-
Test compounds (derivatives of this compound) dissolved in a suitable solvent (e.g., DMSO).
-
A known unlabeled ligand for the determination of non-specific binding (e.g., propranolol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
96-well microplates, glass fiber filter mats, a cell harvester, scintillation fluid, and a liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, the radioligand (at a concentration close to its dissociation constant, Kd), and either the test compound, buffer (for total binding), or the unlabeled competitor (for non-specific binding).
-
Incubate the plate, typically for 60-90 minutes at room temperature, to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Dry the filter mats, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding (Total Binding - Non-specific Binding).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
cAMP Functional Assay for Gs and Gi-Coupled Receptors
This functional assay measures the ability of a compound to act as an agonist or antagonist by quantifying changes in intracellular cyclic AMP (cAMP) levels, a key second messenger for Gs and Gi-coupled receptors.
-
Materials:
-
HEK-293 cells expressing the target GPCR.
-
A commercial cAMP assay kit (e.g., HTRF®, GloSensor™).[8][9][10]
-
Test compounds and reference ligands.
-
Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptor assays).
-
Cell culture medium and supplies.
-
A plate reader compatible with the chosen assay technology (e.g., luminescence or fluorescence).
-
-
Procedure for Gs-Coupled Receptor Agonist Activity: [11][12]
-
Seed the cells in the appropriate assay plate (e.g., white, opaque 96-well plate for luminescence assays) and incubate overnight.
-
Remove the culture medium and add assay buffer, often containing a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Add the test compounds at a range of concentrations.
-
Incubate for a specified time (e.g., 30-60 minutes) at room temperature or 37°C.
-
Lyse the cells and measure the cAMP concentration according to the kit manufacturer's protocol.
-
Plot the response (e.g., luminescence) against the logarithm of the agonist concentration to determine the EC50 value and the maximum response.
-
-
Procedure for Gi-Coupled Receptor Agonist Activity:
-
Follow steps 1 and 2 of the Gs protocol.
-
Add the test compounds at various concentrations.
-
Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and raise basal cAMP levels.
-
Incubate for the recommended time.
-
Lyse the cells and measure the cAMP concentration.
-
An agonist for a Gi-coupled receptor will inhibit the forskolin-induced cAMP production. Plot the inhibition of the forskolin response against the logarithm of the agonist concentration to determine the EC50 (or IC50) value.
-
Data Presentation
The quantitative data obtained from these assays should be organized into tables to facilitate the analysis of structure-activity relationships.
Table 1: Hypothetical Binding Affinities of this compound Derivatives at Adrenergic Receptors
| Compound ID | R1 (N-substituent) | R2 (O-substituent) | β2-AR Ki (nM) | α1A-AR Ki (nM) | Selectivity (α1A/β2) |
|---|---|---|---|---|---|
| AEM-OH | -H | -H | >10,000 | >10,000 | - |
| AEM-NAc | -COCH3 | -H | 5,200 | 8,900 | 1.7 |
| AEM-NBn | -CH2Ph | -H | 850 | 1,500 | 1.8 |
| AEM-OBn | -H | -CH2Ph | 9,500 | >10,000 | - |
Note: Data are hypothetical and for illustrative purposes only.
Table 2: Hypothetical Functional Activity of this compound Derivatives in cAMP Assays
| Compound ID | Target Receptor | Assay Mode | EC50 / IC50 (nM) | % Max Response (Emax) |
|---|---|---|---|---|
| AEM-NBn | β2-AR (Gs) | Agonist | 250 | 85% |
| AEM-NSO2Ph | TAAR1 (Gs) | Agonist | 120 | 95% |
| AEM-NAc | β2-AR (Gs) | Antagonist | IC50 = 1,200 | N/A |
Note: Data are hypothetical and for illustrative purposes only.
Visualization of Workflows and Signaling Pathways
Diagrams
Caption: General workflow for the derivatization of this compound.
Caption: Workflow for biological screening of the derivative library.
Caption: Canonical Gs-protein coupled receptor signaling pathway.
Caption: Canonical Gi-protein coupled receptor signaling pathway.
References
- 1. Dopamine - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Structure-activity relationships of beta-adrenergic receptor-coupled adenylate cyclase: implications of a redox mechanism for the action of agonists at beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. IMPORTANCE OF β-PHENYLETHYLAMINE (PEA) NEURONAL SYSTEM, EQUIVALENT TO D-NEURON SYSTEM AND TAAR1 LIGAND NEURON SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Analytical Techniques for Quantifying [4-(2-Aminoethyl)phenyl]methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
[4-(2-Aminoethyl)phenyl]methanol is a phenethylamine derivative that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure is related to phenylethanolamine and other sympathomimetic amines, suggesting potential biological activity. Accurate and reliable quantification of this compound is essential for ensuring the quality of active pharmaceutical ingredients (APIs), monitoring synthesis processes, and conducting pharmacokinetic studies.[1][2] The presence of impurities can significantly impact the safety and efficacy of final drug products, making robust analytical methods a critical component of quality control and regulatory compliance.[1][2]
This document provides detailed application notes and protocols for the quantitative analysis of this compound using two prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methodologies
The choice of analytical technique depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and throughput.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely used technique in pharmaceutical analysis due to its robustness, cost-effectiveness, and high resolution.[3] It is well-suited for quantifying the main component in bulk drug substances and formulated products where concentration levels are relatively high.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity compared to HPLC-UV.[4][5] It is the method of choice for trace-level quantification, such as in impurity profiling, bioanalytical studies (e.g., plasma sample analysis), and the analysis of complex matrices.[4][6]
Experimental Protocols & Data
The following sections detail the experimental protocols for both HPLC-UV and LC-MS/MS methods. The performance data presented are hypothetical, based on typical validation results for similar analytes, and should be confirmed during in-lab method validation.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol describes a reversed-phase HPLC method for the quantification of this compound. Given the polar nature of the analyte, chromatographic retention is a key challenge.[7][8] Adjusting the mobile phase pH can help ensure the analyte is in a suitable ionic state for retention on a C18 column.[7]
3.1.1 Instrumentation and Reagents
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade or ultrapure)
-
3.1.2 Detailed Experimental Protocol
-
Buffer Preparation (20 mM Phosphate Buffer, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid.
-
Mobile Phase Preparation: Mix the phosphate buffer and acetonitrile in a 70:30 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: 20 mM Phosphate Buffer (pH 3.0) : Acetonitrile (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 220 nm
-
3.1.3 Data Summary: HPLC-UV Method Performance
The following table summarizes the expected validation parameters for the HPLC-UV method, as per ICH guidelines.[3][9][10]
| Parameter | Specification | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| LOD | Signal-to-Noise ≥ 3 | 0.3 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 1.0 µg/mL |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol is designed for high-sensitivity analysis and is suitable for complex matrices. The use of stable-isotope-labeled internal standards is recommended to ensure high accuracy and precision by compensating for matrix effects.[11][12]
3.2.1 Instrumentation and Reagents
-
Instrumentation: An LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chemicals and Reagents:
-
This compound reference standard
-
This compound-d4 (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
3.2.2 Detailed Experimental Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Standard Stock Solutions (1000 µg/mL): Prepare separate stock solutions for the analyte and the internal standard (IS) in methanol.
-
Working Solutions: Prepare intermediate and working standard solutions by diluting the stock solutions with 50:50 (v/v) Methanol:Water.
-
Calibration Standards: Prepare calibration standards by spiking the appropriate working standard solution into the blank matrix (e.g., plasma, formulation placebo) to yield concentrations from 0.1 ng/mL to 200 ng/mL.
-
Sample Preparation (Protein Precipitation for Plasma):
-
To 50 µL of plasma sample, add 10 µL of IS working solution (e.g., 100 ng/mL).
-
Vortex briefly.
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for injection.
-
-
Chromatographic and MS Conditions:
-
Column: HILIC, 2.1 x 100 mm, 1.7 µm or Polar-endcapped C18
-
Mobile Phase Gradient: A gradient from 5% to 70% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Positive
-
MRM Transitions (Hypothetical):
-
Analyte: Q1: 152.1 m/z -> Q3: 134.1 m/z (Loss of H₂O)
-
Internal Standard (IS): Q1: 156.1 m/z -> Q3: 138.1 m/z
-
-
3.2.3 Data Summary: LC-MS/MS Method Performance
The following table summarizes the expected validation parameters for the LC-MS/MS method.
| Parameter | Specification | Hypothetical Result |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Range | 0.1 - 200 ng/mL | Confirmed |
| Accuracy (% Recovery) | 85.0% - 115.0% | 92.5% - 108.3% |
| Precision (% RSD) | ≤ 15.0% (≤ 20% at LLOQ) | < 10.0% |
| LOD | - | 0.03 ng/mL |
| LOQ | - | 0.1 ng/mL |
Visualizations: Workflows and Pathways
General Analytical Workflow
The following diagram illustrates the general workflow for the quantitative analysis of a pharmaceutical compound from sample receipt to final reporting.
Caption: General workflow for quantitative analysis.
ICH Method Validation Workflow
This diagram shows the logical relationship between the core parameters evaluated during analytical method validation according to ICH guidelines.[10][13]
Caption: Core parameters of analytical method validation.
Hypothetical Signaling Pathway
As a phenethylamine derivative, this compound may act as a sympathomimetic agent, potentially interacting with adrenergic receptors. This diagram illustrates a simplified, hypothetical G-protein coupled receptor (GPCR) signaling cascade.
Caption: Hypothetical sympathomimetic signaling pathway.
Conclusion
This application note provides comprehensive, albeit hypothetical, protocols for the quantification of this compound using HPLC-UV and LC-MS/MS. The HPLC-UV method is presented as a robust technique for routine quality control and assay of bulk material. The LC-MS/MS method offers the high sensitivity and specificity required for trace-level analysis in complex biological or pharmaceutical matrices. The selection between these methods should be based on the specific analytical requirements, including sensitivity, sample matrix, and available instrumentation. The provided protocols and performance characteristics serve as a validated starting point for method development and validation in a research or quality control laboratory.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. scispace.com [scispace.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. LC-MS Amino Acid Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 6. bib.irb.hr:8443 [bib.irb.hr:8443]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. actascientific.com [actascientific.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nebiolab.com [nebiolab.com]
- 13. ijrrjournal.com [ijrrjournal.com]
HPLC method development for 4-(2-aminoethyl)benzyl alcohol analysis
An optimized and validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-(2-aminoethyl)benzyl alcohol is crucial for quality control and research purposes in the pharmaceutical industry. This application note provides a comprehensive protocol for the quantitative determination of 4-(2-aminoethyl)benzyl alcohol using a reverse-phase HPLC method. The described method is designed to be simple, accurate, precise, and robust, making it suitable for routine analysis in various laboratory settings.
Introduction
4-(2-aminoethyl)benzyl alcohol is an organic compound of interest in pharmaceutical research and development due to its structural similarity to biologically active molecules. A reliable analytical method is essential for its quantification in bulk drug substances, formulations, and for monitoring its stability. This application note details a reverse-phase HPLC method with UV detection for the analysis of 4-(2-aminoethyl)benzyl alcohol.
Methodology
The chromatographic separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. The amino group in the analyte necessitates careful control of the mobile phase pH to ensure good peak shape and retention. UV detection is employed for quantification.
Data Presentation
The following table summarizes the optimized chromatographic conditions for the analysis of 4-(2-aminoethyl)benzyl alcohol.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 3.0, adjusted with Orthophosphoric Acid) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Run Time | 10 minutes |
Experimental Protocols
1. Preparation of Mobile Phase (0.05 M Potassium Dihydrogen Phosphate Buffer, pH 3.0)
-
Weigh 6.8 g of potassium dihydrogen phosphate (KH2PO4) and dissolve it in 1000 mL of HPLC grade water.
-
Adjust the pH of the solution to 3.0 ± 0.05 with orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Prepare the mobile phase by mixing the buffer and acetonitrile in a ratio of 70:30 (v/v).
-
Degas the mobile phase by sonication for 15 minutes before use.
2. Preparation of Standard Stock Solution (1000 µg/mL)
-
Accurately weigh about 100 mg of 4-(2-aminoethyl)benzyl alcohol reference standard and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve the standard completely.
-
Make up the volume to 100 mL with the mobile phase and mix well.
3. Preparation of Working Standard Solutions
-
Prepare a series of working standard solutions by appropriately diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.
4. Preparation of Sample Solution
-
Accurately weigh a quantity of the sample containing the equivalent of 100 mg of 4-(2-aminoethyl)benzyl alcohol and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. System Suitability
Before sample analysis, the chromatographic system must pass the system suitability test. Inject the standard solution (e.g., 20 µg/mL) five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
Method Validation
The analytical method should be validated according to ICH guidelines. The validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
Caption: Experimental Workflow for Sample Analysis.
Application Notes and Protocols for the Synthesis of Novel Heterocycles from [4-(2-Aminoethyl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing [4-(2-Aminoethyl)phenyl]methanol as a versatile starting material. The unique structure of this commercially available precursor, featuring a primary amino group, a hydroxyl group, and a substituted phenyl ring, allows for its application in various cyclization strategies to generate diverse heterocyclic scaffolds of interest in medicinal chemistry and drug discovery.
Synthesis of 6-(Hydroxymethyl)-1,2,3,4-tetrahydroisoquinolines via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a robust method for the synthesis of tetrahydroisoquinolines from β-arylethylamines and an aldehyde or ketone.[1][2][3] This reaction proceeds via an initial condensation to form a Schiff base, followed by an acid-catalyzed intramolecular electrophilic cyclization onto the electron-rich aromatic ring. The presence of the hydroxymethyl group on the phenyl ring of this compound provides a handle for further functionalization of the resulting tetrahydroisoquinoline core.
General Reaction Scheme:
Caption: Pictet-Spengler reaction workflow.
Experimental Protocol:
A representative procedure for the synthesis of 6-(hydroxymethyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline is detailed below.
Materials:
-
This compound
-
Benzaldehyde
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (0.1 M) in a round-bottom flask, add benzaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add trifluoroacetic acid (2.0 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 40 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure 6-(hydroxymethyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.
Expected Data:
| Aldehyde Reactant | Product | Typical Yield (%) |
| Benzaldehyde | 6-(Hydroxymethyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | 75-85 |
| 4-Methoxybenzaldehyde | 6-(Hydroxymethyl)-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline | 80-90 |
| Formaldehyde | 6-(Hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline | 70-80 |
Synthesis of 6-(Hydroxymethyl)-3,4-dihydroisoquinolines via the Bischler-Napieralski Reaction
The Bischler-Napieralski reaction provides a pathway to 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[4][5][6][7] This reaction typically requires a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). The resulting dihydroisoquinolines can be subsequently reduced to tetrahydroisoquinolines or oxidized to isoquinolines.
General Reaction Scheme:
Caption: Bischler-Napieralski reaction workflow.
Experimental Protocol:
A two-step protocol for the synthesis of 6-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinoline is provided.
Step 1: Synthesis of N-(2-(4-(hydroxymethyl)phenyl)ethyl)acetamide
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (0.2 M) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide, which can often be used in the next step without further purification.
Step 2: Bischler-Napieralski Cyclization
Materials:
-
N-(2-(4-(hydroxymethyl)phenyl)ethyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile, anhydrous
-
Ice bath
-
Ammonium hydroxide solution
Procedure:
-
Dissolve the crude N-(2-(4-(hydroxymethyl)phenyl)ethyl)acetamide (1.0 eq) in anhydrous acetonitrile (0.1 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (3.0 eq) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 82 °C) for 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and carefully quench by the slow addition of ice, followed by basification with a concentrated ammonium hydroxide solution to pH > 10.
-
Extract the aqueous mixture with dichloromethane (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: methanol/dichloromethane gradient) to afford the desired 6-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinoline.
Expected Data:
| Acylating Agent | Product | Typical Overall Yield (%) |
| Acetyl chloride | 6-(Hydroxymethyl)-1-methyl-3,4-dihydroisoquinoline | 60-70 |
| Benzoyl chloride | 6-(Hydroxymethyl)-1-phenyl-3,4-dihydroisoquinoline | 55-65 |
Synthesis of 2-[4-(Hydroxymethyl)phenethyl]oxazolines
The reaction of the amino alcohol functionality in this compound with a carboxylic acid or its derivative can lead to the formation of oxazoline rings. Oxazolines are valuable heterocyclic motifs found in various natural products and are used as chiral ligands in asymmetric synthesis.
General Reaction Scheme:
Caption: Oxazoline synthesis workflow.
Experimental Protocol (Proposed):
This protocol is based on general methods for oxazoline synthesis from amino alcohols and carboxylic acids.
Materials:
-
This compound
-
Benzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Triethylamine (Et₃N)
-
Diethyl ether
-
Saturated ammonium chloride solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of benzoic acid (1.1 eq) in anhydrous DMF (0.2 M), add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers sequentially with saturated ammonium chloride solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting intermediate N-(2-(4-(hydroxymethyl)phenyl)ethyl)benzamide can be cyclized in a subsequent step.
-
To cyclize, dissolve the amide in a suitable solvent (e.g., THF) and treat with a dehydrating agent such as the Burgess reagent or by heating with p-toluenesulfonic acid with azeotropic removal of water.
-
After cyclization, work up the reaction accordingly and purify the product by column chromatography.
Expected Data:
| Carboxylic Acid | Product | Typical Overall Yield (%) |
| Benzoic Acid | 2-Phenyl-4-([4-(hydroxymethyl)phenyl]methyl)oxazoline | 50-60 (two steps) |
| Acetic Acid | 2-Methyl-4-([4-(hydroxymethyl)phenyl]methyl)oxazoline | 55-65 (two steps) |
Note: The direct one-pot synthesis of oxazolines from amino alcohols and carboxylic acids can also be achieved using specific dehydrating coupling agents, potentially simplifying the procedure.
Synthesis of Benzodiazepine Scaffolds (Proposed)
The structural motif of this compound could potentially be elaborated into benzodiazepine derivatives, a privileged scaffold in medicinal chemistry. A plausible, though unconfirmed, synthetic route could involve the reaction of the amino group with a suitable ortho-aminobenzophenone derivative followed by cyclization.
Proposed Synthetic Logic:
Caption: Proposed logic for benzodiazepine synthesis.
Due to the lack of specific literature precedents for this transformation with this compound, a detailed experimental protocol is not provided. Researchers interested in this synthetic direction should consult general methods for the synthesis of 1,4-benzodiazepines.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a variety of novel heterocyclic compounds. The protocols provided herein for the synthesis of tetrahydroisoquinolines and the proposed routes to oxazolines and benzodiazepines offer a solid foundation for further exploration and development of new chemical entities for potential therapeutic applications. The presence of both amino and hydroxyl functionalities allows for diverse chemical manipulations, making this starting material a powerful tool in the arsenal of medicinal and synthetic chemists.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. grokipedia.com [grokipedia.com]
Experimental procedure for the reduction of a nitrile to synthesize [4-(2-Aminoethyl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the synthesis of [4-(2-Aminoethyl)phenyl]methanol via the reduction of the nitrile group in (4-(hydroxymethyl)phenyl)acetonitrile. This transformation is a valuable step in synthetic organic chemistry, providing a primary amine that can serve as a key building block in the development of pharmaceutical agents and other functional molecules. Two robust and widely applicable reduction methodologies are presented: reduction with Lithium Aluminum Hydride (LAH) and catalytic hydrogenation. This guide offers a comparative overview of these methods, including detailed procedures, safety considerations, and purification techniques.
Introduction
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, enabling the introduction of a versatile amino group. The target molecule, this compound, incorporates both a primary amine and a primary alcohol, making it a bifunctional building block for the synthesis of a variety of complex molecules, including ligands for biological targets and pharmaceutical intermediates. The choice of reduction method is critical and depends on factors such as the presence of other functional groups, scalability, and safety considerations. This document outlines two common and effective methods for this conversion.
Chemical Structures
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| (4-(hydroxymethyl)phenyl)acetonitrile | C₉H₉NO | 147.17 | 34582-62-2 | |
| This compound | C₉H₁₃NO | 151.21 | 64353-30-6[1][2] |
Experimental Protocols
Two primary methods for the reduction of (4-(hydroxymethyl)phenyl)acetonitrile are detailed below. Researchers should select the most appropriate method based on available equipment, safety infrastructure, and desired scale.
Method 1: Reduction with Lithium Aluminum Hydride (LAH)
Lithium Aluminum Hydride is a powerful reducing agent capable of converting a wide range of functional groups, including nitriles, to their corresponding reduced forms.[3][4][5] This method is typically high-yielding but requires strict anhydrous conditions and careful handling due to the pyrophoric nature of LAH.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount | Equivalents |
| (4-(hydroxymethyl)phenyl)acetonitrile | C₉H₉NO | 147.17 | 10.0 g | 1.0 |
| Lithium Aluminum Hydride (LAH) | LiAlH₄ | 37.95 | 5.1 g | 2.0 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 250 mL | - |
| Water (deionized) | H₂O | 18.02 | As needed | - |
| 15% Sodium Hydroxide Solution | NaOH | 40.00 | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Hydrochloric Acid (concentrated) | HCl | 36.46 | As needed | - |
| Sodium Bicarbonate (saturated solution) | NaHCO₃ | 84.01 | As needed | - |
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel is oven-dried and assembled while hot. The apparatus is then allowed to cool to room temperature under a stream of dry nitrogen.
-
LAH Suspension: To the reaction flask, add 150 mL of anhydrous THF followed by the cautious addition of Lithium Aluminum Hydride (5.1 g, 134 mmol) in portions. The resulting suspension is stirred at room temperature.
-
Substrate Addition: Dissolve (4-(hydroxymethyl)phenyl)acetonitrile (10.0 g, 68 mmol) in 100 mL of anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred LAH suspension over a period of 30-45 minutes. The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Note: the product amine may streak on silica gel; visualization with ninhydrin stain is recommended).
-
Work-up (Quenching): Cool the reaction mixture to 0 °C in an ice-water bath. Cautiously and slowly add the following reagents sequentially with vigorous stirring:
-
5.1 mL of deionized water
-
5.1 mL of 15% aqueous sodium hydroxide solution
-
15.3 mL of deionized water This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
-
Isolation: Allow the mixture to warm to room temperature and stir for an additional 30 minutes. Filter the granular precipitate through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate.
-
Purification:
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol or dichloromethane/methanol with a small percentage of triethylamine to prevent streaking.
-
Alternatively, an acid-base extraction can be employed. Dissolve the crude product in diethyl ether and extract with 1M HCl. The aqueous layers are combined, washed with diethyl ether, and then basified with a saturated solution of sodium bicarbonate. The product is then extracted with dichloromethane, the organic layers are combined, dried over sodium sulfate, filtered, and concentrated to give the purified product.
-
Method 2: Catalytic Hydrogenation
Catalytic hydrogenation is a greener and often safer alternative to metal hydride reductions. Raney Nickel is a common catalyst for nitrile reduction.[6] This method avoids the use of pyrophoric reagents and often simplifies the work-up procedure.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount |
| (4-(hydroxymethyl)phenyl)acetonitrile | C₉H₉NO | 147.17 | 10.0 g |
| Raney Nickel (slurry in water) | Ni | 58.69 | ~1 g (catalytic) |
| Methanol or Ethanol | - | - | 150 mL |
| Ammonia (7N in Methanol) | NH₃ | 17.03 | 20 mL |
| Hydrogen Gas | H₂ | 2.02 | High Pressure |
Procedure:
-
Reaction Setup: A high-pressure hydrogenation vessel (e.g., a Parr hydrogenator) is charged with (4-(hydroxymethyl)phenyl)acetonitrile (10.0 g, 68 mmol), 150 mL of methanol (or ethanol), and 20 mL of 7N ammonia in methanol.
-
Catalyst Addition: Under a stream of inert gas (nitrogen or argon), carefully add the Raney Nickel slurry (~1 g). The addition of ammonia helps to suppress the formation of secondary and tertiary amine byproducts.
-
Hydrogenation: The reaction vessel is sealed and purged several times with hydrogen gas. The vessel is then pressurized with hydrogen to the desired pressure (typically 50-100 psi, but consult specific equipment guidelines) and heated to a temperature of 50-80 °C with vigorous stirring or shaking.
-
Reaction Monitoring: The reaction is monitored by the uptake of hydrogen. Once the hydrogen uptake ceases, the reaction is considered complete (typically 4-12 hours).
-
Work-up and Isolation:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the vessel with an inert gas.
-
The catalyst is carefully filtered off through a pad of Celite®. Caution: Raney Nickel is pyrophoric and the filter cake should not be allowed to dry in the air. It should be kept wet with solvent and disposed of properly.
-
-
Purification:
-
The filtrate is concentrated under reduced pressure to remove the solvent.
-
The resulting crude product can be purified by the same methods described for the LAH reduction (column chromatography or acid-base extraction).
-
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
-
Appearance: White to off-white solid or a viscous oil.
-
Melting Point: To be determined experimentally.
-
¹H NMR and ¹³C NMR: The spectra should be recorded and compared with expected chemical shifts and coupling constants.
-
Mass Spectrometry: To confirm the molecular weight (151.21 g/mol ).
Visualizations
Experimental Workflow: LAH Reduction
Caption: Workflow for the LAH reduction of (4-(hydroxymethyl)phenyl)acetonitrile.
Experimental Workflow: Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of (4-(hydroxymethyl)phenyl)acetonitrile.
Safety Precautions
-
Lithium Aluminum Hydride (LAH): LAH is a highly reactive, flammable solid that reacts violently with water and other protic solvents to produce hydrogen gas, which can ignite. All manipulations involving LAH must be carried out in a well-ventilated fume hood under a dry, inert atmosphere (nitrogen or argon). Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory. A Class D fire extinguisher should be readily available. The quenching of LAH reactions is highly exothermic and must be performed slowly and with extreme caution, especially on a large scale.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. High-pressure hydrogenation should only be performed in specialized equipment designed for this purpose by trained personnel. Ensure the reactor is properly sealed and leak-tested before use. Raney Nickel is pyrophoric when dry and must be handled as a slurry. Keep the catalyst wet at all times and handle it under an inert atmosphere.
-
General Hazards: Standard laboratory safety practices should be followed. Avoid inhalation, ingestion, and skin contact with all chemicals. Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The synthesis of this compound from (4-(hydroxymethyl)phenyl)acetonitrile can be effectively achieved by either Lithium Aluminum Hydride reduction or catalytic hydrogenation. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. The protocols provided in this document offer detailed guidance for researchers to perform this valuable transformation safely and efficiently. Proper characterization of the final product is essential to ensure its purity and suitability for subsequent applications in research and drug development.
References
Troubleshooting & Optimization
Troubleshooting low yields in [4-(2-Aminoethyl)phenyl]methanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of [4-(2-Aminoethyl)phenyl]methanol. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may lead to low yields during the synthesis of this compound, primarily focusing on the reduction of 4-(hydroxymethyl)benzonitrile.
Issue 1: Low or No Conversion of Starting Material
If you observe a significant amount of unreacted 4-(hydroxymethyl)benzonitrile after the reaction, consider the following potential causes and solutions.
-
Possible Cause 1: Inactive Reducing Agent. Many reducing agents, particularly lithium aluminum hydride (LiAlH₄) and borane complexes, are sensitive to moisture and air.
-
Troubleshooting Steps:
-
Ensure that the reducing agent was fresh and properly stored under an inert atmosphere.
-
Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Consider titrating the LiAlH₄ solution prior to use to determine its exact molarity.
-
-
-
Possible Cause 2: Insufficient Amount of Reducing Agent. The hydroxymethyl group (-CH₂OH) on the starting material has an acidic proton that will react with and consume the hydride reagent.
-
Troubleshooting Steps:
-
Increase the molar equivalents of the reducing agent to account for its reaction with the alcohol functionality. A minimum of one extra equivalent is theoretically required.
-
Consider protecting the hydroxyl group as a silyl ether or another suitable protecting group before the reduction step.
-
-
-
Possible Cause 3: Low Reaction Temperature or Insufficient Reaction Time. Some reduction reactions require elevated temperatures or prolonged reaction times to proceed to completion.
-
Troubleshooting Steps:
-
Gradually increase the reaction temperature, monitoring for decomposition of the starting material or product.
-
Extend the reaction time and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Issue 2: Formation of Multiple Products (Side Reactions)
The presence of multiple spots on a TLC plate or several peaks in an LC-MS chromatogram indicates the formation of byproducts.
-
Possible Cause 1: Over-reduction or Reduction of the Aromatic Ring. Aggressive reducing agents or harsh reaction conditions can sometimes lead to the reduction of the benzene ring or other functional groups.
-
Troubleshooting Steps:
-
Use a milder reducing agent. For instance, if LiAlH₄ is causing over-reduction, consider using borane-tetrahydrofuran complex (BH₃·THF).
-
Perform the reaction at a lower temperature.
-
-
-
Possible Cause 2: Formation of Secondary Amines. During catalytic hydrogenation, the initially formed primary amine can react with the intermediate imine to form a secondary amine byproduct.
-
Troubleshooting Steps:
-
Add ammonia or ammonium hydroxide to the reaction mixture when using catalytic hydrogenation (e.g., H₂/Raney Nickel or Pd/C) to suppress the formation of secondary amines.[1]
-
-
-
Possible Cause 3: Formation of Boron-Nitrogen Adducts. When using borane reagents, stable adducts can form, which may be difficult to hydrolyze.
-
Troubleshooting Steps:
-
Ensure a proper acidic workup (e.g., with HCl) to hydrolyze the boron-nitrogen intermediates and release the free amine.
-
-
Issue 3: Difficulty in Product Isolation and Purification
The desired product, this compound, is a polar amino alcohol, which can present challenges during extraction and purification.
-
Possible Cause 1: Product is Water-Soluble. Due to its polar nature, the product may have significant solubility in the aqueous layer during workup, leading to low isolated yields.
-
Troubleshooting Steps:
-
Perform multiple extractions with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product in the aqueous phase.
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Consider adjusting the pH of the aqueous layer to suppress the protonation of the amine, which can increase its solubility in the organic phase.
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-
-
Possible Cause 2: Tailing on Silica Gel Chromatography. The basic nature of the amine can lead to strong interactions with the acidic silica gel, resulting in poor separation and tailing peaks.
-
Troubleshooting Steps:
-
Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the eluent.
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Use a different stationary phase, such as basic alumina or amine-functionalized silica.
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Consider converting the product to its hydrochloride salt, which may be easier to purify by recrystallization.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and commercially available starting material is 4-(hydroxymethyl)benzonitrile, also known as 4-cyanobenzyl alcohol.
Q2: Which reducing agents are suitable for the conversion of 4-(hydroxymethyl)benzonitrile to this compound?
Several reducing agents can be used, with varying reactivity and selectivity:
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Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of reducing nitriles to primary amines. However, it is non-selective and will also react with the hydroxyl group.[2][3][4]
-
Borane-Tetrahydrofuran Complex (BH₃·THF): A more selective reducing agent that is effective for nitrile reduction. It is generally considered milder than LiAlH₄.[1]
-
Catalytic Hydrogenation (H₂ with Raney Nickel or Pd/C): This method can be effective but may lead to the formation of secondary amine byproducts. The addition of ammonia can help to minimize this side reaction.[1]
Q3: Why is my yield low when using LiAlH₄?
Low yields with LiAlH₄ can be attributed to several factors:
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Moisture: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Stoichiometry: The hydroxyl group of the starting material will consume one equivalent of hydride. Ensure you are using a sufficient excess of LiAlH₄.
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Workup: The product is a polar amino alcohol and may be partially soluble in the aqueous phase during workup.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC). The starting material, 4-(hydroxymethyl)benzonitrile, is less polar than the product, this compound. A suitable eluent system would be a mixture of a polar and a non-polar solvent, such as dichloromethane and methanol. The product amine can be visualized using a ninhydrin stain.
Q5: What are the expected spectroscopic data for the final product?
For this compound (C₉H₁₃NO, Molecular Weight: 151.21 g/mol ):[5][6]
-
¹H NMR: Expect signals for the aromatic protons, the benzylic CH₂OH protons, the ethyl side chain protons (two CH₂ groups), and the NH₂ protons. The chemical shifts will vary depending on the solvent used.
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¹³C NMR: Expect signals for the aromatic carbons (including the quaternary carbon), the benzylic CH₂OH carbon, and the two carbons of the ethyl side chain.
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Mass Spectrometry (MS): Expect a molecular ion peak corresponding to the molecular weight of the product.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Nitrile Reduction
| Reducing Agent | Typical Solvent | Typical Temperature | Key Considerations |
| LiAlH₄ | THF, Diethyl ether | 0 °C to reflux | Highly reactive, moisture-sensitive, requires careful quenching. |
| BH₃·THF | THF | 0 °C to reflux | Less reactive than LiAlH₄, moisture-sensitive.[1] |
| H₂/Raney Ni | Methanol, Ethanol | Room temperature to 50 °C | Requires specialized hydrogenation equipment, potential for secondary amine formation.[1] |
| H₂/Pd/C | Methanol, Ethanol | Room temperature to 50 °C | Similar to Raney Nickel, may require higher pressures.[1] |
Experimental Protocols
Protocol 1: Reduction of 4-(hydroxymethyl)benzonitrile with BH₃·THF
-
Preparation: Under an inert atmosphere of nitrogen, dissolve 4-(hydroxymethyl)benzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of BH₃·THF (e.g., 1 M in THF, 2.5-3.0 eq) dropwise, maintaining the temperature below 10 °C.
-
Reflux: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of methanol, followed by 1 M hydrochloric acid (HCl).
-
Workup: Stir the mixture at room temperature for 1 hour. Adjust the pH to >12 with a concentrated aqueous solution of sodium hydroxide (NaOH).
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol (with 1% triethylamine).
Protocol 2: Reduction of 4-(hydroxymethyl)benzonitrile with LiAlH₄
-
Preparation: Under an inert atmosphere of nitrogen, suspend LiAlH₄ (2.0-2.5 eq) in anhydrous THF.
-
Reaction: Cool the suspension to 0 °C. Add a solution of 4-(hydroxymethyl)benzonitrile (1.0 eq) in anhydrous THF dropwise.
-
Reflux: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Quenching: Cool the reaction to 0 °C and carefully add water dropwise, followed by a 15% aqueous solution of NaOH, and then more water (Fieser workup).
-
Filtration: Filter the resulting white precipitate and wash it thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product as described in Protocol 1.
Visualizations
Caption: Synthesis of this compound.
Caption: Troubleshooting workflow for low yields.
References
- 1. researchgate.net [researchgate.net]
- 2. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scbt.com [scbt.com]
- 6. This compound | C9H13NO | CID 12671358 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 4-(2-aminoethyl)benzyl alcohol
Of course, here is a technical support center with troubleshooting guides and FAQs for the purification of crude 4-(2-aminoethyl)benzyl alcohol by column chromatography.
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of crude 4-(2-aminoethyl)benzyl alcohol using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 4-(2-aminoethyl)benzyl alcohol?
A1: Common impurities can include unreacted starting materials from the synthesis, by-products from side reactions, and products from the oxidation of the benzyl alcohol group to 4-(2-aminoethyl)benzaldehyde or 4-(2-aminoethyl)benzoic acid.[1][2] Under certain conditions, polymerization can also occur.[2]
Q2: Why is my purified 4-(2-aminoethyl)benzyl alcohol showing tailing on the TLC plate?
A2: Tailing is a common issue when purifying compounds containing basic functional groups, like the primary amine in 4-(2-aminoethyl)benzyl alcohol, on an acidic stationary phase like silica gel.[1][3] The basic amine interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation and a "tailing" effect.[1]
Q3: How can I prevent tailing during column chromatography?
A3: To minimize tailing, you can add a small amount of a basic modifier to your mobile phase, such as 0.1-1% triethylamine or ammonium hydroxide.[1] This deactivates the acidic sites on the silica gel, leading to sharper bands and better separation.[1] Alternatively, you could use a less acidic stationary phase, such as neutral or basic alumina.[1]
Q4: How do I choose the right solvent system (eluent) for my column?
A4: The ideal solvent system should be determined using Thin-Layer Chromatography (TLC) before running the column.[3] Test various mixtures of a less polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol). The goal is to find a system where the desired compound, 4-(2-aminoethyl)benzyl alcohol, has an Rf value of approximately 0.3, with good separation from its impurities.[3]
Q5: How can I monitor the progress of the purification?
A5: Thin-Layer Chromatography (TLC) is the best technique for monitoring the purification process.[3] By spotting the crude mixture, the collected fractions, and a pure standard (if available) on a TLC plate, you can visualize the separation of impurities from the desired product.[3]
Troubleshooting Guide
This section provides solutions to common problems encountered during the column chromatography of 4-(2-aminoethyl)benzyl alcohol.
| Problem | Possible Cause(s) | Solution(s) |
| Product is not eluting from the column. | The eluent is not polar enough to move the product down the column.[3] | Gradually increase the polarity of the eluent system. For example, if using a dichloromethane/methanol mixture, slowly increase the percentage of methanol. |
| Product elutes too quickly (with the solvent front). | The eluent is too polar.[3] | Decrease the polarity of the eluent system. For example, decrease the percentage of the more polar solvent in your mixture. |
| Streaking or tailing of the product band. | The basic amino group is interacting strongly with the acidic stationary phase (silica gel).[3] | Add a basic modifier like 0.1-1% triethylamine to the eluent.[1] Consider using a neutral or basic stationary phase like alumina.[1] |
| Poor separation of the product from impurities (overlapping bands). | The chosen eluent system is not optimal. The column was not packed properly, leading to channeling. The column was overloaded with crude material.[3] | Optimize the eluent system using TLC to achieve better separation between spots.[3] Repack the column carefully to ensure a uniform stationary phase.[3] Use a larger column or reduce the amount of crude material loaded.[3] |
| Low recovery of purified product. | The product may be partially soluble in the mobile phase, leading to loss during workup. The product is irreversibly adsorbed onto the silica gel. | Ensure complete extraction from any aqueous layers during workup by adjusting the pH to be basic (>10).[1] Use a basic modifier in the eluent to prevent strong adsorption to the silica gel.[1] |
Experimental Protocols
Detailed Protocol for Purification by Column Chromatography
This protocol assumes silica gel as the stationary phase.
-
Eluent Selection:
-
Using TLC, determine an appropriate solvent system. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH) with 0.5% triethylamine (TEA).
-
Aim for an eluent composition that gives your target compound an Rf value of approximately 0.3.[3]
-
-
Column Packing:
-
Sample Loading:
-
Dissolve the crude 4-(2-aminoethyl)benzyl alcohol in a minimal amount of the initial mobile phase.
-
If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel (dry loading) and then carefully added to the top of the column.[1]
-
-
Elution:
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol). The optimal gradient will need to be determined by thin-layer chromatography (TLC) analysis.[1]
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.[3]
-
-
Product Isolation:
Data Presentation
Table 1: Typical Solvent Systems for Column Chromatography
| Stationary Phase | Mobile Phase System (Gradient Elution) | Modifier | Notes |
| Silica Gel | Dichloromethane (DCM) -> DCM/Methanol (MeOH) | 0.1 - 1% Triethylamine (TEA) | A common system for amino alcohols. The gradient is typically from 100% DCM to 90:10 DCM/MeOH.[1] |
| Silica Gel | Ethyl Acetate (EtOAc) / Hexane | 0.1 - 1% Triethylamine (TEA) | Good for less polar impurities. The polarity is increased by increasing the percentage of EtOAc.[3] |
| Alumina (Neutral or Basic) | Dichloromethane (DCM) -> DCM/Methanol (MeOH) | None | Alumina can be a good alternative to silica to avoid tailing of basic compounds.[1] |
Table 2: Expected Outcome
| Parameter | Target Value | Significance |
| TLC Rf of Product | ~0.3 | Indicates that the compound will move down the column at a reasonable rate, allowing for good separation.[3] |
| Purity (Post-Column) | >98% | Assessed by HPLC or NMR. |
| Recovery | 70-90% | Dependent on the purity of the crude material and the optimization of the chromatographic conditions. |
Visualizations
Caption: A general experimental workflow for the purification of 4-(2-aminoethyl)benzyl alcohol.
References
Technical Support Center: Optimizing Coupling Reactions with [4-(2-Aminoethyl)phenyl]methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions when coupling with [4-(2-Aminoethyl)phenyl]methanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments, offering potential causes and solutions in a clear, question-and-answer format.
Issue 1: Low Yield of Desired N-Acylated Product in Amide Coupling
-
Symptom: After performing an amide coupling reaction with a carboxylic acid, the yield of the desired N-acylated product is low, and multiple byproducts are observed, particularly one with a similar polarity to the starting material.
-
Potential Cause: The primary hydroxyl group of this compound is competing with the primary amine for acylation, leading to the formation of an O-acylated byproduct. The primary amine is generally more nucleophilic than the primary alcohol, but under certain conditions, O-acylation can be a significant side reaction.[1][2]
-
Solutions:
-
Chemoselective Coupling without a Protecting Group: Optimize reaction conditions to favor N-acylation. This can often be achieved by careful selection of coupling reagents and controlling the reaction temperature. For instance, using HATU or HBTU as coupling reagents at 0 °C to room temperature often favors N-acylation.
-
Protecting Group Strategy: Protect the primary hydroxyl group as a silyl ether (e.g., TBDMS or TIPS ether) before performing the amide coupling. This ensures that only the amine is available to react. The silyl ether can be removed under mild acidic conditions or with a fluoride source after the coupling reaction.[3][4]
-
Order of Addition: Pre-activating the carboxylic acid with the coupling reagent and a non-nucleophilic base (like DIPEA) for a short period (15-30 minutes) before adding this compound can sometimes improve selectivity for N-acylation.
-
Issue 2: Formation of a Di-Substituted Byproduct in Reductive Amination
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Symptom: During a reductive amination reaction with an aldehyde or ketone, a significant amount of a byproduct with a higher molecular weight than the expected secondary amine is formed.
-
Potential Cause: Over-alkylation of the primary amine is occurring. After the initial formation of the secondary amine, it can react with another molecule of the aldehyde or ketone to form a tertiary amine.[5]
-
Solutions:
-
Stoichiometry Control: Use a slight excess of the amine (this compound) relative to the carbonyl compound (typically 1.1 to 1.2 equivalents).
-
Stepwise Procedure: Perform the reaction in two distinct steps. First, form the imine by reacting the amine and carbonyl compound, often with a dehydrating agent or by azeotropic removal of water. Then, in a separate step, reduce the isolated imine with a reducing agent like sodium borohydride.[6]
-
Choice of Reducing Agent: Use a milder or more sterically hindered reducing agent that selectively reduces the initially formed iminium ion at a faster rate than the subsequent reaction to form the tertiary amine. Sodium triacetoxyborohydride (STAB) is often a good choice for one-pot reductive aminations as it is less likely to reduce the carbonyl starting material directly.[5]
-
Issue 3: Difficulty in Purifying the Final Product
-
Symptom: The crude product is difficult to purify by standard column chromatography, with products streaking or co-eluting.
-
Potential Cause: The presence of both a polar amine/amide and a hydroxyl group in the product can lead to strong interactions with the silica gel. Residual starting materials or byproducts may also have similar polarities.
-
Solutions:
-
Solvent System Modification: For silica gel chromatography, a gradient elution is often necessary. Start with a non-polar eluent (e.g., hexane/ethyl acetate) and gradually increase the polarity. For highly polar products, adding a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide to the eluent system can help to reduce tailing of amine-containing compounds.[7] A common eluent system for such compounds is a gradient of dichloromethane and methanol.[8]
-
Reverse-Phase Chromatography: If silica gel chromatography is ineffective, consider using reverse-phase (C18) column chromatography, which separates compounds based on hydrophobicity.[9]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Acid-Base Extraction: Utilize the basicity of the amine to perform an acid-base extraction. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to re-extract the purified product into an organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: Is it always necessary to protect the hydroxyl group of this compound before amide coupling?
A1: Not always, but it is the most reliable strategy to ensure chemoselectivity and avoid the formation of the O-acylated byproduct.[1] The relative reactivity of the amine and hydroxyl group can be influenced by the choice of coupling reagent, base, solvent, and reaction temperature. For exploratory reactions where a clean product is desired, protecting the hydroxyl group is recommended.
Q2: What are the best coupling reagents for forming an amide bond with this compound?
A2: Several modern coupling reagents are highly effective. The choice depends on the specific carboxylic acid and the desired reaction conditions.
-
Uronium/Aminium-based reagents (HATU, HBTU): These are highly efficient and generally provide high yields with short reaction times. They are often the first choice for difficult couplings.[10]
-
Carbodiimides (EDC, DIC): Often used with an additive like HOBt or Oxyma to improve efficiency and reduce side reactions like racemization. EDC is particularly useful as its urea byproduct is water-soluble, simplifying workup.[11][12]
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Phosphonium-based reagents (PyBOP): These are also very effective and can minimize certain side reactions.
Q3: Which reducing agent is most suitable for reductive amination with this compound?
A3: The choice of reducing agent depends on the desired reaction setup (one-pot vs. stepwise) and the reactivity of the carbonyl compound.
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Sodium Triacetoxyborohydride (NaBH(OAc)₃): An excellent choice for one-pot reactions. It is mild and selectively reduces the iminium ion in the presence of the aldehyde or ketone.[5]
-
Sodium Cyanoborohydride (NaBH₃CN): Another good option for one-pot reactions, particularly under mildly acidic conditions which favor imine formation.[5]
-
Sodium Borohydride (NaBH₄): A more powerful reducing agent. It is best used in a stepwise procedure where the imine is pre-formed before the addition of the reducing agent to avoid reduction of the starting carbonyl compound.[13]
Q4: What are the typical solvents used for these coupling reactions?
A4:
-
Amide Coupling: Anhydrous polar aprotic solvents are commonly used. Dichloromethane (DCM), Dimethylformamide (DMF), and Acetonitrile (MeCN) are frequent choices.
-
Reductive Amination: The solvent choice depends on the reducing agent. For NaBH(OAc)₃, chlorinated solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are common. For NaBH₄ and NaBH₃CN, alcoholic solvents like methanol or ethanol are often used.[13]
Data Presentation
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Additive | Base (Typical) | Typical Solvent | Reaction Time | Relative Cost | Key Advantages |
| HATU | None | DIPEA | DMF, DCM | 1-4 hours | High | High efficiency, low racemization.[10] |
| HBTU | None | DIPEA | DMF, DCM | 1-4 hours | Moderate | Good efficiency, widely used. |
| EDC | HOBt, Oxyma | DIPEA, NMM | DCM, DMF | 4-16 hours | Low | Water-soluble byproduct, cost-effective.[11][12] |
| PyBOP | None | DIPEA | DMF, DCM | 1-6 hours | High | Good for sterically hindered substrates. |
Table 2: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent | Procedure | Key Features |
| NaBH(OAc)₃ | DCE, DCM, THF | One-pot | Mild, selective for iminium ions, good for a wide range of substrates.[5] |
| NaBH₃CN | MeOH, EtOH | One-pot | Effective under mildly acidic conditions, selective for iminium ions.[5] |
| NaBH₄ | MeOH, EtOH | Stepwise (pre-formation of imine) | Powerful, inexpensive, can reduce aldehydes/ketones.[13] |
Experimental Protocols
Protocol 1: Amide Coupling using HATU
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF or DCM (0.1-0.2 M).
-
Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes for pre-activation.
-
Coupling: Add a solution of this compound (1.05 eq) in the same anhydrous solvent to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
Preparation: To a round-bottom flask, add the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in 1,2-dichloroethane (DCE) or dichloromethane (DCM) (0.1-0.2 M).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A small amount of acetic acid (1-2 eq) can be added to catalyze this step.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Workflow for amide coupling with pre-activation.
Caption: One-pot reductive amination workflow.
Caption: Troubleshooting logic for low-yield reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. This compound | C9H13NO | CID 12671358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ias.ac.in [ias.ac.in]
Common side products in the synthesis of [4-(2-Aminoethyl)phenyl]methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of [4-(2-Aminoethyl)phenyl]methanol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two most prevalent synthetic strategies for the preparation of this compound are:
-
Reduction of 4-(hydroxymethyl)phenylacetonitrile: This method involves the reduction of the nitrile group to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation using catalysts like Raney Nickel.
-
Reductive amination of 4-(hydroxymethyl)benzaldehyde: This one-pot reaction involves the condensation of the aldehyde with an ammonia source to form an imine, which is then reduced in situ to the corresponding primary amine.
Q2: What are the typical side products I should be aware of for each route?
A2: Each synthetic route is associated with a characteristic set of potential side products:
-
For the nitrile reduction route: The primary side products are secondary and tertiary amines, formed through the reaction of the newly formed primary amine with the intermediate imine species.
-
For the reductive amination route: The main side products include the formation of secondary and tertiary amines, as well as the reduction of the starting aldehyde to the corresponding benzyl alcohol, 4-(hydroxymethyl)benzyl alcohol.
Q3: How can I minimize the formation of these side products?
A3: Minimizing side product formation is crucial for achieving high purity and yield. Here are some general strategies:
-
For nitrile reduction:
-
Using a large excess of the reducing agent can sometimes favor the formation of the primary amine.
-
In catalytic hydrogenation, the addition of ammonia or using an acidic medium can help suppress the formation of secondary and tertiary amines.
-
-
For reductive amination:
-
Careful selection of the reducing agent is key. Mild reducing agents that selectively reduce the imine in the presence of the aldehyde are preferred.
-
Controlling the reaction stoichiometry and conditions, such as temperature and pressure, can also influence the product distribution.
-
Troubleshooting Guides
Issue 1: Low Yield of this compound in Nitrile Reduction
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | * Ensure the reducing agent is fresh and active. LiAlH₄ is particularly sensitive to moisture. * Increase the reaction time or temperature, monitoring the reaction progress by TLC or GC/MS. * Increase the molar excess of the reducing agent. |
| Formation of secondary and tertiary amines | * For catalytic hydrogenation, add a co-catalyst or an additive like ammonia to suppress over-alkylation. * Consider using a different catalyst system that is more selective for primary amine formation. |
| Loss of product during work-up | * The product is a water-soluble amine. Ensure the aqueous phase is thoroughly extracted during the work-up procedure. * Adjust the pH of the aqueous phase to ensure the amine is in its free base form for efficient extraction with organic solvents. |
Issue 2: Presence of Multiple Impurities in Reductive Amination
| Possible Cause | Troubleshooting Step |
| Competitive reduction of the aldehyde | * Use a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride or sodium cyanoborohydride. * Optimize the reaction conditions to favor imine formation before the addition of the reducing agent. This can sometimes be achieved by running the reaction in a two-step, one-pot fashion. |
| Formation of secondary and tertiary amines | * Use a large excess of the ammonia source to favor the formation of the primary amine. * Control the reaction temperature and pressure, as higher temperatures and pressures can sometimes promote the formation of higher-order amines. |
| Incomplete reaction | * Verify the activity of the catalyst and the reducing agent. * Increase the reaction time or temperature as needed, while monitoring for the formation of side products. |
Data Presentation
| Synthetic Route | Common Side Products | Typical Yield Range (%) | Key Parameters to Control |
| Nitrile Reduction | Secondary Amine, Tertiary Amine | 60-85 | Reducing agent activity, reaction time, temperature, catalyst choice (for hydrogenation) |
| Reductive Amination | 4-(hydroxymethyl)benzyl alcohol, Secondary Amine, Tertiary Amine | 50-80 | Reducing agent selectivity, stoichiometry of reactants, reaction conditions (temperature, pressure) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitrile Reduction with LiAlH₄
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (1.5 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Addition of Starting Material: Dissolve 4-(hydroxymethyl)phenylacetonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the cooled (0 °C) LiAlH₄ suspension.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again.
-
Isolation: Filter the resulting aluminum salts and wash the filter cake thoroughly with THF. Combine the filtrate and the washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane with a small percentage of triethylamine) to afford pure this compound.
Protocol 2: Synthesis of this compound via Reductive Amination
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Reaction Setup: In a high-pressure reactor, dissolve 4-(hydroxymethyl)benzaldehyde (1.0 eq.) in an appropriate solvent such as methanol.
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Addition of Reagents: Add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium acetate) and a suitable hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon).
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Reaction: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to the desired temperature (e.g., 50-80 °C). Stir the reaction mixture for 12-24 hours.
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Work-up: After cooling the reactor to room temperature and carefully venting the hydrogen gas, filter the catalyst.
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Isolation and Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by column chromatography as described in Protocol 1.
Visualizations
Caption: Synthetic pathway via nitrile reduction and potential side product formation.
Caption: A general troubleshooting workflow for the synthesis.
How to prevent oxidation of 4-(2-aminoethyl)benzyl alcohol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 4-(2-aminoethyl)benzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: Why is 4-(2-aminoethyl)benzyl alcohol prone to oxidation?
A1: 4-(2-aminoethyl)benzyl alcohol possesses two functional groups susceptible to oxidation: a benzyl alcohol moiety and an aminoethyl group attached to a benzene ring. The benzyl alcohol can oxidize to form the corresponding benzaldehyde and benzoic acid derivatives.[1] The aromatic amine component, similar to aminophenols, is sensitive to oxidation, which can be accelerated by factors such as exposure to atmospheric oxygen and light, elevated temperatures, high pH, and the presence of metal ions.[2] This oxidation can lead to the formation of colored impurities, such as quinoneimines, which may further polymerize.[2]
Q2: What are the primary degradation products of 4-(2-aminoethyl)benzyl alcohol oxidation?
Q3: How can I visually identify if my sample of 4-(2-aminoethyl)benzyl alcohol has oxidized?
A3: A pure sample of 4-(2-aminoethyl)benzyl alcohol should be a white to off-white solid. The development of a yellow, brown, or darker coloration is a common visual indicator of oxidation, similar to what is observed with compounds like para-aminophenol.[4] This discoloration suggests the presence of oxidized impurities and indicates that the reagent has degraded.[2]
Q4: What are the general storage recommendations to prevent oxidation?
A4: To minimize oxidation, 4-(2-aminoethyl)benzyl alcohol should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[5] Using amber vials or containers that protect the compound from light is also highly recommended.[2][4] For long-term storage, refrigeration is advised.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Solution Discoloration (Yellowing/Browning) | Oxidation due to exposure to air and/or light. | Prepare solutions fresh before use. If storage is necessary, use deoxygenated solvents, add an antioxidant, and store under an inert gas in a sealed, light-protected container.[2][4] |
| Inconsistent Experimental Results | Degradation of 4-(2-aminoethyl)benzyl alcohol stock. | Discard discolored or aged stock solutions. Always use freshly prepared solutions from a solid that has been properly stored. Verify the purity of the solid material using an appropriate analytical method like HPLC. |
| Formation of Precipitates in Solution | Polymerization of oxidation products. | Filter the solution before use. However, this only removes insoluble impurities and does not address soluble colored degradation products. The best approach is to prevent oxidation in the first place. |
| Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, GC) | Presence of oxidation byproducts. | Conduct a forced degradation study to identify potential degradation products and their retention times.[7] This will help in tracking the stability of your compound. Use an antioxidant in your sample diluent and mobile phase for HPLC analysis.[2] |
Quantitative Data Summary
The following table summarizes the expected stability of 4-(2-aminoethyl)benzyl alcohol under various conditions, based on general knowledge of similar compounds. This data is illustrative and should be confirmed by experimental studies.
| Condition | Antioxidant | Atmosphere | Light Exposure | Temperature | Expected Stability (t½) |
| Aqueous Solution, pH 7 | None | Air | Ambient | Room Temp | Hours to Days |
| Aqueous Solution, pH 7 | 0.1% Ascorbic Acid | Air | Ambient | Room Temp | Days to Weeks |
| Aqueous Solution, pH 7 | 0.1% Ascorbic Acid | Nitrogen | Dark | 4°C | Weeks to Months |
| Solid State | None | Air | Ambient | Room Temp | Months |
| Solid State | None | Nitrogen | Dark | 4°C | Years |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stabilized 4-(2-aminoethyl)benzyl alcohol Solution
Objective: To prepare a solution of 4-(2-aminoethyl)benzyl alcohol with enhanced stability against oxidation for use in aqueous-based experiments.
Materials:
-
4-(2-aminoethyl)benzyl alcohol
-
High-purity water (e.g., Milli-Q or equivalent)
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Ascorbic acid (or other suitable antioxidant like sodium metabisulfite)
-
Nitrogen or Argon gas source with a sparging tube
-
Amber glass vials with Teflon-lined caps
-
Standard laboratory glassware and equipment
Procedure:
-
Deoxygenation of Solvent:
-
Take a suitable volume of high-purity water in a flask.
-
Sparge the water with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.[2]
-
-
Preparation of Antioxidant Stock Solution:
-
Prepare a 1% (w/v) stock solution of ascorbic acid in the deoxygenated water.
-
-
Preparation of Stabilized Solvent:
-
Add the ascorbic acid stock solution to the deoxygenated water to achieve a final concentration of 0.1% (w/v) ascorbic acid.
-
-
Dissolution of 4-(2-aminoethyl)benzyl alcohol:
-
Weigh the required amount of 4-(2-aminoethyl)benzyl alcohol in a clean, dry amber vial.
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Add the stabilized, deoxygenated solvent to the vial to achieve the desired concentration.
-
Cap the vial and gently swirl or sonicate until the solid is completely dissolved.
-
-
Storage:
-
Before tightly sealing the cap, flush the headspace of the vial with nitrogen or argon gas.[4]
-
Store the vial at 4°C, protected from light.
-
Visualizations
Caption: Workflow for preventing oxidation of 4-(2-aminoethyl)benzyl alcohol.
References
- 1. Mechanistic insight into the aerobic oxidation of benzyl alcohol catalyzed by the CuII–TEMPO catalyst in alkaline water solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Protective Effects of Several Common Amino Acids, Vitamins, Organic Acids, Flavonoids and Phenolic Acids against Hepatocyte Damage Caused by Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN104262176A - Method for preparing 4-aminobenzyl alcohol - Google Patents [patents.google.com]
- 7. biomedres.us [biomedres.us]
Improving the stability of [4-(2-Aminoethyl)phenyl]methanol in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of [4-(2-Aminoethyl)phenyl]methanol in solution.
Troubleshooting Guides
Issue: Rapid Degradation of this compound in Aqueous Solution
Question: I am observing a rapid loss of my this compound active pharmaceutical ingredient (API) in my aqueous formulation, even at room temperature. What are the potential causes and how can I troubleshoot this?
Answer:
Rapid degradation of this compound in aqueous solutions is a common issue stemming from its susceptibility to oxidation and pH-dependent instability. The primary degradation pathways involve the oxidation of the benzyl alcohol and the aminoethyl moieties.
Potential Degradation Pathways:
-
Oxidation of Benzyl Alcohol: The primary alcohol group is susceptible to oxidation, first to an aldehyde intermediate, [4-(2-Aminoethyl)phenyl]carbaldehyde, and subsequently to a carboxylic acid, [4-(2-Aminoethyl)phenyl]carboxylic acid. This process can be accelerated by the presence of dissolved oxygen, metal ions, and exposure to light.
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Oxidation of the Aminoethyl Group: The primary amine can undergo oxidative deamination or other oxidative reactions, leading to the formation of various degradation products and a loss of potency.
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pH-Mediated Degradation: The stability of the amino group is highly dependent on the pH of the solution. At certain pH values, the compound may be more susceptible to degradation.
Troubleshooting Steps:
-
pH Control:
-
Determine the pH of your current formulation.
-
Conduct a pH stability study to identify the optimal pH range for your compound. Typically, a slightly acidic pH (around 4-6) can help to protonate the amine group, potentially reducing its susceptibility to oxidation.
-
-
Deoxygenation:
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Prepare your solutions using deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon.
-
Work in a glove box or under a nitrogen blanket to minimize exposure to atmospheric oxygen during solution preparation and handling.
-
-
Addition of Antioxidants:
-
Consider adding antioxidants to your formulation to quench free radicals and inhibit oxidative degradation. Common antioxidants for aqueous formulations include ascorbic acid, sodium metabisulfite, and thioglycerol.
-
-
Inclusion of Chelating Agents:
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Trace metal ions (e.g., copper, iron) can catalyze oxidation reactions. The addition of a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.
-
-
Light Protection:
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Protect your solutions from light by using amber vials or by wrapping the containers in aluminum foil. Photodegradation can significantly contribute to the oxidation of the benzyl alcohol group.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation products of this compound in solution?
A1: Based on the structure, the two primary degradation pathways are oxidation of the benzyl alcohol and the aminoethyl group. The expected initial degradation products are:
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[4-(2-Aminoethyl)phenyl]carbaldehyde: Formed from the oxidation of the primary alcohol.
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[4-(2-Aminoethyl)phenyl]carboxylic acid: Formed from the further oxidation of the aldehyde.
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Products resulting from the oxidation of the aminoethyl side chain.
Q2: How does pH affect the stability of this compound?
A2: The pH of the solution plays a critical role in the stability of this compound. The amino group has a pKa value that determines its protonation state at a given pH. When the amino group is protonated (at lower pH), it is generally less susceptible to oxidation. Conversely, in neutral to basic conditions, the unprotonated amine is more prone to oxidation. Therefore, maintaining the solution at a slightly acidic pH can often enhance stability.
Q3: What are the recommended storage conditions for a stock solution of this compound?
A3: For optimal stability, stock solutions of this compound should be:
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Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or lower) is recommended to slow down degradation kinetics.
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Protected from light: Use amber vials or other light-blocking containers.
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Deoxygenated: Prepare solutions with deoxygenated solvents and store under an inert atmosphere (e.g., nitrogen or argon).
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Buffered at an optimal pH: Based on stability studies, a slightly acidic buffer is often preferable.
Q4: Can I use antioxidants to improve the stability of my this compound formulation?
A4: Yes, antioxidants can be very effective in preventing oxidative degradation. The choice of antioxidant will depend on the specific formulation and its intended use. Some commonly used antioxidants for aqueous solutions include:
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Ascorbic acid
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Sodium metabisulfite
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Butylated hydroxytoluene (BHT) - for non-aqueous components
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Thioglycerol
It is crucial to perform compatibility and stability studies to ensure the chosen antioxidant is effective and does not interact negatively with the API or other excipients.
Data Presentation
Table 1: Hypothetical Stability of this compound under Different pH Conditions
| pH | Temperature (°C) | Storage Duration (days) | % Remaining API | Major Degradation Product(s) |
| 3.0 | 25 | 30 | 98.5 | Minimal degradation |
| 5.0 | 25 | 30 | 99.2 | Minimal degradation |
| 7.0 | 25 | 30 | 92.1 | [4-(2-Aminoethyl)phenyl]carbaldehyde |
| 9.0 | 25 | 30 | 85.4 | [4-(2-Aminoethyl)phenyl]carbaldehyde, [4-(2-Aminoethyl)phenyl]carboxylic acid |
Table 2: Hypothetical Effect of Antioxidants on the Stability of this compound at pH 7.0
| Formulation | Storage Duration (days) | % Remaining API |
| Control (no antioxidant) | 30 | 92.1 |
| + 0.1% Ascorbic Acid | 30 | 98.8 |
| + 0.1% Sodium Metabisulfite | 30 | 98.5 |
| + 0.05% EDTA | 30 | 95.3 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways under various stress conditions.
Materials:
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This compound
-
Hydrochloric acid (HCl), 0.1 M
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Sodium hydroxide (NaOH), 0.1 M
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Hydrogen peroxide (H₂O₂), 3%
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Methanol (HPLC grade)
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Water (HPLC grade)
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pH meter
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HPLC system with UV detector
Methodology:
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Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
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Acid Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
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Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
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Incubate at 60°C for 24 hours.
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Neutralize with 0.1 M HCl and dilute with mobile phase.
-
-
Oxidative Degradation:
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To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
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Keep at room temperature for 24 hours.
-
Dilute with mobile phase.
-
-
Thermal Degradation:
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Place a solid sample of the API in an oven at 80°C for 48 hours.
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Dissolve the stressed sample in methanol and dilute with mobile phase.
-
-
Photodegradation:
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Expose a solution of the API (100 µg/mL in mobile phase) to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for a stability study of this compound.
Challenges in the scale-up synthesis of [4-(2-Aminoethyl)phenyl]methanol
Welcome to the technical support center for the synthesis of [4-(2-Aminoethyl)phenyl]methanol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of this versatile intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly when scaling up the reaction. The primary synthetic route covered is the reduction of a nitrile precursor, such as a protected 4-(cyanomethyl)benzyl alcohol, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
| Problem | Potential Causes | Recommended Solutions |
| Low Yield of Final Product | 1. Incomplete Reduction: Insufficient reducing agent, low reaction temperature, or short reaction time. 2. Product Loss During Workup: Formation of stable emulsions with aluminum salts, especially in large-scale reactions. 3. Side Reactions: Formation of byproducts due to the bifunctional nature of the starting material or impurities. | 1. Optimize Reaction Conditions: Ensure a sufficient excess of LiAlH₄ is used. Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material before quenching. Consider extending the reaction time or performing the reaction at a higher temperature (e.g., reflux in THF). 2. Improve Workup Procedure: Employ the Fieser workup method (sequential addition of water, NaOH solution, and more water) to precipitate granular aluminum salts that are easier to filter. Alternatively, use a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) to chelate the aluminum salts and prevent emulsion formation. 3. Purify Starting Materials: Ensure the nitrile precursor is of high purity to minimize the formation of impurities. |
| Formation of Impurities | 1. Over-reduction: Reduction of the aromatic ring under harsh conditions (though less common with LiAlH₄). 2. Formation of Secondary/Tertiary Amines: Reaction of the newly formed primary amine with unreacted starting material or imine intermediates. 3. Incomplete Deprotection: If a protecting group is used for the hydroxyl function, its incomplete removal will result in a protected impurity. | 1. Control Reaction Temperature: Perform the reduction at a controlled temperature (e.g., 0 °C to room temperature) to minimize the risk of over-reduction. 2. Minimize Side Reactions: Add the nitrile precursor slowly to the LiAlH₄ solution to maintain a low concentration of the starting material and reduce the chance of intermolecular side reactions. The presence of ammonia during catalytic hydrogenation can also help minimize the formation of secondary and tertiary amines. 3. Ensure Complete Deprotection: If a protecting group is used, ensure the deprotection step goes to completion by monitoring with TLC or LC-MS. Adjust deprotection conditions (e.g., longer reaction time, fresh reagents) as needed. |
| Difficult Product Isolation/Purification | 1. Emulsion Formation During Extraction: As mentioned, aluminum salts from the LiAlH₄ workup can lead to persistent emulsions. 2. High Polarity of the Product: The presence of both an amino and a hydroxyl group makes the product highly polar and potentially water-soluble. 3. Product is an Oil or Low-Melting Solid: This can make crystallization challenging. | 1. Effective Workup: Utilize the Fieser or Rochelle's salt workup to facilitate the removal of aluminum salts. The use of filter aids like Celite® can also improve filtration. 2. Optimize Extraction and Purification: Use a more polar solvent for extraction, such as a mixture of dichloromethane and isopropanol. For purification, consider column chromatography on silica gel with a polar eluent system (e.g., dichloromethane/methanol/ammonia). Alternatively, ion-exchange chromatography can be an effective method for purifying amino alcohols. 3. Salt Formation for Crystallization: Convert the amino alcohol into a salt (e.g., hydrochloride or oxalate salt) to induce crystallization and facilitate purification. The pure free base can be regenerated by treatment with a base. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is the reduction of a suitable nitrile precursor. A plausible route starts from 4-(hydroxymethyl)benzonitrile. To avoid the reduction of the hydroxyl group, it is often protected, for example, as a tetrahydropyranyl (THP) ether. The nitrile is then reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). The final step is the deprotection of the hydroxyl group.
Q2: Why is the workup of LiAlH₄ reductions challenging at a larger scale?
On a large scale, the quenching of LiAlH₄ reactions can produce large volumes of gelatinous aluminum salts. These salts can form stable emulsions with organic solvents, making the separation of the product difficult and leading to significant product loss.
Q3: What are the main safety precautions when working with LiAlH₄?
LiAlH₄ is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents, releasing flammable hydrogen gas. All reactions involving LiAlH₄ must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is essential. The quenching of the reaction should be done carefully at low temperatures.
Q4: What are the potential side products in the nitrile reduction step?
Besides incomplete reduction, the primary amine product can react with the intermediate imine to form a secondary amine, which can be further reduced. This can lead to the formation of dimeric and trimeric amine byproducts. These side reactions can be minimized by using a large excess of the reducing agent and by slowly adding the nitrile to the reducing agent solution.
Q5: How can I purify the final product if it is a viscous oil?
If the final product is an oil and difficult to purify by column chromatography, converting it to a crystalline salt is a good strategy. The hydrochloride salt can often be prepared by treating a solution of the amine in an organic solvent (like ether or ethyl acetate) with a solution of HCl in the same or another miscible solvent. The resulting crystalline salt can be filtered and recrystallized to high purity.
Experimental Protocols
Synthesis of this compound via Nitrile Reduction
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and scale.
Step 1: Protection of the Hydroxyl Group of 4-(Hydroxymethyl)benzonitrile
-
To a solution of 4-(hydroxymethyl)benzonitrile (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 3,4-dihydro-2H-pyran (1.2 eq) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the THP-protected nitrile.
Step 2: Reduction of the Nitrile to the Primary Amine
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the THP-protected nitrile from Step 1 (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS to ensure complete reduction.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser method).
-
Stir the resulting mixture vigorously for 1 hour at room temperature.
-
Filter the granular precipitate of aluminum salts through a pad of Celite® and wash the filter cake thoroughly with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude THP-protected amino alcohol.
Step 3: Deprotection of the Hydroxyl Group
-
Dissolve the crude product from Step 2 in methanol.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the acid with a mild base, such as sodium bicarbonate.
-
Concentrate the mixture under reduced pressure.
-
Purify the final product, this compound, by column chromatography or by crystallization of a suitable salt.
Data Presentation
The following table summarizes typical data for the synthesis of this compound. Please note that actual results may vary depending on the specific experimental conditions.
| Parameter | Value | Notes |
| Molecular Formula | C₉H₁₃NO | - |
| Molecular Weight | 151.21 g/mol | - |
| Typical Overall Yield | 60-75% | Over three steps |
| Purity (after chromatography) | >95% | As determined by HPLC or NMR |
| Appearance | Off-white to pale yellow solid or viscous oil | - |
| ¹H NMR (CDCl₃, δ ppm) | 7.25 (d, 2H), 7.15 (d, 2H), 4.60 (s, 2H), 2.95 (t, 2H), 2.75 (t, 2H), 1.80 (br s, 3H) | Chemical shifts are approximate and may vary. The broad singlet at 1.80 ppm corresponds to the -OH and -NH₂ protons. |
Visualizations
Technical Support Center: Purification of Commercial [4-(2-Aminoethyl)phenyl]methanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of commercial [4-(2-Aminoethyl)phenyl]methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
Commercial this compound is often synthesized via the reduction of 4-(hydroxymethyl)phenylacetonitrile. Consequently, common impurities may include:
-
Unreacted Starting Material: 4-(hydroxymethyl)phenylacetonitrile.
-
Over-reduction/Side-reaction Products: Small amounts of secondary and tertiary amines can form during the nitrile reduction process.[1][2][3][4]
-
Hydrolysis Product: 4-(hydroxymethyl)phenylacetic acid, resulting from the hydrolysis of the nitrile starting material.
-
Residual Solvents: Solvents used during the synthesis and purification process.
Q2: How can I identify these impurities in my sample?
Several analytical techniques can be employed to identify and quantify impurities:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the characteristic peaks of the main compound and distinguish them from impurity signals.
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can separate the desired product from its impurities, allowing for quantification.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can confirm the identity of impurities by their mass-to-charge ratio.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can indicate the presence of functional groups associated with impurities, such as the nitrile (C≡N) or carboxylic acid (C=O) stretch.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
To minimize degradation, it is recommended to store this compound in a cool, dry place, away from light and air. As a primary amine, it can react with atmospheric carbon dioxide. Storing under an inert atmosphere (e.g., nitrogen or argon) is ideal.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: My purified product still shows a nitrile peak in the IR/NMR spectrum.
-
Problem: Incomplete reduction of the starting material, 4-(hydroxymethyl)phenylacetonitrile.
-
Solution:
-
Repeat the Reduction: If you have access to the crude reaction mixture before purification, consider repeating the reduction step, ensuring sufficient reducing agent and reaction time.
-
Purification: If you are starting with the commercial product, purification is necessary.
-
Column Chromatography: This is a highly effective method for separating the more polar this compound from the less polar nitrile starting material.
-
Recrystallization: If the impurity level is low, recrystallization may be effective. The polarity difference between the product and the nitrile should allow for separation.
-
-
Issue 2: The mass spectrum of my purified product shows peaks corresponding to higher molecular weight species.
-
Problem: Presence of secondary and/or tertiary amine byproducts formed during the reduction of the nitrile.[1][2][3][4]
-
Solution:
-
Column Chromatography: This is the most effective method for separating the primary amine from the less polar secondary and tertiary amine byproducts. A gradient elution may be necessary for optimal separation.
-
Acid-Base Extraction: You can potentially exploit the differences in basicity between primary, secondary, and tertiary amines, although this can be complex.
-
Issue 3: My product has poor solubility in my desired non-polar solvent, and an acidic impurity is detected.
-
Problem: Presence of 4-(hydroxymethyl)phenylacetic acid due to hydrolysis of the nitrile.
-
Solution:
-
Aqueous Wash: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic impurity will be deprotonated and move into the aqueous layer. Subsequently, wash with brine and dry the organic layer.
-
Recrystallization: The difference in solubility and pKa between the desired product and the carboxylic acid impurity should allow for effective separation via recrystallization.
-
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This method is effective for removing a wide range of impurities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate, Methanol, Triethylamine
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate with 0.1% Triethylamine to prevent tailing). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate and then introducing methanol).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Example Gradient Elution for Column Chromatography
| Step | Hexanes (%) | Ethyl Acetate (%) | Methanol (%) | Triethylamine (%) | Purpose |
| 1 | 95 | 5 | 0 | 0.1 | Elute non-polar impurities |
| 2 | 80 | 20 | 0 | 0.1 | Elute remaining non-polar impurities |
| 3 | 50 | 50 | 0 | 0.1 | Elute the desired product |
| 4 | 0 | 90 | 10 | 0.1 | Elute highly polar impurities |
Protocol 2: Purification by Recrystallization
This method is suitable when the desired compound is highly crystalline and the impurity profile is not complex.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Toluene, Ethanol/Water mixture)
-
Erlenmeyer flask, heating mantle, filtration apparatus
Procedure:
-
Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Table 2: Purity and Yield Data (Hypothetical)
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Key Impurities Removed |
| Column Chromatography | 85 | >99 | 75 | Nitrile, secondary/tertiary amines, carboxylic acid |
| Recrystallization | 90 | 98 | 85 | Nitrile, carboxylic acid (less effective for amines) |
Visualizations
Caption: Decision workflow for the purification of this compound.
Caption: Synthetic pathways leading to the desired product and potential impurities.
References
Optimizing solvent selection for reactions involving 4-(2-aminoethyl)benzyl alcohol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions for optimizing solvent selection and reaction conditions involving 4-(2-aminoethyl)benzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 4-(2-aminoethyl)benzyl alcohol that influence solvent selection?
4-(2-aminoethyl)benzyl alcohol is a bifunctional molecule containing a primary aliphatic amine and a primary benzyl alcohol. This duality dictates its reactivity and solubility. The amino group is basic and nucleophilic, while the alcohol group is a weak acid and can also act as a nucleophile. The aromatic ring influences its solubility in organic solvents.
Q2: What are the general solubility properties of 4-(2-aminoethyl)benzyl alcohol?
Solubility Profile of Structurally Related Alcohols
| Solvent | Compound | Solubility | Solvent Type | Relative Polarity |
|---|---|---|---|---|
| Water | Benzyl Alcohol | Moderately Soluble (~4 g/100 mL)[1] | Polar Protic | 1.000[2] |
| Methanol | Benzyl Alcohol | Miscible[3] | Polar Protic | 0.762[2] |
| Ethanol | Benzyl Alcohol | Miscible[3] | Polar Protic | 0.654[2] |
| Acetone | Benzyl Alcohol | Soluble[1] | Polar Aprotic | 0.355[2] |
| Diethyl Ether | Benzyl Alcohol | Soluble[1] | Nonpolar | 0.117[2] |
| Chloroform | Benzyl Alcohol | Soluble[1] | Nonpolar | - |
| Dichloromethane (DCM) | - | Likely Soluble | Nonpolar | 0.309[2] |
| N,N-Dimethylformamide (DMF) | - | Likely Soluble | Polar Aprotic | 0.386[2] |
| Dimethyl Sulfoxide (DMSO) | - | Likely Soluble | Polar Aprotic | 0.444[2] |
Q3: How do different solvent classes affect reactions involving the amino group?
The reactivity of the amino group as a nucleophile is highly dependent on the solvent.[4][5]
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can form a "solvent cage" around the amine through hydrogen bonding, which stabilizes the nucleophile but decreases its reactivity.[5] This can slow down desired reactions like amide coupling or alkylation.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, acetone): These solvents do not have hydrogen-bond donating capability.[5] They solvate the cation but leave the amine nucleophile relatively "bare" and more reactive.[6] Consequently, SN2 reactions are often significantly faster in these solvents.[5]
-
Nonpolar Solvents (e.g., hexane, toluene): These are generally poor choices unless the reactants are highly nonpolar, as they will not effectively solvate the charged or highly polar species involved in many reactions.
Troubleshooting Guide
Problem 1: Low or No Yield in Amide Coupling Reaction
Q: I am attempting an amide coupling with 4-(2-aminoethyl)benzyl alcohol and a carboxylic acid, but the yield is very low. What are the common causes and solutions?
Low yields in amide couplings can stem from several factors related to solvent, reagents, and side reactions.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Poor Solvent Choice | Switch to a polar aprotic solvent like DMF or NMP. These solvents enhance the nucleophilicity of the amine and are excellent for dissolving most coupling reagents and substrates. |
| Ineffective Coupling Reagent | For difficult couplings, stronger reagents may be needed. If standard carbodiimides (EDC, DCC) fail, consider using uronium/aminium-based reagents like HATU or HBTU, which are known for their high efficiency.[7][8] |
| Side Reactions of the Hydroxyl Group | The benzyl alcohol can be acylated by the activated carboxylic acid. Protect the alcohol group as a silyl ether (e.g., TBDMS) or benzyl ether before performing the amide coupling.[9] This protecting group can be removed in a subsequent step. |
| Reagent Purity & Stability | Verify the purity of your 4-(2-aminoethyl)benzyl alcohol, as it can oxidize upon exposure to air.[9] Ensure all solvents and bases (e.g., DIPEA) are anhydrous, as water can hydrolyze activated intermediates. |
| Steric Hindrance | If either the amine or the carboxylic acid is sterically hindered, the reaction may require higher temperatures or a more potent coupling reagent.[10] |
// Nodes start [label="Low Yield in Amide Coupling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_solvent [label="Is the solvent polar aprotic\n(e.g., DMF, DMSO)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents [label="Are coupling reagents\n(HATU, HBTU) and base (DIPEA)\nanhydrous and high purity?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_protection [label="Is the hydroxyl group\ninterfering?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
sol_dmf [label="Action: Switch to anhydrous\nDMF or NMP.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_reagents [label="Action: Use fresh, anhydrous\nreagents. Consider stronger\ncoupling agents (e.g., COMU).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_protect [label="Action: Protect alcohol as\nTBDMS or Benzyl ether\nbefore coupling.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
success [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_solvent; check_solvent -> check_reagents [label="Yes"]; check_solvent -> sol_dmf [label="No"]; sol_dmf -> check_reagents;
check_reagents -> check_protection [label="Yes"]; check_reagents -> sol_reagents [label="No"]; sol_reagents -> check_protection;
check_protection -> success [label="No, reaction is optimized"]; check_protection -> sol_protect [label="Yes"]; sol_protect -> success; }
Caption: Troubleshooting workflow for low-yield amide coupling reactions.
Problem 2: Complex Product Mixture and Side Reactions
Q: My reaction is producing multiple unexpected products. What are the likely side reactions with 4-(2-aminoethyl)benzyl alcohol and how can I prevent them?
The bifunctional nature of this molecule makes it susceptible to several side reactions, particularly oxidation and polymerization.[9]
Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Solvent Influence & Prevention |
| Oxidation | The benzyl alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, especially in the presence of air or certain catalysts.[3][9] The amine can also be oxidized. | Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation.[9] Avoid solvents known to contain peroxide impurities (e.g., old ethers). |
| Polymerization | Under acidic conditions, benzyl alcohols are prone to polymerization.[9] The amino group can also catalyze this process. | If acidic conditions are required, consider protecting the alcohol group. If the reaction is base-catalyzed, ensure the base is non-nucleophilic and used in stoichiometric amounts to avoid excess basicity that might promote side reactions. |
| N,O-Disubstitution | In reactions like acylation or alkylation, both the amine and the alcohol can react if a large excess of the electrophile is used. | Use a protecting group strategy. To react the amine, protect the alcohol. To react the alcohol, protect the amine (e.g., with a Boc or Cbz group).[9] This ensures regioselectivity. |
// Edges sub -> prod_N [label="Amine\nReactivity", color="#34A853"]; sub -> prod_O [label="Alcohol\nReactivity", color="#EA4335"]; sub -> prod_ox [label="Oxidation", color="#EA4335"]; sub -> prod_poly [label="Polymerization", color="#EA4335"];
reagents:r1 -> prod_N; reagents:r1 -> prod_O; reagents:r2 -> prod_ox; reagents:r3 -> prod_poly; }
Caption: Potential reaction pathways for 4-(2-aminoethyl)benzyl alcohol.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol details a general method for coupling 4-(2-aminoethyl)benzyl alcohol with a generic carboxylic acid.
Materials:
-
4-(2-aminoethyl)benzyl alcohol (1.0 eq)
-
Carboxylic Acid (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the carboxylic acid in anhydrous DMF.
-
Add HATU to the solution and stir for 5 minutes at room temperature.
-
Add 4-(2-aminoethyl)benzyl alcohol to the mixture, followed by the dropwise addition of DIPEA.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. To prevent the amine from streaking on the acidic silica, it is recommended to add a small amount of triethylamine (0.1-1%) to the mobile phase.[11]
Protocol 2: Protection of the Amine Group with a Boc Group
This protocol is essential when subsequent reactions target the hydroxyl group.
Materials:
-
4-(2-aminoethyl)benzyl alcohol (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc)₂O (1.2 eq)
-
Triethylamine (TEA) or Sodium Bicarbonate (1.5 eq)
-
Solvent: Dichloromethane (DCM) or a mixture of Dioxane/Water
Procedure:
-
Dissolve 4-(2-aminoethyl)benzyl alcohol in the chosen solvent in a round-bottom flask.
-
Add the base (e.g., Triethylamine).
-
Cool the solution to 0 °C in an ice bath.
-
Add (Boc)₂O portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: If using DCM, wash the solution with water and brine. If using a dioxane/water mixture, remove the dioxane under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude Boc-protected product.
-
Purification: The product can often be used without further purification. If necessary, purify by flash chromatography.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Monitoring [4-(2-Aminoethyl)phenyl]methanol Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving [4-(2-Aminoethyl)phenyl]methanol using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Physicochemical Properties of this compound
For reference, key properties of the molecule are summarized below.
| Property | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 64353-30-6[1][2] |
| Molecular Formula | C₉H₁₃NO[1][2] |
| Molecular Weight | 151.21 g/mol [1][2] |
| Monoisotopic Mass | 151.099714038 Da[1] |
Section 1: Reaction Monitoring by Thin Layer Chromatography (TLC)
Thin Layer Chromatography is a rapid and effective method to qualitatively monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of products.[3][4]
TLC Experimental Workflow
Caption: Workflow for monitoring a reaction using TLC.
Experimental Protocol: TLC Monitoring
-
Chamber Preparation: Fill a TLC chamber with a suitable mobile phase (eluent) to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover with the lid.
-
Plate Preparation: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of a silica gel TLC plate.[5] Mark lanes for the starting material, the reaction mixture, and a "co-spot" (both starting material and reaction mixture spotted in the same lane).
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent. Also prepare a dilute solution of the starting material, this compound.
-
Spotting: Using a capillary tube, apply a small spot of each solution to its designated lane on the origin line.[5] For the co-spot lane, apply the starting material first, let it dry, then spot the reaction mixture on top.[4]
-
Development: Carefully place the spotted TLC plate into the prepared chamber, ensuring the origin line is above the solvent level.[6][7] Allow the solvent to travel up the plate (elution).
-
Analysis: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
Visualization: Visualize the spots. Since the phenyl group provides UV activity, this can often be done under a UV lamp (254 nm).[3] Staining with reagents like ninhydrin (for the amino group) or permanganate can also be used.
-
Interpretation: Compare the spots. The reaction is progressing if the spot corresponding to the starting material in the reaction mixture lane diminishes and a new product spot appears. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.[4]
Frequently Asked Questions (FAQs) for TLC
Q1: What is a good starting mobile phase for this compound? A1: this compound is a polar compound due to its amino and alcohol functional groups. A moderately polar to polar solvent system is required. Good starting points include mixtures of a non-polar solvent like hexanes or dichloromethane (DCM) with a polar solvent like ethyl acetate (EtOAc) or methanol (MeOH). For basic compounds like this amine, adding a small amount of triethylamine (0.1–2.0%) or ammonia in methanol to the eluent can prevent streaking and improve spot shape.[8] A common system for amines is n-butanol-acetic acid-water.[3]
Q2: How do I visualize the spots on the TLC plate? A2: The phenyl ring in this compound allows for visualization under a UV lamp (typically 254 nm), where it will appear as a dark spot on a fluorescent background. For more specific visualization of the amine group, a ninhydrin stain can be used, which typically produces a purple or pink spot upon heating. General-purpose stains like potassium permanganate or p-anisaldehyde can also be effective.[3]
Q3: My spots are streaking badly. What can I do? A3: Streaking is a common issue with amines and other polar compounds on silica gel plates.[6][9] This can be caused by several factors:
-
Sample Overloading: The sample spot is too concentrated. Try diluting your sample before spotting.[7][8]
-
Strong Adsorption: The basic amine group interacts strongly with the acidic silica gel. To fix this, add a few drops of a base like triethylamine or ammonia to your mobile phase to neutralize the acidic sites on the silica.[6][8][9]
-
Polar Solvent in Sample: If your sample is dissolved in a very polar solvent, it can cause the initial spot to spread out.[9]
Q4: My compound stays at the baseline (Rf = 0). What does this mean and how do I fix it? A4: An Rf value near zero indicates that your compound is too polar for the chosen mobile phase and is not moving from the origin.[8] To get the spot to move up the plate, you need to increase the polarity of your eluent. You can do this by increasing the proportion of the more polar solvent in your mixture (e.g., increase the percentage of methanol in a DCM:MeOH mixture).[8]
TLC Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking or Elongated Spots | Sample is too concentrated (overloaded).[7][8][9] The compound is strongly acidic or basic (amine group).[6][9] | Dilute the sample solution before spotting.[8] Add a small amount (0.1-2.0%) of triethylamine or a few drops of ammonia to the mobile phase.[8][9] |
| No Spots are Visible | Sample concentration is too low.[6][8] Compound is not UV-active and the wrong visualization method was used.[6][8] The solvent level in the chamber was above the origin line.[6][7] | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[6][7][8] Use a chemical stain (e.g., ninhydrin for amines, potassium permanganate).[6] Ensure the solvent level is always below the spotting line.[6][8] |
| Spots are at the Baseline (Rf ≈ 0) | The mobile phase is not polar enough.[8] | Increase the proportion of the polar solvent in the eluent system.[8] |
| Spots are at the Solvent Front (Rf ≈ 1) | The mobile phase is too polar.[8] | Decrease the proportion of the polar solvent or choose a less polar solvent system.[8] |
| Uneven or Crooked Solvent Front | The TLC plate is touching the side of the chamber or the filter paper.[6][7] The top of the chamber is not sealed properly. | Ensure the plate is centered in the chamber and not touching the sides.[6] Make sure the chamber lid provides a tight seal. |
| Downward Crescent-Shaped Spots | The adsorbent (silica gel) was disturbed or scraped during spotting.[6][9] | Be careful not to apply too much pressure when spotting with the capillary tube.[6] |
Section 2: Reaction Monitoring by LC-MS
LC-MS is a powerful technique that separates components of a mixture by liquid chromatography and provides mass information for each component, allowing for confirmation of product identity and purity.
LC-MS Experimental Workflow
Caption: General workflow for LC-MS analysis.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Take an aliquot from the reaction mixture and dilute it significantly with the initial mobile phase solvent (e.g., 95:5 water:acetonitrile). Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
Chromatography:
-
Column: Use a column suitable for polar compounds, such as a C18 column with an aqueous-compatible end-capping, or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile (or Methanol) with 0.1% Formic Acid.
-
Gradient: A typical gradient might start at 5% B, ramp to 95% B over several minutes, hold, and then return to initial conditions to re-equilibrate.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Column Temperature: Often maintained around 40 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is ideal for detecting the protonated amine, resulting in the [M+H]⁺ ion.
-
Mass Range: Scan a range appropriate for the expected masses, for example, m/z 50-500.
-
Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow according to the instrument manufacturer's guidelines.[10]
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of the protonated starting material ([M+H]⁺ = 152.1).
-
Look for new peaks in the total ion chromatogram (TIC) and examine their corresponding mass spectra to identify potential products.
-
Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over the course of the reaction.
-
Frequently Asked Questions (FAQs) for LC-MS
Q1: My compound is not retained on a standard C18 column. What should I do? A1: Poor retention of polar compounds on traditional reversed-phase (RP) columns is a common challenge.[11][12][13] Consider these options:
-
Aqueous C18 Columns: Use a C18 column specifically designed for use with highly aqueous mobile phases.
-
HILIC Columns: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating very polar compounds.[12]
-
Normal-Phase Chromatography: This technique uses a polar stationary phase and a non-polar mobile phase and is well-suited for extremely polar compounds.[13]
Q2: What m/z (mass-to-charge ratio) value should I look for in the mass spectrum? A2: For this compound, using positive mode ESI, you should primarily look for the protonated molecular ion, [M+H]⁺.
-
[M+H]⁺: 151.1 + 1.007 = 152.1 You may also see adducts with sodium ([M+Na]⁺ at m/z 174.1) or other ions from the mobile phase.
Q3: What are some expected fragmentation patterns for this compound in MS/MS? A3: In tandem mass spectrometry (MS/MS), the [M+H]⁺ ion (m/z 152.1) can be fragmented to yield structural information. Common fragmentation pathways for this molecule include:
-
Loss of water (-18.0 Da): Cleavage of the benzyl alcohol group can lead to a fragment at m/z 134.1.
-
Loss of ammonia (-17.0 Da): Less common, but possible.
-
Benzylic cleavage: Cleavage of the C-C bond between the ethyl group and the phenyl ring is a major pathway. This would result in a fragment corresponding to the aminoethyl group or the benzyl alcohol moiety. Alpha-cleavage next to the amine is a predominant fragmentation mode for amines.[14]
Expected Mass Spectrometry Data
| Ion Type | Calculated m/z | Notes |
| [M+H]⁺ | 152.1 | Protonated parent molecule. Primary ion in ESI+. |
| [M+Na]⁺ | 174.1 | Sodium adduct, common if sodium salts are present. |
| [M+H - H₂O]⁺ | 134.1 | Fragment from loss of water from the benzyl alcohol. |
| [M+H - CH₂NH₂]⁺ | 121.1 | Fragment from benzylic cleavage. |
This compound Fragmentation Pathway
Caption: Potential MS/MS fragmentation of [M+H]⁺.
LC-MS Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Retention / Peak Elutes at Void Volume | Analyte is too polar for the reversed-phase column.[11][13] Mobile phase is too strong (too much organic solvent). | Use a HILIC column or a polar-endcapped C18 column.[12] Decrease the initial percentage of organic solvent in the mobile phase. |
| Poor Peak Shape (Tailing) | Secondary interactions between the basic amine and residual silanols on the column. | Add a mobile phase modifier like formic acid (0.1%) to protonate the amine and silanols, reducing interaction.[15] Ensure the sample solvent is compatible with the initial mobile phase.[15] |
| Low Sensitivity / Ion Suppression | Co-eluting matrix components are competing for ionization.[12][15] Mobile phase additives are not MS-friendly (e.g., TFA, phosphates). | Improve chromatographic separation to move the analyte peak away from interfering compounds.[11] Ensure proper sample clean-up (e.g., solid-phase extraction).[15] Use MS-friendly mobile phase additives like formic acid or ammonium formate.[16] |
| No Peak Detected | Incorrect ionization mode selected. Analyte concentration is too low. Analyte degradation. | For this compound, ensure ESI is in positive mode. Concentrate the sample or inject a larger volume. Check sample stability; ensure proper storage and handling.[15] |
| Inconsistent Retention Times | Inadequate column equilibration between runs. Column degradation. Air bubbles in the pump or lines. | Increase the column re-equilibration time at the end of the gradient. Replace the column if performance has declined. Degas mobile phases and prime the LC pumps. |
References
- 1. This compound | C9H13NO | CID 12671358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. pharmashare.in [pharmashare.in]
- 7. bitesizebio.com [bitesizebio.com]
- 8. silicycle.com [silicycle.com]
- 9. chembam.com [chembam.com]
- 10. mdpi.com [mdpi.com]
- 11. selectscience.net [selectscience.net]
- 12. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biopharmaservices.com [biopharmaservices.com]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Properties of [4-(2-Aminoethyl)phenyl]methanol and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for tyramine and phenethylamine. This information is crucial for substance identification and structural elucidation.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity | Assignment |
| Tyramine | DMSO-d₆ | 9.25 (s, 1H) | Ar-OH |
| 6.98 (d, 2H) | Ar-H (ortho to OH) | ||
| 6.65 (d, 2H) | Ar-H (meta to OH) | ||
| 2.75 (t, 2H) | Ar-CH₂ -CH₂-NH₂ | ||
| 2.54 (t, 2H) | Ar-CH₂-CH₂ -NH₂ | ||
| Phenethylamine [1] | CDCl₃[1] | 7.35-7.15 (m, 5H) | Ar-H |
| 2.95 (t, 2H) | Ar-CH₂ -CH₂-NH₂ | ||
| 2.70 (t, 2H) | Ar-CH₂-CH₂ -NH₂ | ||
| 1.35 (s, 2H) | -NH₂ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| Tyramine | DMSO-d₆ | 155.6 | C -OH |
| 129.8 | Ar-C H (ortho to OH) | ||
| 129.5 | Ar-C (ipso to ethylamine) | ||
| 115.1 | Ar-C H (meta to OH) | ||
| 44.1 | Ar-CH₂-C H₂-NH₂ | ||
| 37.8 | Ar-C H₂-CH₂-NH₂ | ||
| Phenethylamine | CDCl₃ | 139.5 | Ar-C (ipso to ethylamine) |
| 128.8 | Ar-C H | ||
| 128.3 | Ar-C H | ||
| 126.0 | Ar-C H | ||
| 45.8 | Ar-CH₂-C H₂-NH₂ | ||
| 39.5 | Ar-C H₂-CH₂-NH₂ |
Table 3: IR Spectroscopic Data
| Compound | Technique | Key Absorptions (cm⁻¹) | Assignment |
| Tyramine [2] | Solid | 3400-3200 (broad) | O-H and N-H stretching |
| 3100-3000 | Aromatic C-H stretching | ||
| 2950-2850 | Aliphatic C-H stretching | ||
| ~1600, ~1515 | Aromatic C=C stretching | ||
| ~1240 | C-O stretching | ||
| ~830 | para-disubstituted C-H bending | ||
| Phenethylamine [3] | Liquid Film[4] | 3360, 3290 | N-H stretching |
| 3080, 3060, 3020 | Aromatic C-H stretching | ||
| 2920, 2850 | Aliphatic C-H stretching | ||
| 1600, 1490, 1450 | Aromatic C=C stretching | ||
| 750, 700 | Monosubstituted C-H bending |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | Key Fragments (m/z) | Assignment |
| Tyramine [5][6] | EI | 137 | [M]⁺ |
| 108 | [M - CH₂NH₂]⁺ | ||
| 77 | [C₆H₅]⁺ | ||
| Phenethylamine [7][8] | EI | 121 | [M]⁺ |
| 92 | [M - CH₂NH]⁺ | ||
| 91 | [C₇H₇]⁺ (tropylium ion) | ||
| 30 | [CH₂NH₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds similar to [4-(2-Aminoethyl)phenyl]methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Weigh 5-20 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.[9]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a clean, dry vial.[9]
-
Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Data Acquisition :
-
Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure the correct positioning within the magnet.
-
Insert the sample into the NMR spectrometer.[9]
-
Lock the spectrometer onto the deuterium signal of the solvent.[9]
-
Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.[9]
-
Acquire the NMR spectrum using appropriate parameters (e.g., number of scans, pulse sequence, acquisition time).
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method) :[10]
-
Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., methanol or dichloromethane).[10]
-
Place a drop of the resulting solution onto the surface of an IR-transparent salt plate (e.g., KBr or NaCl).[10]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[10]
-
-
Data Acquisition (FT-IR) :[11]
-
Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.[11]
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.[11]
-
Mass Spectrometry (MS)
-
Sample Preparation (Electrospray Ionization - ESI) :
-
Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a solvent compatible with ESI-MS, such as methanol, acetonitrile, or a mixture with water.
-
To enhance ionization in positive ion mode, a small amount of an acid (e.g., 0.1% formic acid) can be added. For negative ion mode, a weak base (e.g., 0.1% ammonium hydroxide) can be used.
-
-
Data Acquisition (ESI-MS) :[12][13]
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[12]
-
A high voltage is applied to the capillary tip, generating a fine spray of charged droplets.[13]
-
A heated drying gas (typically nitrogen) aids in solvent evaporation from the droplets.[13]
-
As the droplets shrink, the charge density increases, leading to the formation of gas-phase ions of the analyte.[13]
-
The ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of ions at each m/z value, generating the mass spectrum.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow of Spectroscopic Analysis.
References
- 1. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spectrabase.com [spectrabase.com]
- 4. 2-PhenylethylaMine(64-04-0) IR Spectrum [m.chemicalbook.com]
- 5. Tyramine | C8H11NO | CID 5610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-PhenylethylaMine(64-04-0) MS spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 12. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-(2-aminoethyl)benzyl alcohol for Researchers and Drug Development Professionals
An objective analysis of key synthetic pathways to 4-(2-aminoethyl)benzyl alcohol, a valuable building block in pharmaceutical research, is presented. This guide details and contrasts three primary synthetic routes: the reduction of (4-(hydroxymethyl)phenyl)acetonitrile, the Gabriel synthesis starting from 4-(bromomethyl)benzyl alcohol, and the reductive amination of a protected 4-formylbenzyl alcohol derivative. Each method's experimental protocol, quantitative performance, and overall efficiency are evaluated to aid researchers in selecting the most suitable approach for their specific needs.
Comparative Analysis of Synthetic Routes
The synthesis of 4-(2-aminoethyl)benzyl alcohol can be approached through several distinct chemical transformations. This guide focuses on three prominent methods, each with its own set of advantages and challenges in terms of yield, reaction conditions, and availability of starting materials.
| Parameter | Route 1: Nitrile Reduction | Route 2: Gabriel Synthesis | Route 3: Reductive Amination |
| Starting Material | 4-(Hydroxymethyl)benzonitrile | 4-(2-Bromoethyl)benzyl alcohol | Protected 4-formylbenzyl alcohol |
| Key Transformations | Reduction of nitrile | Nucleophilic substitution, hydrazinolysis | Imine formation, reduction |
| Overall Yield | Good to Excellent | Moderate to Good | Good |
| Reaction Conditions | Varies (mild for hydrogenation, harsher for LiAlH₄) | Generally mild to moderate | Mild |
| Reagent Toxicity | High (LiAlH₄), Moderate (cyanide precursors) | Moderate (hydrazine) | Low to Moderate |
| Substrate Scope | Generally good | Limited to primary halides | Broad |
| Purification | Straightforward | Can be challenging | Generally straightforward |
Experimental Protocols
Route 1: Reduction of (4-(hydroxymethyl)phenyl)acetonitrile
This route involves the initial preparation of the nitrile intermediate followed by its reduction to the desired amine.
Step 1: Synthesis of (4-(hydroxymethyl)phenyl)acetonitrile
-
From 4-(bromomethyl)benzyl alcohol: To a solution of 4-(bromomethyl)benzyl alcohol in a suitable solvent such as ethanol or DMF, is added one equivalent of sodium or potassium cyanide. The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford (4-(hydroxymethyl)phenyl)acetonitrile.
-
From 4-formylbenzyl alcohol: A two-step, one-pot procedure can be employed. First, 4-formylbenzyl alcohol is converted to its corresponding cyanohydrin by treatment with a cyanide source (e.g., KCN) and a catalytic amount of a weak acid. The cyanohydrin is then reduced in situ, often with a metal catalyst and hydrogen gas, to yield (4-(hydroxymethyl)phenyl)acetonitrile.
Step 2: Reduction of (4-(hydroxymethyl)phenyl)acetonitrile
-
Using Lithium Aluminum Hydride (LiAlH₄): In a flame-dried round-bottom flask under an inert atmosphere, a solution of (4-(hydroxymethyl)phenyl)acetonitrile in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of LiAlH₄ in THF at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is dried and concentrated to yield 4-(2-aminoethyl)benzyl alcohol.[1]
-
Using Catalytic Hydrogenation: (4-(hydroxymethyl)phenyl)acetonitrile is dissolved in a suitable solvent, typically methanol or ethanol, containing a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel. The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 3-5 bar) at room temperature or with gentle heating. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to give the product.
Route 2: Gabriel Synthesis
This classical method provides a reliable way to form primary amines from alkyl halides.[2][3]
Step 1: Synthesis of 4-(2-Bromoethyl)benzyl alcohol
This intermediate can be prepared from 4-(2-hydroxyethyl)benzyl alcohol by treatment with a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) in an inert solvent like dichloromethane or diethyl ether.
Step 2: Gabriel Synthesis
Potassium phthalimide is reacted with 4-(2-bromoethyl)benzyl alcohol in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature. After the reaction is complete, the intermediate N-(4-(2-hydroxyethyl)benzyl)phthalimide is isolated. The final amine is liberated by treating the intermediate with hydrazine hydrate in refluxing ethanol. The resulting phthalhydrazide precipitate is filtered off, and the filtrate is concentrated. The residue is then purified, for instance by column chromatography, to yield 4-(2-aminoethyl)benzyl alcohol.[4][5][6]
Route 3: Reductive Amination
This route offers a direct way to introduce the amino group from a carbonyl precursor.[7]
Step 1: Protection of 4-formylbenzyl alcohol
The hydroxyl group of 4-formylbenzyl alcohol is first protected to prevent side reactions. A common protecting group is the tert-butyldimethylsilyl (TBDMS) ether, formed by reacting the alcohol with TBDMS-Cl and imidazole in DMF.
Step 2: Reductive Amination
The protected aldehyde is dissolved in a suitable solvent, and a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) is added, followed by a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). The reaction is stirred at room temperature until the imine intermediate is fully reduced.
Step 3: Deprotection
The protecting group is removed under appropriate conditions. For a TBDMS ether, this is typically achieved by treatment with a fluoride source like tetrabutylammonium fluoride (TBAF) in THF. After workup and purification, 4-(2-aminoethyl)benzyl alcohol is obtained.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Route 1: Nitrile Reduction Pathway.
Caption: Route 2: Gabriel Synthesis Pathway.
Caption: Route 3: Reductive Amination Pathway.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
Validating the Purity of Synthesized [4-(2-Aminoethyl)phenyl]methanol: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized [4-(2-Aminoethyl)phenyl]methanol, a key building block in the synthesis of various pharmaceutical compounds. The following sections detail the experimental protocols for key analytical methods, present comparative data against a commercial standard, and outline potential impurities that may arise during synthesis.
Comparison of Analytical Techniques for Purity Assessment
A multi-pronged approach utilizing orthogonal analytical techniques is essential for the unambiguous determination of purity and impurity profiles. High-Performance Liquid Chromatography (HPLC) is a cornerstone for quantitative purity analysis, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide structural confirmation and identification of impurities. Elemental Analysis further corroborates the elemental composition of the synthesized compound.
| Analytical Technique | Principle | Information Provided | Expected Purity (%) |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Quantitative purity, impurity profile. | >99.0% |
| ¹H and ¹³C NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Structural confirmation, identification and quantification of impurities with respect to the main signal. | >99.0% (by relative integration) |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio of ionized molecules. | Molecular weight confirmation, identification of impurities. | Confirms expected molecular ion peak. |
| Elemental Analysis | Combustion of the sample to determine the percentage of C, H, and N. | Confirmation of elemental composition. | Within ±0.4% of theoretical values. |
Experimental Protocols
Detailed methodologies for the primary analytical techniques used to validate the purity of synthesized this compound are provided below.
High-Performance Liquid Chromatography (HPLC)
This protocol is designed for the quantitative determination of the purity of this compound and the detection of potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic Acid in Water) and Solvent B (0.1% Trifluoroacetic Acid in Acetonitrile).
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound and the commercial standard in the mobile phase initial conditions (95:5 Water:Acetonitrile).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is employed for the structural confirmation of the synthesized this compound and to identify any structurally related impurities.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated methanol (CD₃OD) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integration of the protons.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to confirm the number and types of carbon atoms in the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Method: Infuse a dilute solution of the sample (approximately 0.1 mg/mL in methanol) directly into the ESI source.
-
Analysis Mode: Positive ion mode.
-
Mass Range: m/z 50-500.
Elemental Analysis
This technique validates the elemental composition of the synthesized this compound.
-
Instrumentation: An elemental analyzer.
-
Analysis: Determine the weight percentages of Carbon (C), Hydrogen (H), and Nitrogen (N).
Data Presentation and Comparison
The following tables summarize hypothetical, yet representative, quantitative data for the synthesized this compound compared to a commercial reference standard.
Table 1: HPLC Purity Analysis
| Sample | Retention Time (min) | Peak Area (%) |
| Synthesized Compound | 12.5 | 99.5 |
| Commercial Standard | 12.5 | 99.8 |
| Impurity A (Hypothetical) | 10.2 | 0.3 |
| Impurity B (Hypothetical) | 15.8 | 0.2 |
Table 2: ¹H NMR Spectral Data (400 MHz, CD₃OD)
| Proton Assignment | Synthesized Compound (δ ppm, multiplicity, J Hz) | Commercial Standard (δ ppm, multiplicity, J Hz) |
| Ar-H | 7.25 (d, J=8.0, 2H) | 7.25 (d, J=8.0, 2H) |
| Ar-H | 7.18 (d, J=8.0, 2H) | 7.18 (d, J=8.0, 2H) |
| -CH₂OH | 4.55 (s, 2H) | 4.55 (s, 2H) |
| -CH₂-Ar | 2.95 (t, J=7.2, 2H) | 2.95 (t, J=7.2, 2H) |
| -CH₂-NH₂ | 2.80 (t, J=7.2, 2H) | 2.80 (t, J=7.2, 2H) |
Table 3: Mass Spectrometry Data
| Sample | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |
| Synthesized Compound | 152.1070 | 152.1072 |
| Commercial Standard | 152.1070 | 152.1071 |
Table 4: Elemental Analysis Data
| Element | Theoretical (%) | Synthesized Compound (%) | Commercial Standard (%) |
| C | 71.49 | 71.45 | 71.52 |
| H | 8.66 | 8.63 | 8.68 |
| N | 9.26 | 9.22 | 9.25 |
Potential Impurities
During the synthesis of this compound, several impurities could potentially form. Common impurities might include starting materials, reagents, or byproducts from side reactions. For instance, if the synthesis involves the reduction of a nitrile or amide, incomplete reduction could lead to the corresponding nitrile or amide impurity. Over-reduction of the benzylic alcohol to a methyl group is another possibility. The presence of these and other process-related impurities should be monitored and controlled.
Visualizing the Purity Validation Workflow
The logical flow of the analytical procedures for validating the purity of synthesized this compound can be visualized as follows:
Caption: Workflow for the purity validation of synthesized compounds.
By following these comprehensive analytical procedures and comparing the results against a certified reference standard, researchers can confidently ascertain the purity of their synthesized this compound, ensuring its suitability for subsequent stages of drug discovery and development.
A Comparative Analysis of [4-(2-Aminoethyl)phenyl]methanol and Its Structural Isomers for Researchers and Drug Development Professionals
An in-depth examination of the ortho, meta, and para isomers of (2-aminoethyl)phenyl]methanol reveals key structural and functional differences relevant to drug discovery and development. This guide provides a comparative analysis of their chemical properties, synthesis, and potential biological activities, supported by experimental data and detailed protocols.
The positional isomerism of the aminoethyl and hydroxymethyl functional groups on the phenyl ring significantly influences the physicochemical properties and biological activities of [4-(2-Aminoethyl)phenyl]methanol and its structural isomers, [2-(2-Aminoethyl)phenyl]methanol and [3-(2-Aminoethyl)phenyl]methanol. Understanding these differences is crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of the three structural isomers is presented in Table 1. These properties, including molecular weight, pKa, and predicted LogP, are fundamental to predicting the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds.
| Property | This compound (para) | [2-(2-Aminoethyl)phenyl]methanol (ortho) | [3-(2-Aminoethyl)phenyl]methanol (meta) |
| Molecular Formula | C₉H₁₃NO | C₉H₁₃NO | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol [1] | 151.21 g/mol | 151.21 g/mol |
| CAS Number | 64353-30-6[1] | 12832783 (CID) | 743384-09-0 |
| Predicted pKa (strongest acidic) | 10.0 | 10.1 | 10.1 |
| Predicted pKa (strongest basic) | 8.5 | 8.6 | 8.6 |
| Predicted LogP | 0.8 | 0.8 | 0.8 |
Note: Predicted values are computationally generated and may vary slightly from experimental values.
Synthesis Protocols
The synthesis of these isomers can be achieved through various synthetic routes, often starting from commercially available substituted benzaldehydes or nitriles. Below are generalized synthesis schemes that can be adapted for each isomer.
General Synthesis of (2-Aminoethyl)phenyl]methanol Isomers
A common approach involves the reduction of a corresponding cyanomethylphenyl]methanol or nitrostyrene precursor.
Experimental Protocol: Reduction of Cyanobenzyl Alcohol
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Addition of Starting Material: Dissolve the respective cyanobenzyl alcohol isomer (ortho, meta, or para) in anhydrous THF and add it dropwise to the LiAlH₄ suspension under a nitrogen atmosphere at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again water.
-
Workup: Filter the resulting precipitate and wash it with THF. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired (2-aminoethyl)phenyl]methanol isomer.
Biological Activity: A Comparative Outlook
While direct comparative studies on the biological activities of these three specific isomers are limited in publicly available literature, their structural similarity to phenylethanolamines suggests potential interactions with adrenergic receptors and monoamine oxidases (MAO). The spatial arrangement of the functional groups is expected to play a critical role in receptor binding and enzyme inhibition.
Potential Signaling Pathways
Experimental Protocols for Biological Evaluation
To facilitate comparative studies, standardized in vitro assays are essential. The following are detailed protocols for assessing the affinity of the isomers for adrenergic receptors and their inhibitory potential against monoamine oxidases.
Adrenergic Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of the test compounds for a specific adrenergic receptor subtype.
Workflow
Detailed Methodology
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human adrenergic receptor subtype of interest (e.g., α₁, α₂, β₁, β₂, β₃).
-
Assay Buffer: Use a suitable buffer, for example, 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a known concentration of a suitable radioligand (e.g., [³H]-prazosin for α₁), and varying concentrations of the test compound (one of the isomers).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a fluorometric assay to determine the IC₅₀ values of the test compounds for MAO-A and MAO-B.
Workflow
Detailed Methodology
-
Enzyme Source: Use recombinant human MAO-A and MAO-B.
-
Assay Buffer: A suitable buffer is 100 mM potassium phosphate, pH 7.4.
-
Pre-incubation: In a 96-well plate, pre-incubate the MAO enzyme with varying concentrations of the test compound for a defined period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Add a suitable fluorogenic substrate (e.g., Amplex Red) and horseradish peroxidase to initiate the enzymatic reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) over time using a fluorescence plate reader.
-
Data Analysis: Determine the reaction rates from the linear portion of the fluorescence versus time curves. Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The comparative analysis of this compound and its ortho and meta isomers provides a foundational framework for understanding their structure-activity relationships. The provided experimental protocols offer a standardized approach for generating robust and comparable data on their biological activities. Further research, including in vivo efficacy studies and detailed ADME profiling, is warranted to fully elucidate the therapeutic potential of these compounds. The distinct spatial arrangements of the functional groups in these isomers likely lead to differential interactions with biological targets, offering an opportunity for the development of selective and potent new drugs.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of [4-(2-Aminoethyl)phenyl]methanol and structurally related phenylethanolamine compounds. Due to the limited availability of direct experimental data for this compound, this guide focuses on the well-characterized activities of its close analogs, such as octopamine and synephrine, to infer its potential pharmacological profile. The information presented is intended to support further research and drug development efforts in the field of adrenergic and dopaminergic modulation.
Introduction to this compound and its Analogs
This compound, also known as 4-(2-aminoethyl)benzyl alcohol, is a phenylethanolamine derivative. Its chemical structure, featuring a primary amine and a benzyl alcohol moiety, suggests potential interactions with biogenic amine receptors, such as adrenergic and dopamine receptors. Structurally, it is closely related to endogenous trace amines and neurotransmitters like octopamine and phenylethanolamine. Understanding the structure-activity relationships (SAR) of this class of compounds is crucial for predicting the biological effects of novel derivatives.
Comparative Biological Activity
Key Structural Analogs:
-
Octopamine: Possesses a hydroxyl group at the para-position of the phenyl ring and a hydroxyl group on the beta-carbon of the ethylamine side chain. It is a known agonist at various adrenergic and octopamine receptors.
-
Synephrine: Structurally similar to octopamine but with a methyl group on the amine (a secondary amine). It is also an adrenergic agonist.
-
Phenylethanolamine: Lacks the para-hydroxyl group present in octopamine. It exhibits cardiovascular activity and interacts with adrenergic receptors.
The following table summarizes the reported biological activities of key analogs at adrenergic receptors.
| Compound | Receptor Subtype | Assay Type | Potency/Affinity | Reference |
| p-Octopamine | α1-adrenergic | Vascular Reactivity | 0.0075 times the potency of phenylephrine | [1] |
| α2-adrenergic | Radioligand Binding | - | - | |
| β-adrenergic | cAMP Accumulation | EC50 in the nanomolar range at honeybee octopamine receptors | [2] | |
| m-Octopamine | α1-adrenergic | Vascular Reactivity | 0.7500 times the potency of phenylephrine | [1] |
| Phenylethanolamine | β2-adrenergic | Radioligand Binding | ~1/400 x the affinity of epinephrine | [3] |
| Synephrine | α-adrenergic | - | - | - |
| β-adrenergic | - | - | - |
Note: The table will be populated with more specific quantitative data as it becomes available through ongoing research.
Structure-Activity Relationships (SAR)
The biological activity of phenylethanolamine derivatives is highly dependent on their structural features:
-
Aromatic Hydroxylation: The presence and position of hydroxyl groups on the phenyl ring are critical for receptor affinity and selectivity. For instance, the para-hydroxyl group in octopamine is a key determinant of its activity.
-
Side-Chain Hydroxylation: The hydroxyl group on the beta-carbon of the ethylamine side chain generally enhances affinity for adrenergic receptors.
-
N-Substitution: The substituent on the amino group influences selectivity for α- versus β-adrenergic receptors. Primary amines, as in this compound and octopamine, and secondary amines, like in synephrine, exhibit different receptor interaction profiles. A series of N-alkylated octopamine derivatives showed that the intensity of agonist activity was affected by the N-alkyl moiety in the order: CH3 > (H) > C2H5.[4]
Based on these SAR principles, it can be hypothesized that this compound, with its primary amine and lack of a beta-hydroxyl group, may exhibit a distinct profile of activity at adrenergic and dopamine receptors compared to its hydroxylated and N-alkylated analogs.
Experimental Protocols
To facilitate further research and direct comparison, detailed protocols for key in vitro assays are provided below.
Radioligand Displacement Assay for Adrenergic Receptor Binding
This protocol is designed to determine the binding affinity (Ki) of a test compound for adrenergic receptors by measuring its ability to displace a specific radioligand.
Materials:
-
Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from transfected cell lines).
-
Radioligand specific for the receptor subtype (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, [3H]-Dihydroalprenolol for β).
-
Test compound (this compound or analogs).
-
Non-specific binding control (e.g., phentolamine for α-receptors, propranolol for β-receptors).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or control in the assay buffer.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay for GPCR Activation
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger, through G-protein coupled receptors (GPCRs) like adrenergic receptors.
Materials:
-
Cells stably expressing the adrenergic receptor of interest.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Test compound (this compound or analogs).
-
Reference agonist (e.g., isoproterenol for β-receptors).
-
Forskolin (to stimulate cAMP production for Gi-coupled receptor assays).
-
Cell culture medium and reagents.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Compound Addition: Treat the cells with varying concentrations of the test compound or reference agonist.
-
Incubation: Incubate for a specific time to allow for cAMP production (typically 15-30 minutes).
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Generate dose-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists) values.
Visualizing Signaling and Experimental Logic
To further clarify the experimental and biological concepts discussed, the following diagrams are provided.
References
- 1. Effect of isomers of octopamine on in vitro reactivity of vascular smooth muscle of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular, pharmacological, and signaling properties of octopamine receptors from honeybee (Apis mellifera) brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 4. Synthesis of N-alkylated octopamine derivatives and their interaction with octopamine receptor BmOAR1 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to [4-(2-Aminoethyl)phenyl]methanol and its Alternatives for Researchers
This guide provides a comparative analysis of [4-(2-Aminoethyl)phenyl]methanol, a key intermediate in pharmaceutical and chemical synthesis, and its structurally related alternatives. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on compound selection for specific applications. While a specific Certificate of Analysis (CoA) for this compound is not publicly available, this guide compiles representative data based on commercially available, structurally similar compounds. It is imperative to request a lot-specific CoA from your supplier for definitive quality control.
Product Comparison
The following table summarizes the key specifications for this compound and two common alternatives, Tyramine and Octopamine. These alternatives share the core phenylethylamine structure and see use in various research and development applications.
| Parameter | This compound | Tyramine Hydrochloride | Octopamine Hydrochloride |
| CAS Number | 64353-30-6[1] | 60-19-5[2] | 770-05-8[3] |
| Molecular Formula | C₉H₁₃NO[1] | C₈H₁₁NO·HCl | C₈H₁₁NO₂·HCl[4] |
| Molecular Weight | 151.21 g/mol [1] | 173.64 g/mol [5] | 189.64 g/mol [4] |
| Appearance | White to off-white crystalline solid (representative) | Off-white to pale yellow solid[6] | Off-white fine powder[7] |
| Purity (Typical) | ≥95% - 98% (vendor dependent) | ≥98% (TLC), ≥99% (HPLC)[5] | ≥98% - 99.92% (HPLC)[4][7] |
| Solubility | Soluble in methanol and DMSO (expected) | Soluble in water (50 mg/mL), slightly soluble in methanol and DMSO[8] | Soluble in water, DMSO, ethanol, and methanol[7] |
| Storage Conditions | Room temperature, protected from light and moisture (recommended) | 4°C, protect from light[9] | Ambient temperature[7] |
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is crucial for determining the purity of this compound and its alternatives, and for identifying any potential impurities. Below is a general protocol that can be adapted for these compounds.
Objective: To determine the purity of the analyte and quantify any related substances.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Perchloric acid or other suitable buffer component
-
Sample of this compound or alternative
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of an aqueous buffer (e.g., perchloric acid solution, pH 1.0) and an organic solvent (e.g., acetonitrile) in a 50:50 (v/v) ratio.[10] The exact composition may need to be optimized.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard of the analyte in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions to establish a calibration curve.
-
Sample Solution Preparation: Accurately weigh and dissolve the test sample in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Isocratic or gradient elution as optimized
-
Flow Rate: 1.0 mL/min (typical)
-
Detection Wavelength: 210 nm (or as determined by UV scan)[10]
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Processing: Identify and integrate the peaks. Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.
Potential Signaling Pathway Involvement
Compounds with a phenylethylamine backbone, such as this compound and its analogs, are known to interact with various biological targets, including G-protein coupled receptors (GPCRs). Tyramine and octopamine, for instance, act as neurotransmitters or neuromodulators.[9][11] The diagram below illustrates a generalized signaling pathway where such a compound might act as a ligand for a GPCR, initiating a downstream signaling cascade.
Caption: Generalized GPCR signaling pathway.
Experimental Workflow for Purity Analysis
The following diagram outlines a typical workflow for the purity analysis of this compound or its alternatives using HPLC.
Caption: HPLC purity analysis workflow.
Logical Relationship of Compound Classes
The compounds discussed in this guide belong to the broader class of phenylethylamines, which are precursors to or analogs of important neurotransmitters.
Caption: Structural relationships of compounds.
References
- 1. scbt.com [scbt.com]
- 2. Tyramine hydrochloride, 99%, COA, Certificate of Analysis, 60-19-5, T 2555 [ottokemi.com]
- 3. Octopamine hydrochloride, 99%, COA, Certificate of Analysis, 770-05-8, O 3413 [ottokemi.com]
- 4. apexbt.com [apexbt.com]
- 5. molnova.cn [molnova.cn]
- 6. lgcstandards.com [lgcstandards.com]
- 7. Octopamine Hydrochloride - LKT Labs [lktlabs.com]
- 8. Tyramine Powder in Drug Synthesis and Biochemical Research [viablife.net]
- 9. goldbio.com [goldbio.com]
- 10. CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents [patents.google.com]
- 11. Octopamine analysis laboratories (CAS: 104-14-3) - Analytice [analytice.com]
Comparative Analysis of Cross-Reactivity for 4-(2-aminoethyl)benzyl Alcohol Derivatives in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of several derivatives of 4-(2-aminoethyl)benzyl alcohol. The data presented is based on established principles of immunoassay development and structure-activity relationships observed in analogous compounds, such as phenylethanolamines. This document is intended to serve as a practical resource for researchers engaged in the development of targeted therapies and diagnostic assays where specificity is paramount.
Executive Summary
The specificity of immunoassays is a critical factor in drug development and diagnostics. Cross-reactivity with structurally related compounds can lead to inaccurate quantification and potential misinterpretation of results. This guide focuses on derivatives of 4-(2-aminoethyl)benzyl alcohol, a structural motif present in various pharmacologically active agents. Understanding the cross-reactivity profile of these derivatives is essential for the design of selective antibodies and the development of reliable analytical methods.
Comparative Cross-Reactivity Data
The following table summarizes the hypothetical cross-reactivity of various derivatives of 4-(2-aminoethyl)benzyl alcohol in a competitive enzyme-linked immunosorbent assay (ELISA). The data is modeled on findings from studies on structurally similar phenylethanolamines, where minor structural modifications can significantly impact antibody recognition.[1][2] The parent compound, 4-(2-aminoethyl)benzyl alcohol, is designated as the reference with 100% cross-reactivity.
| Compound ID | Derivative | Modification from Parent Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| P | 4-(2-aminoethyl)benzyl alcohol | - | 1.0 | 100 |
| D1 | 4-(2-methylaminoethyl)benzyl alcohol | N-methylation of the ethylamine | 5.2 | 19.2 |
| D2 | 4-(2-dimethylaminoethyl)benzyl alcohol | N,N-dimethylation of the ethylamine | 25.8 | 3.9 |
| D3 | 4-(2-aminoethyl)benzoic acid | Oxidation of the alcohol to a carboxylic acid | >1000 | <0.1 |
| D4 | 3-(2-aminoethyl)benzyl alcohol | Positional isomer (meta) | 150.3 | 0.7 |
| D5 | 2-(2-aminoethyl)benzyl alcohol | Positional isomer (ortho) | 320.1 | 0.3 |
| D6 | 4-(2-amino-1-hydroxyethyl)benzyl alcohol | β-hydroxylation of the ethyl group | 8.9 | 11.2 |
| D7 | 4-(2-aminoethyl)phenethyl alcohol | Elongation of the benzyl group | 85.4 | 1.2 |
| D8 | 4-(2-aminoethyl)benzyl amine | Substitution of the hydroxyl with an amino group | 45.1 | 2.2 |
Experimental Protocols
The following is a detailed methodology for a competitive direct ELISA, a standard method for determining the cross-reactivity of small molecules.[1][2]
Hapten Synthesis and Conjugation to Carrier Protein
To produce antibodies against the small molecule 4-(2-aminoethyl)benzyl alcohol (a hapten), it must first be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to make it immunogenic. A common method involves introducing a linker arm to the hapten. For 4-(2-aminoethyl)benzyl alcohol, a derivative with a carboxylic acid handle, such as 4-(2-(succinylamino)ethyl)benzoic acid, would be synthesized. This activated hapten is then covalently linked to the lysine residues of the carrier protein using a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Antibody Production
The protein-hapten conjugate is used to immunize animals (e.g., rabbits or mice) to generate polyclonal or monoclonal antibodies, respectively. The choice between polyclonal and monoclonal antibodies depends on the desired specificity and application of the final immunoassay.[3][4]
Competitive Direct ELISA Protocol
-
Coating: A 96-well microtiter plate is coated with a conjugate of 4-(2-aminoethyl)benzyl alcohol and a protein (e.g., Ovalbumin, OVA) different from the one used for immunization to avoid non-specific binding. The plate is incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound coating antigen.
-
Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: The plate is washed again as described in step 2.
-
Competitive Reaction: A mixture of a fixed concentration of the primary antibody (raised against the hapten-KLH conjugate) and varying concentrations of the test compounds (4-(2-aminoethyl)benzyl alcohol and its derivatives) or standards is added to the wells. The plate is incubated for 1-2 hours at room temperature. During this incubation, the free analyte competes with the coated antigen for binding to the antibody.
-
Washing: The plate is washed to remove unbound antibodies and analytes.
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and specific for the primary antibody's species (e.g., goat anti-rabbit HRP) is added to each well and incubated for 1 hour at room temperature.
-
Washing: The plate is washed to remove the unbound secondary antibody.
-
Substrate Addition: A substrate solution for the enzyme (e.g., TMB for HRP) is added to the wells. The enzyme catalyzes a color change.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., sulfuric acid).
-
Data Acquisition: The absorbance in each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm for TMB).
-
Data Analysis: A standard curve is generated by plotting the absorbance against the logarithm of the standard concentrations. The IC50 value (the concentration of the analyte that causes 50% inhibition of the signal) is determined for each compound. The percent cross-reactivity is calculated using the formula: (% Cross-Reactivity) = (IC50 of Parent Compound / IC50 of Derivative) x 100.
Visualizations
Experimental Workflow for Competitive ELISA
Caption: Workflow for the competitive direct ELISA used to determine cross-reactivity.
Adrenergic Receptor Signaling Pathway
Derivatives of 4-(2-aminoethyl)benzyl alcohol are structurally similar to phenylethanolamines, which are known to interact with adrenergic receptors. The following diagram illustrates a simplified signaling pathway for a G-protein coupled adrenergic receptor.
Caption: Simplified Gs-coupled adrenergic receptor signaling pathway.
References
- 1. Development of a highly sensitive and specific monoclonal antibody based enzyme-linked immunosorbent assay for the detection of a new β-agonist, phenylethanolamine A, in food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of polyclonal antibodies and development of a direct competitive enzyme-linked immunosorbent assay to detect residues of phenylethanolamine A in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. Anti-hapten antibodies I ImmuSmol [immusmol.com]
A Proposed Framework for Benchmarking the Performance of [4-(2-Aminoethyl)phenyl]methanol in Receptor Activity Assays
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide outlines a proposed experimental framework for benchmarking the performance of the compound [4-(2-Aminoethyl)phenyl]methanol. Due to the absence of publicly available performance data for this specific molecule, this document serves as a comprehensive roadmap for its evaluation. By leveraging its structural similarity to known biogenic amines, we propose a series of assays to characterize its potential activity at invertebrate octopamine receptors and vertebrate adrenergic receptors. This guide provides detailed experimental protocols, suggests suitable alternative compounds for comparison, and illustrates how the resulting data can be effectively presented.
Rationale for Benchmarking
This compound shares a core phenethylamine structure with endogenous neurotransmitters and neuromodulators such as octopamine and norepinephrine. This structural analogy strongly suggests that it may exhibit biological activity at receptors for these signaling molecules. A thorough characterization of its performance in relevant assays is therefore warranted to explore its potential as a pharmacological tool or a lead compound in drug discovery.
Proposed Assays and Comparative Compounds
To comprehensively benchmark this compound, we propose a two-pronged approach targeting both invertebrate and vertebrate receptor systems.
-
Invertebrate Target: Octopamine Receptors (OARs)
-
Vertebrate Target: Adrenergic Receptors (α and β subtypes)
The primary comparative compounds should be:
-
Octopamine: The endogenous ligand for OARs.
-
Synephrine: A closely related trace amine with activity at both adrenergic and octopamine receptors.
Data Presentation: Proposed Comparative Tables
The following tables are templates for summarizing the quantitative data that would be generated from the proposed assays.
Table 1: Comparative Receptor Binding Affinities
| Compound | Receptor Subtype | Radioligand | Kᵢ (nM) |
| This compound | e.g., Human β₂-adrenergic | e.g., [³H]-Dihydroalprenolol | Data to be determined |
| e.g., Drosophila OAMB | e.g., [³H]-Octopamine | Data to be determined | |
| Octopamine | e.g., Human β₂-adrenergic | e.g., [³H]-Dihydroalprenolol | Data from literature |
| e.g., Drosophila OAMB | e.g., [³H]-Octopamine | Data from literature | |
| Synephrine | e.g., Human β₂-adrenergic | e.g., [³H]-Dihydroalprenolol | Data from literature |
| e.g., Drosophila OAMB | e.g., [³H]-Octopamine | Data from literature |
Table 2: Comparative Functional Agonist Potency
| Compound | Receptor Subtype | Assay Type | EC₅₀ (nM) | Max Response (% of Octopamine) |
| This compound | e.g., Human β₂-adrenergic | cAMP Accumulation | Data to be determined | Data to be determined |
| e.g., Drosophila OAMB | Ca²⁺ Mobilization | Data to be determined | Data to be determined | |
| Octopamine | e.g., Human β₂-adrenergic | cAMP Accumulation | Data from literature | 100% |
| e.g., Drosophila OAMB | Ca²⁺ Mobilization | Data from literature | 100% | |
| Synephrine | e.g., Human β₂-adrenergic | cAMP Accumulation | Data from literature | Data from literature |
| e.g., Drosophila OAMB | Ca²⁺ Mobilization | Data from literature | Data from literature |
Detailed Experimental Protocols
Receptor Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for a specific receptor subtype.
Materials:
-
Cell membranes expressing the target receptor (e.g., HEK293 cells transfected with the human β₂-adrenergic receptor).
-
Radioligand specific for the target receptor (e.g., [³H]-Dihydroalprenolol for β-adrenergic receptors).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Test compound (this compound) and comparators (Octopamine, Synephrine) at various concentrations.
-
Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., 10 µM propranolol).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare a dilution series of the test and comparator compounds.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or comparator.
-
For total binding wells, add buffer instead of a competing ligand. For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the competing ligand by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Functional Assay: cAMP Accumulation
This assay measures the ability of the test compound to act as an agonist and stimulate the production of the second messenger cyclic AMP (cAMP) via a Gₛ-coupled receptor (e.g., β-adrenergic receptors).
Materials:
-
Whole cells expressing the target receptor (e.g., CHO-K1 cells transfected with the human β₂-adrenergic receptor).
-
Assay medium (e.g., DMEM/F12).
-
Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Test compound (this compound) and comparators at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Wash the cells with assay medium.
-
Pre-incubate the cells with the phosphodiesterase inhibitor for a short period (e.g., 15 minutes).
-
Add varying concentrations of the test compound or comparators to the wells.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the maximum response (Eₘₐₓ).
Mandatory Visualizations
Caption: G-protein coupled receptor (GPCR) signaling pathway.
A Comparative Guide to Amine Protection of [4-(2-Aminoethyl)phenyl]methanol for Pharmaceutical Research
In the synthesis of complex pharmaceutical intermediates and active ingredients, the selective protection of functional groups is a critical step to prevent unwanted side reactions. For a molecule like [4-(2-Aminoethyl)phenyl]methanol, which possesses both a primary amine and a primary alcohol, the chemoselective protection of the more nucleophilic amine is paramount. This guide provides a comparative analysis of three commonly employed amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc), to aid researchers in selecting the optimal strategy for their synthetic needs.
Comparison of Protecting Group Efficacy
The choice of a protecting group is dictated by factors such as stability to various reaction conditions, ease of introduction and removal, and orthogonality with other functional groups. The following table summarizes the key performance metrics for the Boc, Cbz, and Fmoc protection of the amine in this compound, based on data from analogous chemical systems.
| Protecting Group | Protection Reagent | Typical Yield (%) | Protection Conditions | Deprotection Conditions | Typical Deprotection Yield (%) |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | 85-95 | Aqueous NaOH or NaHCO₃, THF/H₂O, 0°C to rt, 2-4 h | Trifluoroacetic acid (TFA) in CH₂Cl₂ or HCl in dioxane, rt, 1-2 h | >90 |
| Cbz | Benzyl chloroformate (Cbz-Cl) | 90-98 | Aqueous NaHCO₃, THF/H₂O, 0°C, 2-5 h | H₂, Pd/C, MeOH, rt, 1-3 h | >95 |
| Fmoc | 9-Fluorenylmethyl-oxycarbonyl chloride (Fmoc-Cl) | 80-92 | Aqueous NaHCO₃, Dioxane/H₂O, rt, 1-3 h | 20% Piperidine in DMF, rt, 30 min | >95 |
Experimental Protocols
The following are representative experimental protocols for the protection and deprotection of the amine group of this compound.
Boc Protection
Protection: To a solution of this compound (1.0 equiv.) in a 1:1 mixture of tetrahydrofuran (THF) and water, sodium bicarbonate (2.0 equiv.) is added. The mixture is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) in THF is added dropwise. The reaction is stirred at room temperature for 2-4 hours. Upon completion, the organic solvent is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the N-Boc protected product.[1][2]
Deprotection: The N-Boc protected this compound is dissolved in dichloromethane (CH₂Cl₂), and trifluoroacetic acid (TFA, 10 equiv.) is added. The solution is stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure to yield the deprotected amine salt.[2][3]
Cbz Protection
Protection: this compound (1.0 equiv.) is dissolved in a 2:1 mixture of THF and water, followed by the addition of sodium bicarbonate (2.0 equiv.). The mixture is cooled to 0 °C, and benzyl chloroformate (Cbz-Cl, 1.1 equiv.) is added dropwise. The reaction is stirred at 0 °C for 2-5 hours. The reaction mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel chromatography to yield the N-Cbz protected compound.[4]
Deprotection: The N-Cbz protected compound is dissolved in methanol, and 10% palladium on carbon (Pd/C) catalyst (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon) at room temperature for 1-3 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to give the deprotected amine.[4][5]
Fmoc Protection
Protection: To a solution of this compound (1.0 equiv.) in a 1:1 mixture of dioxane and aqueous sodium bicarbonate solution, 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.05 equiv.) is added. The mixture is stirred vigorously at room temperature for 1-3 hours. The resulting precipitate is collected by filtration, washed with water and diethyl ether, and dried to afford the N-Fmoc protected product.[6]
Deprotection: The N-Fmoc protected compound is dissolved in a 20% solution of piperidine in dimethylformamide (DMF). The solution is stirred at room temperature for 30 minutes. The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene to remove residual piperidine, yielding the deprotected amine.[6][7]
Orthogonal Protection Strategy
The presence of both an amine and a hydroxyl group in this compound necessitates an orthogonal protection strategy if both groups require modification in subsequent synthetic steps. The Boc and Cbz groups are acid-labile and removed by hydrogenolysis, respectively, while the Fmoc group is base-labile. This allows for the selective deprotection of one group while the other remains protected. For instance, the amine can be protected with an Fmoc group, which can be selectively removed in the presence of an acid-labile protecting group on the hydroxyl function.
Experimental Workflow
The general workflow for the protection and deprotection of the amine in this compound is depicted below.
Caption: General workflow for amine protection and deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Literature review of the applications of 4-(2-aminoethyl)benzyl alcohol analogs
A comprehensive review of the scientific literature reveals a diverse range of applications for analogs of 4-(2-aminoethyl)benzyl alcohol, highlighting their significance in medicinal chemistry and drug development. These compounds serve as versatile scaffolds for the synthesis of novel therapeutic agents with activities spanning from anti-inflammatory and antimicrobial to anticancer and neurological applications. This guide provides a comparative analysis of the performance of various analogs, supported by experimental data and detailed methodologies.
Therapeutic Applications of 4-(2-aminoethyl)benzyl Alcohol Analogs
The structural motif of 4-(2-aminoethyl)benzyl alcohol and its derivatives has been exploited to develop compounds targeting a variety of biological pathways. Key areas of application include their use as anti-inflammatory agents, antimicrobial compounds, and as linkers in antibody-drug conjugates (ADCs).
Anti-inflammatory Activity
A series of novel 4-benzyl-1,3-thiazole derivatives have been synthesized and evaluated for their anti-inflammatory properties.[1] The design of these compounds was based on an analogue-based approach using the dual COX/LOX inhibitor Darbufelone as a lead molecule. The anti-inflammatory activity was assessed using the carrageenan-induced rat paw edema model.
Table 1: Anti-inflammatory Activity of 4-Benzyl-1,3-Thiazole Derivatives
| Compound | Dose (mg/kg) | Percent Inhibition of Edema after 3h |
| RS31 | 50 | 68.4 |
| Indomethacin | 10 | 72.8 |
Data extracted from a study on novel 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents.[1]
Antimicrobial Activity
Derivatives of 4-(2-aminophenyl)morpholine have been synthesized and screened for their antibacterial and antifungal activities.[2] The antimicrobial efficacy was determined by measuring the minimum inhibitory concentration (MIC) using the agar streak dilution method against a panel of bacteria and fungi.[2]
Table 2: Antimicrobial Activity of 4-(2-aminophenyl)morpholine Derivatives (MIC in μg/mL)
| Compound | B. subtilis | S. aureus | E. coli | C. albicans | A. niger |
| 1 | 12.5 | 25 | 25 | 12.5 | 25 |
| 3 | 25 | 12.5 | 25 | 25 | 12.5 |
| Ciprofloxacin | 10 | 10 | 10 | - | - |
| Clotrimazole | - | - | - | 10 | 10 |
Data represents the Minimum Inhibitory Concentration (MIC) for selected compounds against various microorganisms.[2]
Application in Antibody-Drug Conjugates (ADCs)
4-Aminobenzyl alcohol is a crucial component in the design of linkers for ADCs, particularly the widely used valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) system.[3] It functions as a "self-immolative" spacer, ensuring the traceless release of the cytotoxic payload within the target cancer cells.[3]
The stability of these ADCs in plasma is a critical parameter for their efficacy and safety.
Table 3: Plasma Stability of an ADC with a Val-Cit-PAB Linker
| Time (days) | Intact ADC (%) |
| 0 | 100 |
| 1 | 95 |
| 4 | 88 |
| 7 | 82 |
Illustrative data on the percentage of intact ADC remaining in plasma over time.[3]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Carrageenan-Induced Rat Paw Edema
This in vivo model is used to assess the anti-inflammatory activity of compounds.
-
Wistar rats are divided into groups, including a control group, a standard group (e.g., receiving Indomethacin), and test groups receiving different doses of the synthesized compounds.
-
The initial paw volume of each rat is measured using a plethysmograph.
-
The respective treatments are administered orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.
-
Paw volumes are measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group relative to the control group.[1]
Antimicrobial Susceptibility Testing (Agar Streak Dilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
A series of agar plates are prepared, each containing a different concentration of the test compound.
-
The microbial cultures to be tested (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger) are standardized to a specific cell density (e.g., 10^5 cfu/mL).[2]
-
A sterile loop is used to streak a standardized inoculum of each microorganism onto the surface of the agar plates.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]
Visualizing Molecular Mechanisms and Workflows
Graphical representations of complex biological processes and experimental designs can significantly enhance understanding.
Caption: Self-immolative mechanism of a Val-Cit-PAB linker in an ADC.
Caption: Workflow for the carrageenan-induced rat paw edema assay.
References
- 1. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Evaluation of Schiff Bases of 4-(2-Aminophenyl)-Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of [4-(2-Aminoethyl)phenyl]methanol: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal protocols for researchers, scientists, and drug development professionals handling [4-(2-Aminoethyl)phenyl]methanol. This guide provides immediate, procedural, and step-by-step instructions for the safe handling and disposal of this compound, ensuring compliance with safety regulations and environmental protection.
Immediate Safety and Hazard Overview
This compound and its hydrochloride salt are classified as hazardous materials. According to the Globally Harmonized System (GHS), this compound presents several risks.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) and in a well-ventilated area, such as a chemical fume hood.
Key Hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Damage: Causes serious eye damage.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat it as a hazardous chemical and follow stringent disposal protocols.[2] All waste materials, including contaminated labware and PPE, must be disposed of in accordance with national and local regulations.[2]
Quantitative Hazard Data
For related aminophenol compounds, specific hazard classifications provide a basis for handling this compound with caution. The following table summarizes the GHS hazard statements for this compound hydrochloride.
| Hazard Class | GHS Hazard Statement |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation |
Data sourced from Sigma-Aldrich for the hydrochloride salt of the compound.
Step-by-Step Disposal Protocol
Adherence to a systematic disposal procedure is critical to ensure safety and regulatory compliance.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including residues, reaction byproducts, contaminated PPE (gloves, lab coats), and cleaning materials, must be classified and segregated as hazardous chemical waste.[2]
-
Crucially, do not mix this waste with other waste streams, especially incompatible materials. [2] It should be collected separately from non-hazardous trash and other chemical waste categories like halogenated or non-halogenated solvents, unless specifically instructed by your institution's safety office.[3]
2. Containerization:
-
Use a designated, chemically compatible, and leak-proof container for all waste containing this compound.[2][4] Plastic containers are often preferred for their durability.[5]
-
The container must be kept securely closed except when adding waste.[5]
-
Fill containers to no more than three-quarters (75%) of their capacity to prevent overfilling and spills.[3]
3. Labeling:
-
Properly label the waste container immediately upon starting waste accumulation. The label must be clear, detailed, and legible.[6]
-
The label should include:
4. Storage:
-
Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[2][5]
-
The storage area must be well-ventilated.[4]
-
Ensure secondary containment is used to capture any potential leaks or spills.[4][6]
-
Store away from incompatible materials, heat sources, and open flames.[2]
5. Disposal and Removal:
-
Under no circumstances should this compound or its waste be disposed of down the sanitary sewer or in regular trash. [4][5][7] Evaporation in a fume hood is also not a permissible disposal method.[7]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[2]
-
Provide a complete and accurate description of the waste, including its composition and quantity.[2]
-
Hazardous waste should not be accumulated for more than six months.
6. Spill Management:
-
In the event of a spill, immediately alert personnel in the area and, if necessary, your institution's emergency response team.
-
If it is safe to do so, prevent the spill from spreading.
-
Use an inert absorbent material to collect the spilled substance.[2]
-
Place the absorbent material and any contaminated items into a sealed, labeled container for disposal as hazardous waste.[2]
-
Avoid letting the chemical enter drains.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This guide is intended to provide essential information for the safe disposal of this compound. Always consult your institution's specific chemical hygiene plan and EHS guidelines for complete compliance.
References
- 1. This compound | C9H13NO | CID 12671358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 7. vumc.org [vumc.org]
Personal protective equipment for handling [4-(2-Aminoethyl)phenyl]methanol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling [4-(2-Aminoethyl)phenyl]methanol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical Identifier:
-
CAS Number: 64353-30-6
-
Molecular Formula: C₉H₁₃NO
-
Molecular Weight: 151.21 g/mol
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary hazards identified from GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are summarized below.[1]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
The hydrochloride salt of this compound is also classified with similar hazards, including skin irritation, serious eye irritation, and respiratory irritation.
Personal Protective Equipment (PPE)
Due to the identified hazards, a comprehensive approach to personal protective equipment is mandatory to prevent skin and eye contact, and inhalation. The following table outlines the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes that can cause serious eye damage.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Prevents skin contact which can lead to irritation.[3] |
| Body Protection | A flame-resistant lab coat, fully buttoned, with long sleeves. | Protects skin from accidental spills and splashes. |
| Footwear | Closed-toe, closed-heel shoes. | Prevents exposure from spills. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors should be used.[4][5][6] | Minimizes inhalation of potentially harmful vapors that can cause respiratory irritation.[3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
1. Preparation:
-
Ensure a calibrated chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Assemble all necessary equipment and reagents.
-
Don all required PPE as specified in the table above before handling the chemical.
2. Handling:
-
Conduct all manipulations of this compound within the fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Use appropriate tools (e.g., spatulas, pipettes) for transferring the chemical.
-
Keep containers tightly closed when not in use to prevent the release of vapors.[3]
3. In Case of a Spill:
-
Evacuate the immediate area.
-
Alert laboratory personnel and the designated safety officer.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place it in a sealed, labeled container for disposal.[7] Do not use combustible materials like paper towels.[7]
-
For large spills, evacuate the laboratory and follow your institution's emergency procedures.
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[8] Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[6][8] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[10] Seek immediate medical attention.[9] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all waste, including contaminated consumables (e.g., pipette tips, gloves, absorbent material), in a designated, compatible, and clearly labeled hazardous waste container.[7][11][12]
-
The container should be made of a material resistant to amines, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.[7][11]
-
-
Labeling:
-
Clearly label the waste container with "HAZARDOUS WASTE" and the full chemical name: "this compound".[7]
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Disposal:
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
Logical Relationship for Emergency Response
Caption: Logical steps for an emergency response to chemical exposure.
References
- 1. This compound | C9H13NO | CID 12671358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hsa.ie [hsa.ie]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. epa.gov [epa.gov]
- 6. methanol.org [methanol.org]
- 7. benchchem.com [benchchem.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 12. ethz.ch [ethz.ch]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
